molecular formula C27H32N2O6 B10823192 Solifenacin-d5 (succinate)

Solifenacin-d5 (succinate)

Cat. No.: B10823192
M. Wt: 485.6 g/mol
InChI Key: RXZMMZZRUPYENV-BCZWPACGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solifenacin-d5 (succinate) is a deuterated, isotopically labeled internal standard critical for the accurate and reliable quantification of solifenacin in biological matrices during bioanalytical research and drug metabolism studies. It is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where its nearly identical chemical structure to the native analyte ensures precise correction for variability in sample preparation and ionization efficiency . The parent compound, solifenacin, is a competitive muscarinic receptor antagonist with high selectivity for the M3 receptor subtype . In clinical practice, it is used to treat overactive bladder symptoms by relaxing the detrusor muscle, thereby increasing bladder capacity and reducing episodes of urgency and incontinence . From a research perspective, solifenacin has a bioavailability of over 88% and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . Its long elimination half-life of 45-68 hours and high plasma protein binding (98%) make precise pharmacokinetic studies essential . Incorporating Solifenacin-d5 (succinate) into analytical workflows, as described in published bioanalytical methods, significantly enhances the sensitivity, precision, and accuracy of assays intended to measure solifenacin concentrations in plasma . This compound is an indispensable tool for researchers conducting pharmacokinetic profiling, metabolic stability investigations, and drug-drug interaction studies, providing robust data quality and supporting advanced pharmaceutical development. This product is strictly for research use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32N2O6

Molecular Weight

485.6 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

InChI Key

RXZMMZZRUPYENV-BCZWPACGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Solifenacin-d5 Succinate for Advanced Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Solifenacin-d5 succinate, a critical tool in the bioanalysis of Solifenacin. Designed for researchers, scientists, and drug development professionals, this document delves into the essential technical aspects, from its fundamental chemical properties to its application in validated analytical methodologies.

Introduction: The Quintessential Internal Standard

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] Accurate quantification of solifenacin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Solifenacin-d5 succinate serves as the ideal SIL-IS for solifenacin quantification due to its near-identical physicochemical properties and co-eluting chromatographic behavior, while being mass-distinguishable from the unlabeled analyte.[2][3]

Physicochemical Characteristics and Structural Elucidation

A thorough understanding of the physicochemical properties of Solifenacin-d5 succinate is fundamental to its effective use in analytical method development.

CAS Number and Nomenclature

An important point of clarification is the Chemical Abstracts Service (CAS) number for Solifenacin-d5 succinate. There is no unique CAS number assigned specifically to the succinate salt of the deuterated form. It is commonly referenced by the CAS number of its free base form.

  • Solifenacin-d5 (Free Base) CAS Number: 1401416-00-9[4]

  • Solifenacin succinate (Unlabeled) CAS Number: 242478-38-2[5]

  • Solifenacin-d5 Hydrochloride CAS Number: 1426174-05-1[6]

The formal chemical name for Solifenacin-d5 succinate is butanedioic acid, compound with (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 3,4-dihydro-1-(phenyl-2,3,4,5,6-d5)-2(1H)-isoquinolinecarboxylate.[7]

Chemical Structure

The structural integrity of Solifenacin-d5 succinate is pivotal to its function as an internal standard. The deuterium atoms are strategically placed on the phenyl ring, a site not susceptible to metabolic exchange, thus ensuring the stability of the isotopic label throughout the analytical process.

Chemical Structure of Solifenacin-d5 succinate

Figure 1: Chemical Structure of Solifenacin-d5 succinate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Solifenacin-d5 succinate.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₁D₅N₂O₂ • C₄H₆O₄[7]
Molecular Weight 485.6 g/mol [7]
Appearance Solid[7]
Purity ≥99% deuterated forms (d₁-d₅)[7]
Solubility Soluble in DMSO and Methanol[7]

Synthesis and Characterization

The synthesis of Solifenacin-d5 succinate involves the incorporation of five deuterium atoms onto the phenyl ring of a precursor molecule, followed by coupling with the appropriate chiral side-chain and subsequent salt formation with succinic acid. While specific, detailed protocols for the deuterated version are often proprietary, the general synthetic route can be inferred from the synthesis of unlabeled solifenacin succinate.[8][9]

A conceptual workflow for the synthesis is presented below:

cluster_synthesis Synthesis of Solifenacin-d5 cluster_salt Salt Formation start Deuterated Phenyl Precursor (e.g., Phenyl-d5-magnesium bromide) intermediate1 (S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline start->intermediate1 Grignard Reaction & Chiral Resolution intermediate2 Carbonyl Chloride Intermediate intermediate1->intermediate2 Phosgenation final_base Solifenacin-d5 (Free Base) intermediate2->final_base Coupling with (R)-3-quinuclidinol final_product Solifenacin-d5 succinate final_base->final_product Reaction in appropriate solvent succinic_acid Succinic Acid succinic_acid->final_product cluster_workflow Pharmacokinetic Study Workflow sample_collection Plasma Sample Collection is_addition Addition of Solifenacin-d5 succinate (Internal Standard) sample_collection->is_addition sample_prep Sample Preparation (Liquid-Liquid Extraction) is_addition->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Sources

Difference between Solifenacin-d5 and Solifenacin succinate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Therapeutic Mechanism and Bioanalytical Application

Executive Summary

This technical guide delineates the critical distinctions between Solifenacin Succinate (the active pharmaceutical ingredient) and Solifenacin-d5 (the stable isotope-labeled internal standard). While they share a core molecular skeleton, their roles in drug development are diametrically opposed: one is the effector of physiological change (muscarinic antagonism), while the other is the metrological ruler used to quantify that change with high precision in complex biological matrices.

Part 1: Chemical & Physicochemical Divergence

The fundamental difference lies in their isotopic composition and salt formation, which dictates their utility.

FeatureSolifenacin Succinate (API)Solifenacin-d5 (Internal Standard)
Primary Role Therapeutic Agent (OAB Treatment)Bioanalytical Tool (LC-MS/MS Normalization)
Chemical State Succinic acid salt of solifenacinDeuterated analog (often free base or salt)
Molecular Formula


(Free Base form)
Molecular Weight ~480.55 g/mol (Salt) / 362.46 (Base)~367.49 g/mol (Base) / ~485.6 (Succinate)
Mass Shift Reference Mass (M+H)+ = 363.2+5 Da Shift (M+H)+ = 368.2
Isotopic Labeling Natural AbundancePhenyl ring deuteration (

-phenyl)
The Isotopic Anchor

Solifenacin-d5 typically features the replacement of five hydrogen atoms on the phenyl ring with deuterium (


). This specific labeling position is chosen because the phenyl ring is metabolically stable relative to the quinuclidine ring (which undergoes N-oxidation), ensuring the internal standard remains intact during extraction and analysis.
Part 2: The Therapeutic Agent (Solifenacin Succinate)[3][4][5][6][7]

Solifenacin Succinate is a competitive muscarinic receptor antagonist with high selectivity for the M3 subtype .[1][2][3][4] Its therapeutic efficacy in Overactive Bladder (OAB) stems from blocking the parasympathetic signal that triggers detrusor muscle contraction.[4]

Mechanism of Action: M3 Receptor Antagonism

Under normal physiology, Acetylcholine (ACh) binds to M3 receptors on the bladder smooth muscle, activating the Gq-protein coupled pathway. Solifenacin competitively blocks this binding.[5][2][3][4]

M3_Signaling ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Activates Sol Solifenacin (Inhibitor) Sol->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Triggers Contract Detrusor Muscle Contraction Ca->Contract Induces

Figure 1: The Gq-coupled signaling pathway mediating bladder contraction, showing the inhibitory node of Solifenacin.

Part 3: The Analytical Standard (Solifenacin-d5)

Solifenacin-d5 is utilized exclusively in Stable Isotope Dilution Assays (SIDA) . In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the matrix (plasma/urine) often contains phospholipids that suppress ionization, leading to inaccurate quantification.

Why d5? The Principle of Co-Elution

Because Solifenacin-d5 is chemically nearly identical to the drug, it co-elutes (exits the chromatography column) at the exact same time. Therefore, any suppression of the drug's signal by the matrix also suppresses the d5 standard's signal by the exact same ratio.



This ratio remains constant even if the absolute signal intensity fluctuates, making the method self-validating.

Part 4: Bioanalytical Workflow (LC-MS/MS Protocol)

This protocol outlines the quantification of Solifenacin in human plasma using Solifenacin-d5 as the Internal Standard (IS).[6]

1. Sample Preparation (Liquid-Liquid Extraction)
  • Step A: Aliquot 200 µL of human plasma into a centrifuge tube.

  • Step B (Spiking): Add 20 µL of Solifenacin-d5 working solution (e.g., 500 ng/mL). Critical: This must be added before extraction to correct for recovery losses.

  • Step C (Extraction): Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.

  • Step D: Centrifuge at 4000 rpm for 10 mins. Transfer supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute in mobile phase.

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 3µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (Isocratic or Gradient).

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring): The mass spectrometer filters for the parent mass (Q1) and a specific fragment mass (Q3).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy
Solifenacin 363.2 m/z110.1 m/z~26 eV
Solifenacin-d5 368.2 m/z110.1 m/z~26 eV

Note: The +5 Da shift in the precursor (363 vs 368) allows the detector to distinguish the drug from the standard, while the product ion (110.1) remains a common stable fragment (quinuclidine ring).

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Spike Solifenacin-d5 (Fixed Conc.) Sample->IS_Add Extract Liquid-Liquid Extraction (MTBE) IS_Add->Extract LC HPLC Separation (C18 Column) Extract->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1 Filter 363.2 (Drug) | 368.2 (IS) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Filter 110.1 (Fragment) Q2->Q3 Data Calculate Ratio (Area Drug / Area IS) Q3->Data

Figure 2: LC-MS/MS workflow demonstrating the parallel processing of analyte and internal standard.

Part 5: Regulatory & Quality Considerations

According to FDA M10 Bioanalytical Method Validation Guidance , the use of a stable isotope-labeled internal standard (SIL-IS) is recommended for mass spectrometry methods to minimize matrix effects.

  • Isotopic Purity: The Solifenacin-d5 reagent must have high isotopic purity (typically >99% D). If the d5 standard contains significant "d0" (unlabeled) impurities, it will contribute to the analyte signal, causing a false positive or overestimation of the drug concentration.

  • Cross-Talk: The mass shift (+5 Da) is sufficient to prevent isotopic overlap. Natural Carbon-13 isotopes of the drug (M+1, M+2) do not extend far enough to interfere with the M+5 channel of the internal standard.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 154059, Solifenacin. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] FDA Guidance Documents. Available at: [Link]

  • Mistry, B. et al. (2016). Development and validation of a rapid LC-MS/MS method for the determination of solifenacin in human plasma. Journal of Bioequivalence & Bioavailability.

Sources

Technical Whitepaper: Solifenacin-d5 as a Precision Internal Standard in Bioanalytical Workflows

[1][2]

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), analytical precision is non-negotiable.[1][2] Solifenacin-d5 , the pentadeuterated analog of the muscarinic antagonist Solifenacin, serves as the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis.[1][2]

This guide moves beyond basic product specifications to explore the mechanistic value of Solifenacin-d5. By mirroring the physicochemical behavior of the target analyte while maintaining mass spectral distinctness, Solifenacin-d5 creates a self-validating analytical system .[1] This document details its properties, mass spectrometry dynamics, and a field-proven protocol for mitigating matrix effects in complex biological fluids.[1]

Physicochemical Profile & Isotopic Architecture[1][2]

The utility of Solifenacin-d5 stems from its structural fidelity to the native drug. The deuterium substitution typically occurs on the phenyl ring, ensuring metabolic stability and preventing deuterium-hydrogen exchange (back-exchange) in aqueous mobile phases.[1][2]

Structural Specifications
PropertySolifenacin (Native)Solifenacin-d5 (IS)
Molecular Formula


Monoisotopic Mass 362.20 Da367.23 Da
Mass Shift -+5.03 Da
pKa (Basic) ~8.8 (Quinuclidine N)~8.8 (Matches Native)
LogP 2.82.8 (Co-eluting)
Solubility DMSO, Methanol, WaterDMSO, Methanol, Water

Expert Insight: The +5 Da mass shift is critical. Native Solifenacin has natural isotopes (C13, etc.).[1][2] A shift of only +1 or +2 Da would result in "cross-talk" where the native drug's isotopic envelope contributes signal to the IS channel. A +5 Da shift places the IS signal well beyond the significant natural isotopic abundance of the analyte, ensuring signal purity [1].

Mass Spectrometry Dynamics

In Electrospray Ionization (ESI), Solifenacin-d5 acts as a real-time probe for ionization efficiency.[1][2] Because it co-elutes with Solifenacin, it experiences the exact same suppression or enhancement from matrix components (phospholipids, salts) at the moment of ionization.[1]

Fragmentation & MRM Transitions

The deuterated phenyl ring remains intact during the primary fragmentation pathway, preserving the mass shift in the product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Solifenacin 363.2

193.1~30Quantifier
Solifenacin 363.2

110.1~45Qualifier
Solifenacin-d5 368.2

198.1~30IS Quantifier

Note: The transition


Visualization: The Self-Validating Workflow

The following diagram illustrates how Solifenacin-d5 corrects for variability throughout the analytical process.

BioanalyticalWorkflowcluster_matrixThe 'Co-elution' AdvantageSampleBiological Sample(Plasma/Urine)ExtractExtraction (PPT/LLE)Matrix RemovalSample->ExtractSpikeSpike IS(Solifenacin-d5)Spike->Extract Normalizes Volume ErrorsLCLC Separation(Co-elution of Analyte & IS)Extract->LC Normalizes Recovery LossESIESI Source(Ionization Competition)LC->ESI Analyte & IS arrive togetherLC->ESIMSMS/MS Detection(MRM Mode)ESI->MS Identical Matrix EffectDataRatio Calculation(Area Analyte / Area IS)MS->Data

Figure 1: Logic flow of Internal Standard compensation. Solifenacin-d5 corrects for extraction loss and ionization suppression by experiencing the exact same physical stressors as the analyte.[2]

Protocol: Preparation & Handling

To ensure scientific integrity, the handling of the IS stock solution is as critical as the instrument parameters.

Stock Solution Preparation

Objective: Create a stable primary stock at 1.0 mg/mL.

  • Weighing: Accurately weigh 1.0 mg of Solifenacin-d5 (correcting for salt form, e.g., if Succinate salt is used, multiply target free base mass by ratio of MW_salt/MW_base).

  • Dissolution: Dissolve in Methanol (LC-MS grade) . Avoid 100% aqueous buffers for stocks to prevent microbial growth.

  • Storage: Aliquot into amber glass vials. Store at -20°C .

    • Stability Check: Stable for >1 year at -20°C.[1][2]

    • Freeze-Thaw: Limit to <3 cycles.

Working Solution & Extraction (Protein Precipitation)

Objective: Extract Solifenacin from human plasma with high recovery.

  • IS Working Solution: Dilute stock with 50:50 Methanol:Water to ~100 ng/mL.

  • Sample Prep:

    • Aliquot 50 µL Plasma into a 1.5 mL tube.

    • Add 20 µL Solifenacin-d5 Working Solution (IS).[1][2]

    • Vortex gently (10 sec).

  • Precipitation:

    • Add 150 µL Acetonitrile (ice cold).

    • Vortex vigorously (1 min) to precipitate proteins.[1][2]

    • Centrifuge at 10,000 x g for 5 mins.

  • Injection: Transfer supernatant to autosampler vial. Inject 5-10 µL.

Bioanalytical Validation Criteria

When validating this method under FDA/EMA guidelines, Solifenacin-d5 enables the method to pass strict criteria regarding Matrix Effects .[1]

Matrix Effect (ME) Calculation

The "Matrix Factor" (MF) must be calculated for both Analyte and IS.[1][2]


An In-Depth Technical Guide to Deuterated Solifenacin Succinate for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Deuteration in Solifenacin Research

Solifenacin succinate is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor, a key player in the regulation of smooth muscle contraction.[1][2][3][4] Its primary clinical application is in the treatment of overactive bladder, where it mitigates symptoms of urinary urgency and frequency by relaxing the detrusor muscle.[1][3] For researchers in pharmacology and drug development, Solifenacin serves as a critical tool for investigating the role of M3 receptors in various physiological and pathophysiological processes.

The introduction of isotopically labeled compounds, particularly deuterated analogues, has revolutionized pharmacokinetic and metabolic studies.[5][6] This guide focuses on Deuterated Solifenacin succinate , a stable isotope-labeled version of the parent compound, and its application in advanced muscarinic receptor research. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, offers several distinct advantages:

  • Altered Metabolic Profile: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic processes that involve the cleavage of a C-H bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[6] As Solifenacin is primarily metabolized by CYP3A4, strategic deuteration can lead to a more predictable pharmacokinetic profile and potentially reduce the formation of certain metabolites.[7]

  • Internal Standard for Bioanalysis: Deuterated analogues are the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis (LC-MS/MS).[5][8] Due to their near-identical chemical and physical properties to the analyte of interest, they co-elute chromatographically and experience similar ionization and matrix effects, allowing for highly accurate and precise quantification in complex biological matrices like plasma and tissue.[8]

  • Tracer in Pharmacokinetic and Receptor Occupancy Studies: The distinct mass of the deuterated compound allows it to be differentiated from the endogenous and non-labeled exogenous ligand, making it an ideal tracer for in vivo studies of drug absorption, distribution, metabolism, and excretion (ADME), as well as for receptor occupancy studies.

This guide will provide a comprehensive overview of Deuterated Solifenacin succinate, from its synthesis and physicochemical properties to detailed protocols for its application in muscarinic receptor research.

Physicochemical Properties and Synthesis

Structure and Physicochemical Properties

Deuterated Solifenacin succinate, most commonly available as Solifenacin-d5 succinate, features five deuterium atoms on the phenyl ring.[9]

Structure of Solifenacin-d5 succinate:

The physicochemical properties of Deuterated Solifenacin succinate are expected to be very similar to those of the non-deuterated form.

PropertyValueReference
Molecular FormulaC23H21D5N2O2 · C4H6O4[9]
Molecular Weight~485.6 g/mol [9]
AppearanceWhite to pale-yellowish-white crystalline powder[2]
SolubilityFreely soluble in water, methanol, dimethyl sulfoxide (DMSO), and glacial acetic acid.[2]
pKi for human muscarinic receptorsM1: 7.6, M2: 6.9, M3: 8.0

It is important to note that while physicochemical properties like solubility and pKa are largely unaffected by deuteration, the metabolic stability can be significantly altered.[6]

Synthesis of Deuterated Solifenacin Succinate

The synthesis of Deuterated Solifenacin succinate involves the incorporation of deuterium atoms into a precursor molecule, which is then used in the final steps of the Solifenacin synthesis. One common strategy is the deuteration of a key building block. For Solifenacin-d5, this would involve the use of deuterated phenyl-containing precursors.

A general synthetic approach can be outlined as follows:

  • Synthesis of a Deuterated Precursor: A key intermediate, such as (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline, is synthesized. This can be achieved through various methods, including the use of deuterated starting materials like deuterated benzene in a multi-step synthesis.

  • Coupling Reaction: The deuterated isoquinoline derivative is then reacted with an appropriate chloroformate to form an activated intermediate.

  • Esterification: This intermediate is subsequently reacted with (R)-3-quinuclidinol to form the deuterated Solifenacin base.

  • Salt Formation: The final step involves the reaction of the deuterated Solifenacin base with succinic acid to yield Deuterated Solifenacin succinate.

A biocatalytic approach has also been described for the preparation of trideuterated (R)-3-quinuclidinol, another key precursor, which can then be incorporated into the Solifenacin molecule.

Applications in Muscarinic Receptor Research

The primary applications of Deuterated Solifenacin succinate in a research setting are as an internal standard for quantitative bioanalysis and as a tool for conducting pharmacokinetic and receptor binding studies.

Quantitative Bioanalysis using LC-MS/MS

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices. Deuterated Solifenacin succinate is the ideal internal standard for the analysis of Solifenacin.

Experimental Workflow for Quantitative Analysis:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (Plasma, Tissue Homogenate) B Spike with Deuterated Solifenacin Succinate (Internal Standard) A->B C Protein Precipitation (e.g., with acetonitrile or methanol) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject supernatant onto LC column E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM mode) G->H I Peak Integration for Analyte and Internal Standard H->I J Calculate Peak Area Ratio I->J K Quantification using Calibration Curve J->K

Caption: Workflow for quantitative analysis of Solifenacin using a deuterated internal standard.

Step-by-Step Protocol for Quantification in Plasma:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Solifenacin succinate and Deuterated Solifenacin succinate in methanol.

    • Prepare a series of working standard solutions of Solifenacin by serially diluting the stock solution with methanol:water (1:1, v/v).

    • Prepare a working internal standard solution of Deuterated Solifenacin succinate at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Solifenacin: m/z 363.2 → 193.1

      • Deuterated Solifenacin: m/z 368.2 → 198.1

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Solifenacin to Deuterated Solifenacin against the concentration of the calibration standards.

    • Determine the concentration of Solifenacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Muscarinic Receptor Binding Assays

While the primary advantage of deuteration lies in its impact on metabolism, it is crucial to confirm that the isotopic labeling does not significantly alter the binding affinity of the ligand for its target receptor. In some cases, deuteration has been shown to modulate binding affinities.[3][10][11] Therefore, a comparative binding assay between deuterated and non-deuterated Solifenacin is recommended.

Radioligand Binding Assay Workflow:

G A Prepare Cell Membranes Expressing Muscarinic Receptors B Incubate Membranes with Radioligand (e.g., [3H]NMS) A->B C Add Increasing Concentrations of Competitor (Solifenacin or Deuterated Solifenacin) B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 and Ki Determination) F->G

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Competitive Binding Assay:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • 25 µL of radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd.

      • 25 µL of either buffer (for total binding), a high concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of Solifenacin or Deuterated Solifenacin.

      • 100 µL of the membrane preparation (containing a specified amount of protein, e.g., 20 µg).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

To assess the functional antagonism of Deuterated Solifenacin, a calcium mobilization assay in cells expressing the M3 receptor can be performed. The M3 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.[12]

Step-by-Step Protocol for Calcium Mobilization Assay:

  • Cell Culture:

    • Culture cells expressing the human M3 receptor (e.g., CHO-M3 cells) in appropriate media.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of Deuterated Solifenacin succinate or non-deuterated Solifenacin succinate to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) that elicits a submaximal response (EC80).

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the inhibitory effect of each concentration of the antagonist on the agonist-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Deuterated Solifenacin succinate is an invaluable tool for in vivo studies in animal models.

M3 Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A Acetylcholine B M3 Muscarinic Receptor A->B Binds C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H Ca2+ Release from ER F->H I Protein Kinase C (PKC) Activation G->I J Smooth Muscle Contraction H->J I->J

Caption: Simplified M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.

Pharmacokinetic Study Design:

A crossover study design in a suitable animal model (e.g., rats or mice) can be employed to compare the pharmacokinetics of deuterated and non-deuterated Solifenacin.

  • Animal Dosing:

    • Administer a single oral or intravenous dose of either Solifenacin succinate or Deuterated Solifenacin succinate to a cohort of animals.

    • After a washout period, administer the other compound to the same animals.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for the concentrations of both Solifenacin and its deuterated counterpart using a validated LC-MS/MS method as described previously.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) for both compounds.

    • Compare the parameters to determine the effect of deuteration on the pharmacokinetic profile of Solifenacin.

Conclusion and Future Perspectives

Deuterated Solifenacin succinate is a powerful and versatile tool for researchers investigating the pharmacology of muscarinic receptors. Its primary and most established application is as an internal standard for the highly accurate and precise quantification of Solifenacin in biological samples. Furthermore, its use as a tracer in pharmacokinetic studies allows for a detailed understanding of the absorption, distribution, metabolism, and excretion of Solifenacin, and the impact of the kinetic isotope effect on these processes.

Future research could explore the potential of Deuterated Solifenacin succinate in receptor occupancy studies using advanced imaging techniques. Additionally, further investigation into the subtle effects of deuteration on receptor binding kinetics and functional activity could provide deeper insights into the molecular interactions between Solifenacin and the M3 muscarinic receptor. As a self-validating system in bioanalysis and a refined tool for in vivo studies, Deuterated Solifenacin succinate will undoubtedly continue to be an indispensable asset for drug development professionals and scientists in the field of muscarinic receptor research.

References

  • Solifenacin - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • VESIcare (solifenacin succinate) Tablets. (2007, May). Retrieved February 8, 2024, from [Link]

  • Cardozo, L., Lisec, M., Millard, R., van Vierssen Trip, C., Kuzmin, I., Gualtiero, V., & Hesch, K. (2004). Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder. The Journal of urology, 172(5 Pt 1), 1919–1924.
  • Ohtake, A., Ukai, M., Hatanaka, T., Kobayashi, S., Ikeda, K., & Martin, C. (2004). In vitro and in vivo tissue selectivity of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. European journal of pharmacology, 492(2-3), 243–250.
  • Mavri, J., & Vianello, R. (2016). The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands. PloS one, 11(5), e0154728.
  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of medicinal chemistry, 62(11), 5276–5297.
  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330.
  • Muscarinic acetylcholine receptor M3 - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Smulders, R. A., Smith, N. N., & Krauwinkel, W. J. (2005). Pharmacokinetics and safety of solifenacin succinate in healthy young men. Current medical research and opinion, 21(9), 1385–1392.
  • Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. (2023). Pharmaceutics, 15(6), 1731.
  • Kuipers, M. E., Krauwinkel, W. J., Mulder, H., & Visser, N. (2004). Solifenacin demonstrates high absolute bioavailability in healthy men. Drugs in R&D, 5(2), 73–81.
  • Michel, M. C., Yanagihara, T., Minematsu, T., Swart, P. J., & Smulders, R. A. (2003). Disposition and metabolism of solifenacin in humans. British journal of clinical pharmacology, 56(2), 223–224.
  • Sharma, R., Strelevitz, T. J., Gao, H., Gopishetty, S., & Obach, R. S. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Retrieved February 8, 2024, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). Retrieved February 8, 2024, from [Link]

  • Ohtake, A., Sato, S., Ukai, M., Kobayashi, S., Ikeda, K., & Sasamata, M. (2007). In vivo bladder selectivity of solifenacin succinate in mice. European journal of pharmacology, 556(1-3), 167–172.
  • Ito, Y., Oyunzul, L., Yoshida, A., Fujino, T., Noguchi, Y., Yuyama, H., Ohtake, A., Suzuki, M., Sasamata, M., Matsui, M., & Yamada, S. (2009). Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. European journal of pharmacology, 615(1-3), 229–235.
  • Kobayashi, S., Ikeda, K., & Miyata, K. (2003). Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells. Life sciences, 74(7), 843–853.
  • Solifenacin: treatment of overactive bladder. (2004). The Annals of pharmacotherapy, 38(11), 1851–1857.
  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330.
  • Binding isotope effects: boon and bane. (2007). Current opinion in chemical biology, 11(5), 529–536.
  • Harbeson, S. L., & Tung, R. D. (2011). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 54(17), 5769–5781.
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determin
  • Smulders, R. A., & Krauwinkel, W. J. (2005). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical pharmacokinetics, 44(12), 1245–1260.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Retrieved February 8, 2024, from [Link]

  • Solifenacin-d5 (succinate). (n.d.). Retrieved February 8, 2024, from [Link]

  • Kinetic isotope effect – Knowledge and References. (n.d.). Retrieved February 8, 2024, from [Link]

  • Hill, M. S., Liptrot, D. J., & Mahon, M. F. (2012). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie (International ed. in English), 51(41), 10349–10352.
  • pH-Dependent Conformational Changes in Grb2 Monomer Reveal Different Binding Sites for Coumarin. (2024). Biochemistry, 63(2), 163–172.
  • Kinetic isotope effect - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Retrieved February 8, 2024, from [Link]

  • Rhee, S. W., & Lee, S. K. (2016). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American journal of physiology. Renal physiology, 310(11), F1334–F1342.
  • He, K., He, Y. Q., & Correia, M. A. (2000). Topological changes in the CYP3A4 active site probed with phenyldiazene: effect of interaction with NADPH-cytochrome P450 reductase and cytochrome b5 and of site-directed mutagenesis. The Journal of biological chemistry, 275(35), 27327–27336.
  • Kinetic Isotope Effects - Chemistry LibreTexts. (2024, May 4). Retrieved February 8, 2024, from [Link]

  • Kruse, A. C., Hu, J., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., Green, H. F., Liu, T., Chae, P. S., Dror, R. O., Shaw, D. E., Weis, W. I., & Wess, J. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor.
  • Cable, J., Gee, A. D., & Scott, P. J. H. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic letters, 25(39), 7175–7179.
  • Muscarinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Dopamine - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

A Senior Application Scientist's Technical Guide to the Solubility of Solifenacin-d5 (succinate) in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: Solifenacin-d5 (succinate) (Formula Weight: 485.6 g/mol )[1][2] Objective: To provide a comprehensive, field-proven guide on the solubility characteristics and determination methodologies for Solifenacin-d5 (succinate) in Dimethyl Sulfoxide (DMSO) and Methanol. This document serves as a practical reference for preparing stock solutions and designing experiments in a drug development context.

Section 1: Foundational Principles of Solubility for Solifenacin-d5 (succinate)

Solifenacin-d5 (succinate) is the deuterated form of Solifenacin succinate, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[2][3] The incorporation of five deuterium atoms makes it a valuable internal standard for the quantification of solifenacin in mass spectrometry-based assays.[1] Understanding its solubility is the first critical step in its application, dictating its utility in both in vitro and in vivo experimental models.

The solubility of a compound is governed by the principle of "like dissolves like." This hinges on the polarity of the solute and the solvent. Solifenacin succinate is a crystalline powder and an organic salt, making it amenable to dissolution in polar solvents.[4][5] The deuterated form, Solifenacin-d5 (succinate), shares nearly identical physicochemical properties with its non-deuterated counterpart, and thus their solubility profiles are considered interchangeable for practical laboratory purposes.

This guide focuses on two common laboratory solvents: DMSO, a polar aprotic solvent, and Methanol, a polar protic solvent. Their distinct properties lead to different solvation mechanisms and practical handling considerations.

Table 1: Physicochemical Properties of Solute and Solvents

CompoundTypePolarityKey Properties Relevant to Solubility
Solifenacin-d5 (succinate) Solute (Organic Salt)PolarContains polar functional groups and exists in a salt form, which enhances solubility in polar solvents.
Dimethyl Sulfoxide (DMSO) Solvent (Polar Aprotic)Highly PolarMiscible with water and a wide range of organic solvents; excellent at dissolving both polar and nonpolar compounds.[6][7][8]
Methanol (MeOH) Solvent (Polar Protic)PolarThe simplest alcohol, capable of hydrogen bonding; completely miscible with water and most organic solvents.[9][10]

Section 2: Solubility Profile in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent, widely used for creating high-concentration stock solutions of research compounds. Its highly polar nature makes it an excellent choice for dissolving organic salts like Solifenacin-d5 (succinate).

Quantitative and Qualitative Solubility Data

Multiple sources confirm the high solubility of Solifenacin and its deuterated form in DMSO. While datasheets for the d5 variant often state it is "soluble," quantitative data from the non-deuterated form provides a precise and reliable benchmark.[1][2] The FDA label for the non-deuterated drug also describes it as "freely soluble" in DMSO.[11] In pharmaceutical terms, "freely soluble" indicates that less than 10 parts of solvent are required to dissolve 1 part of solute.

Table 2: Solubility of Solifenacin (succinate) in DMSO

CompoundSolventReported Solubility (Qualitative)Reported Solubility (Quantitative)
Solifenacin-d5 (succinate)DMSOSoluble[1][2]Not explicitly quantified
Solifenacin (succinate)DMSOFreely Soluble[11]Approximately 25 mg/mL[12]

Expert Insight: The ~25 mg/mL value for the non-deuterated form is a robust starting point for any experimental work with Solifenacin-d5 (succinate). It is crucial to use anhydrous or high-purity DMSO, as moisture contamination can potentially reduce the solubility of certain compounds.[13]

Causality of High Solubility in DMSO

The strong dissolving power of DMSO for Solifenacin-d5 (succinate) stems from its dipolar aprotic nature. The large dipole moment of the sulfoxide group effectively solvates the cationic portion of the solifenacin molecule, while the oxygen atom can interact favorably with other parts of the structure. Unlike protic solvents, DMSO does not form a tight hydrogen-bonding network, allowing solute molecules to integrate more easily into the solvent matrix.

Experimental Protocol: Determining Solubility via the Shake-Flask Method in DMSO

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of Solifenacin-d5 (succinate) in DMSO.[14] This method ensures the solution is fully saturated and in equilibrium with the solid state, providing a highly accurate solubility value.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of Solifenacin-d5 (succinate) solid (e.g., 30-40 mg) and transfer it into a clear glass vial with a screw cap.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly. Place it in a shaker or rotator set to a constant, moderate speed within a temperature-controlled environment (typically 25 °C or 37 °C, depending on the experimental context). Allow the mixture to equilibrate for a minimum of 24-48 hours. This extended period is critical to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow undissolved solid to settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant using a syringe and pass it through a chemically resistant (e.g., PTFE) 0.22 µm filter into a clean vial. This step is vital for accurate analysis.

  • Dilution & Analysis: Accurately dilute a known volume of the clear, filtered supernatant with an appropriate mobile phase or solvent compatible with the analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of Solifenacin-d5 (succinate). The concentration of the undiluted supernatant represents the equilibrium solubility.

Workflow Visualization: Solubility Determination in DMSO

G Workflow for Shake-Flask Solubility Measurement in DMSO A Weigh Excess Solute B Add Precise Volume of DMSO C Equilibrate (24-48h Shake) B->C D Separate Phases (Settle & Filter) C->D E Dilute Supernatant D->E F Quantify (e.g., LC-MS) E->F

Caption: Shake-Flask method workflow for DMSO.

Section 3: Solubility Profile in Methanol (MeOH)

Methanol is another highly effective polar solvent for creating stock solutions. As a polar protic solvent, its interaction with Solifenacin-d5 (succinate) differs slightly from that of DMSO, but it remains an excellent choice for achieving high solubility.

Quantitative and Qualitative Solubility Data

Datasheets consistently report Solifenacin-d5 (succinate) as soluble in methanol.[1][2] Supporting this, the non-deuterated form is described as "freely soluble" or "very soluble" in methanol, indicating strong solvation.[5][15]

Table 3: Solubility of Solifenacin (succinate) in Methanol

CompoundSolventReported Solubility (Qualitative)Reported Solubility (Quantitative)
Solifenacin-d5 (succinate)MethanolSoluble[1][2]Not explicitly quantified
Solifenacin (succinate)MethanolFreely Soluble / Very Soluble[5][15]Not explicitly quantified in mg/mL

Expert Insight: While a precise mg/mL value is not commonly cited in datasheets, the "freely soluble" and "very soluble" classifications from pharmacopeial and research contexts suggest a solubility that is more than sufficient for most laboratory applications, likely in a similar range to DMSO.[5][15] Researchers can confidently prepare stock solutions at concentrations of 10 mg/mL or higher, with empirical verification recommended for concentrations exceeding this.

Causality of High Solubility in Methanol

Methanol's efficacy as a solvent for Solifenacin-d5 (succinate) is due to its high polarity and its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the oxygen lone pairs). This allows it to form strong intermolecular interactions with the polar and charged regions of the solifenacin succinate salt, effectively breaking down the crystal lattice and solvating the individual ions and molecules.

Experimental Protocol: Determining Solubility via the Shake-Flask Method in Methanol

The protocol for determining solubility in methanol is identical in principle to that for DMSO, with the primary difference being the solvent used. Methanol's higher volatility should be noted, and vials must be sealed securely to prevent solvent evaporation during the equilibration period.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of Solifenacin-d5 (succinate) solid (e.g., 30-40 mg) into a glass vial with a secure, airtight cap.

  • Solvent Addition: Add a precise volume of high-purity methanol (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly seal the vial. Place it on a shaker/rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to achieve equilibrium.

  • Phase Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove all undissolved particles.

  • Dilution & Analysis: Prepare a precise dilution of the filtered supernatant using a suitable solvent for the chosen analytical method.

  • Quantification: Analyze the diluted sample via a validated method (e.g., HPLC-UV, LC-MS) to determine the concentration, which corresponds to the equilibrium solubility.

Workflow Visualization: Solubility Determination in Methanol

G Workflow for Shake-Flask Solubility Measurement in Methanol A Weigh Excess Solute B Add Precise Volume of MeOH C Equilibrate (24-48h Shake) B->C D Separate Phases (Settle & Filter) C->D E Dilute Supernatant D->E F Quantify (e.g., LC-MS) E->F

Caption: Shake-Flask method workflow for Methanol.

Section 4: Comparative Analysis and Practical Recommendations

Both DMSO and methanol are excellent solvents for Solifenacin-d5 (succinate), capable of producing high-concentration stock solutions suitable for most research applications. The choice between them often depends on the specific requirements of the downstream experiment.

Table 4: Comparison of DMSO and Methanol as Solvents

FeatureDMSOMethanolRecommendation for Researchers
Solubility ~25 mg/mL (for non-deuterated)[12]High ("Freely/Very Soluble")[5][15]Both are excellent. DMSO has a well-documented quantitative value, making it preferable for precise high-concentration stock preparation.
Solvent Type Polar AproticPolar ProticThe choice may depend on compatibility with subsequent experimental steps or cell culture media.
Boiling Point 189 °C64.7 °C[10]Methanol is much more volatile and requires careful handling to prevent concentration changes due to evaporation. DMSO is stable.
Cell Culture Use Can be cytotoxic at concentrations >0.5-1%. Residual amounts must be minimized in final dilutions.[12]Also cytotoxic, but its volatility can sometimes be an advantage if removal by evaporation is desired (not applicable for aqueous dilutions).For cell-based assays, prepare a high-concentration stock in DMSO and perform serial dilutions so the final DMSO concentration is well below toxic levels (e.g., <0.1%).
Storage Can freeze at 18.5 °C. Store at room temperature. Use anhydrous grade.Store in a well-sealed container at room temperature, away from ignition sources.Ensure proper storage conditions are met for both solvents to maintain their integrity.

Final Recommendation:

For the preparation of a primary, high-concentration stock solution of Solifenacin-d5 (succinate) intended for long-term storage and subsequent dilution, DMSO is the recommended solvent . Its high boiling point, stability, and documented solubility of ~25 mg/mL provide reliability and ease of use.

Methanol serves as a suitable alternative, particularly if the downstream application is sensitive to DMSO or if a more volatile solvent is required for specific analytical procedures.

In all cases, after preparing the stock solution, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to protect against long-term oxidative degradation.[12]

References

  • solifenacin succinate tablet, film coated - DailyMed . NIH. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . AJC. [Link]

  • formulation development and evaluation of immediate - ISSN: 2277–4998 . IJBPAS. [Link]

  • Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability . NIH. [Link]

  • Solifenacin | C23H26N2O2 | CID 154059 . PubChem - NIH. [Link]

  • Solifenacin Succinate | C27H32N2O6 | CID 216457 . PubChem. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

  • Public Assessment Report Scientific discussion Solifenacinesuccinaat CF 5 mg and 10 mg, film-coated tablets . Geneesmiddeleninformatiebank. [Link]

  • Dimethyl sulfoxide . Wikipedia. [Link]

  • VESIcare (solifenacin succinate) Tablets . accessdata.fda.gov. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

  • Methanol . Wikipedia. [Link]

  • METHANOL: PROPERTIES AND USES . SGS. [Link]

  • Dimethyl Sulfoxide Solvent Properties . Gaylord Chemical. [Link]

  • Data Sheet - Solifenacin Viatris . Medsafe. [Link]

  • Solifenacin succinate 5 mg film-coated tablets - SUMMARY OF PRODUCT CHARACTERISTICS . Bristol Laboratories Ltd. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PMC - NIH. [Link]

  • Solifenacin . Wikipedia. [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 . PubChem. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . WHO. [Link]

  • PHYSICAL PROPERTIES OF METHANOL . Cetiner Engineering. [Link]

  • Methanol | Properties, Production, Uses, & Poisoning . Britannica. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties . Regulations.gov. [Link]

  • Methanol: Properties, Production, and Applications Guide . Nanyang Chemical. [Link]

  • Dimethyl sulfoxide . American Chemical Society. [Link]

  • Label: SOLIFENACIN SUCCINATE- solifenacin succiate tablet, film coated . DailyMed. [Link]

Sources

The Analytical Standard: A Technical Guide to the Isotopic Purity and Enrichment of Solifenacin-d5 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical analysis, the precision and reliability of quantitative data are paramount. This is particularly true in pharmacokinetic and bioequivalence studies, where the accurate measurement of a drug and its metabolites in biological matrices is fundamental to understanding its behavior in the body. Stable isotope-labeled internal standards are the cornerstone of such analyses, and among them, deuterated compounds like Solifenacin-d5 succinate have become indispensable tools. This technical guide provides an in-depth exploration of the critical quality attributes of Solifenacin-d5 succinate—isotopic purity and enrichment—and the advanced analytical methodologies employed for their verification.

The Crucial Role of Solifenacin-d5 Succinate in Bioanalysis

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential to correct for variability during sample processing and analysis.[2] Solifenacin-d5 succinate serves as an ideal internal standard for the quantification of solifenacin.[3][4] Its chemical properties are virtually identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification.

The efficacy of Solifenacin-d5 succinate as an internal standard is directly dependent on its isotopic purity and enrichment. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, which could otherwise compromise the accuracy of the analytical results.

Synthesis and Strategic Deuteration of Solifenacin-d5

The synthesis of Solifenacin-d5 succinate involves the strategic incorporation of five deuterium atoms. The most common positions for deuteration are on the phenyl ring of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety. This is because the C-H bonds on an aromatic ring are generally stable and less susceptible to back-exchange under typical physiological and analytical conditions.

The IUPAC name for Solifenacin-d5 succinate, (R)-quinuclidin-3-yl (S)-1-(phenyl-d5)-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate, confirms the location of the deuterium atoms on the phenyl group.[5] This specific placement is a deliberate choice to minimize the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times or fragmentation patterns between the analyte and the internal standard. Placing the deuterium labels on a stable aromatic ring mitigates this risk.

G cluster_synthesis Synthesis of Solifenacin-d5 Start Phenyl-d5 Grignard Reagent Intermediate1 (S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline Intermediate2 (R)-quinuclidin-3-ol Solifenacin_d5 Solifenacin-d5 Succinic_Acid Succinic Acid Final_Product Solifenacin-d5 Succinate

Analytical Characterization: Ensuring Isotopic Integrity

The determination of isotopic purity and enrichment is a critical step in the quality control of Solifenacin-d5 succinate. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

Mass spectrometry is a powerful tool for determining the distribution of isotopic species in a sample.[6] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of Solifenacin-d0, -d1, -d2, -d3, -d4, and -d5 can be determined.

3.1.1. Experimental Protocol: LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of solifenacin using its deuterated internal standard. The following is a representative protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of Solifenacin-d5 succinate and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of unlabeled solifenacin and a fixed concentration of the Solifenacin-d5 succinate internal standard.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[8] A gradient elution is often employed to achieve optimal separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

    • MRM Transitions: The instrument is set to monitor specific precursor ion to product ion transitions for both solifenacin and Solifenacin-d5.

      • Solifenacin: m/z 363.2 → 193.2[9]

      • Solifenacin-d5: m/z 368.2 → 198.2[9]

3.1.2. Data Analysis and Isotopic Purity Calculation

  • Acquire the full scan mass spectrum of a concentrated solution of Solifenacin-d5 succinate.

  • Identify and integrate the ion signals corresponding to the different isotopic species (d0 to d5).

  • Calculate the isotopic purity as the percentage of the d5 peak area relative to the sum of the peak areas of all isotopic species (d0 to d5).[6]

G Sample Solifenacin-d5 Sample LC LC Separation Sample->LC MS Mass Spectrometer (ESI+) LC->MS Data Mass Spectrum Acquisition MS->Data Analysis Isotopic Peak Integration (d0-d5) Data->Analysis Result Isotopic Purity Calculation Analysis->Result

Table 1: Representative Isotopic Distribution of Solifenacin-d5 Succinate

IsotopologueDeuterium Atoms (n)Representative Abundance (%)
d00< 0.1
d11< 0.5
d22< 1.0
d33< 2.0
d44~ 5.0
d55> 90.0
Note: These values are illustrative. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[10]
Quantitative NMR (qNMR) for Isotopic Enrichment Determination

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[11] For isotopically labeled compounds, ¹H NMR can be used to determine the degree of deuteration at specific sites.

3.2.1. Principle of qNMR for Isotopic Enrichment

In the ¹H NMR spectrum of Solifenacin-d5, the signals corresponding to the protons at the deuterated positions on the phenyl ring will be significantly reduced in intensity compared to the spectrum of unlabeled solifenacin. By comparing the integral of the residual proton signals at the deuteration sites to the integral of a signal from a non-deuterated position in the molecule, the percentage of deuteration at each site can be calculated.

3.2.2. Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation:

    • Accurately weigh a precise amount of Solifenacin-d5 succinate and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.[12]

  • NMR Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Acquisition Parameters: To ensure accurate quantification, it is crucial to use appropriate acquisition parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a sufficient number of scans to achieve a high signal-to-noise ratio.

3.2.3. Data Analysis and Enrichment Calculation

  • Acquire the ¹H NMR spectrum and carefully phase and baseline correct the data.

  • Integrate the signals corresponding to the residual protons at the deuterated positions and a well-resolved signal from a non-deuterated part of the molecule.

  • Calculate the isotopic enrichment at the labeled positions based on the relative integrals.

G Sample_Prep Prepare Sample with Internal Standard NMR_Acquisition Acquire ¹H NMR Spectrum Sample_Prep->NMR_Acquisition Data_Processing Process Spectrum (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Integrate Residual Proton and Reference Signals Data_Processing->Integration Calculation Calculate Isotopic Enrichment Integration->Calculation

Regulatory Context and Best Practices

The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which underscores the importance of using a suitable internal standard.[13] While the guidance does not set specific numerical limits for isotopic purity, it emphasizes that the internal standard should not interfere with the analyte and should be well-characterized.[14] Best practices dictate that the isotopic purity of a deuterated internal standard should be as high as possible, typically ≥98% for the desired labeled species, to minimize any potential for "cross-talk" between the analyte and internal standard mass channels.

Conclusion

The isotopic purity and enrichment of Solifenacin-d5 succinate are critical quality attributes that directly impact its performance as an internal standard in quantitative bioanalysis. A thorough analytical characterization using mass spectrometry and qNMR spectroscopy is essential to ensure the reliability and accuracy of pharmacokinetic and other drug development studies. By adhering to rigorous analytical protocols and regulatory guidelines, researchers can have confidence in the data generated using this invaluable analytical tool.

References

  • Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Singh, B., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. ResearchGate. [Link]

  • Astellas Pharma Europe B.V. (2015). Solifenacin succinate ISN 905-CL-076 Overactive bladder CONFIDENTIAL. [Link]

  • MDPI. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. [Link]

  • Babu, P. S., et al. (2014). Mass spectra of (A) Solifenacin parent ion and (B) Solifenacin product ion. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Macek, J., et al. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Vesicare (solifenacin succinate) tablets label. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Babu, P. S., et al. (2014). Chromatogram of Solifenacin and Solifenacin d5 in blank plasma (A), blank + IS (B), and LOQ (C). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. National Library of Medicine. (2023). solifenacin succinate tablet, film coated. DailyMed. [Link]

  • Totos, R., & Balazsi, J. (2019). Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma. ResearchGate. [Link]

  • Singh, B., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. R Discovery. [Link]

  • Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Solifenacinesuccinaat ELC 5 mg and 10 mg film- coated tablets. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Pauli, G. F., et al. (2014). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

  • Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Novartis. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • Smulders, R. A., et al. (2004). Molecular structure of solifenacin. ResearchGate. [Link]

Sources

Solifenacin-d5 succinate MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Solifenacin-d5 Succinate Bioanalytical Standards, Safety Profile, and Experimental Protocols[1]

Executive Summary & Chemical Identity

Solifenacin-d5 Succinate is a stable, isotopically labeled derivative of Solifenacin Succinate, a competitive muscarinic receptor antagonist used clinically for overactive bladder.[1] In the research and drug development sector, the d5 variant serves a critical role as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS).[1][2]

By incorporating five deuterium atoms on the phenyl ring, this compound mimics the physicochemical extraction recovery and ionization efficiency of the target analyte (Solifenacin) while remaining mass-resolved in mass spectrometry.[1]

Physicochemical Profile[3][4][5][6][7][8]
PropertySpecification
Chemical Name Solifenacin-d5 Succinate
Synonyms YM-905-d5; Vesicare-d5
Parent CAS 242478-38-2 (Unlabeled Succinate Salt)
Labeled CAS Not formally registered; often referenced via parent or HCl salt (1426174-05-1)
Molecular Formula C₂₃H₂₁D₅N₂O₂[1][3] · C₄H₆O₄
Molecular Weight 485.6 g/mol (approx. +5 Da vs. unlabeled)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; slightly soluble in Acetonitrile
Isotopic Purity Typically ≥ 99% deuterated forms (d1-d5)

Hazard Identification & Safety Data Sheet (SDS) Interpretation

Disclaimer: This section interprets standard safety data for research handling. It does not replace the legal SDS provided by your specific vendor.

Solifenacin is a potent pharmacological agent. Even as a deuterated standard, it retains the biological activity of the parent compound. The primary hazard is Acute Toxicity (Oral) and Anticholinergic Effects .

GHS Classification[9][10]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Toxicological Mechanism

Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3).[1][2][5] Accidental exposure can lead to systemic anticholinergic toxidrome:[1]

  • Ocular: Mydriasis (dilated pupils), blurred vision.[1]

  • Gastrointestinal: Dry mouth, constipation.[6][7][4][8]

  • Cardiovascular:[1] Tachycardia, QT prolongation.

Emergency Response Protocol (Visualized)

SafetyResponse Exposure Accidental Exposure Event Type Determine Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation (Dust) Type->Inhalation Ingestion Ingestion Type->Ingestion ActionSkin Flush with water (15 min) Remove contacts/clothing Skin->ActionSkin ActionInhal Move to fresh air Support breathing Inhalation->ActionInhal ActionIngest Rinse mouth immediately Do NOT induce vomiting Ingestion->ActionIngest Medical Seek Medical Attention (Show Label/CAS) ActionSkin->Medical ActionInhal->Medical ActionIngest->Medical Monitor Monitor for Anticholinergic Signs (Dry mouth, blurred vision, tachycardia) Medical->Monitor

Figure 1: Emergency response logic flow for Solifenacin-d5 exposure events.

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of Solifenacin-d5 is to correct for matrix effects and recovery losses during the quantification of Solifenacin in biological fluids (plasma, urine).

The Principle of Internal Standardization

Because Solifenacin-d5 is chemically identical to the analyte (except for mass), it co-elutes or elutes very close to Solifenacin.[1] Any ion suppression caused by the biological matrix affects both the analyte and the IS equally. By calculating the Area Ratio (Analyte/IS) , these errors are mathematically canceled out.

Experimental Workflow

1. Stock Solution Preparation

  • Solvent: Methanol (LC-MS Grade).[1]

  • Concentration: Prepare a 1.0 mg/mL master stock.

  • Storage: Aliquot into amber glass vials and store at -20°C. Note: Deuterium exchange is negligible in methanol, but avoid acidic aqueous storage for prolonged periods.

2. Sample Extraction (Liquid-Liquid Extraction - LLE)

  • Matrix: Human or Rat Plasma (100 µL).[1]

  • IS Spiking: Add 10 µL of Solifenacin-d5 working solution (e.g., 500 ng/mL).[1]

  • Buffer: Add 50 µL of 0.1 M NaOH (Alkaline pH ensures the drug is uncharged and extractable).

  • Solvent: Add 2 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex for 5 mins, Centrifuge at 4000 rpm for 10 mins.

  • Reconstitution: Evaporate the organic layer under nitrogen; reconstitute in Mobile Phase.

3. LC-MS/MS Parameters

  • Column: C18 (e.g., Phenomenex Gemini-NX, 50 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: 80% Methanol : 20% Ammonium Formate (10 mM, pH 4.0).[1]

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

  • Ionization: ESI Positive Mode (+).

Mass Transitions (MRM):

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy
Solifenacin m/z 363.2 m/z 110.1 / 193.1 ~25-30 eV

| Solifenacin-d5 | m/z 368.2 | m/z 110.1 / 198.1 | ~25-30 eV |[1]

Note: The shift of +5 Da is maintained in the precursor. If the fragment retains the phenyl ring, the product ion will also shift (193 -> 198).[1] If the fragment is the quinuclidine ring (110), the mass may remain the same.

Bioanalytical Logic Flow

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (Solifenacin-d5) Sample->Spike Corrects Vol. Alkalize Alkalize (pH > 8) (0.1M NaOH) Spike->Alkalize Free Base Form Extract LLE Extraction (MTBE/EtAc) Alkalize->Extract Organic Phase LC LC Separation (C18 Column) Extract->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Area Ratio Calculation) MS->Data m/z 363 vs 368

Figure 2: Step-by-step bioanalytical workflow for Solifenacin quantification.

Handling, Storage, and Regulatory Compliance

Storage & Stability
  • Hygroscopicity: The succinate salt is hygroscopic. Store in a desiccator or tightly sealed container. Moisture absorption alters the effective weight, leading to weighing errors during stock preparation.

  • Temperature: Long-term storage at -20°C is required to prevent degradation.[1][9]

  • Light Sensitivity: Protect from light (amber vials) to prevent potential photo-oxidation, although Solifenacin is relatively stable.[1]

Regulatory Status
  • Research Use Only (RUO): Solifenacin-d5 is strictly for laboratory research and development. It is not approved for human therapeutic use.[5][3]

  • Controlled Substance: Generally not a controlled substance, but as a derivative of a prescription drug, it should be handled with strict chain-of-custody protocols in regulated labs (GLP).[1]

References

  • Cayman Chemical. (2025).[1][3] Solifenacin (succinate) Safety Data Sheet.[1][3][4] Retrieved from [1]

  • Macek, J., et al. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.[1][10][11] Journal of Chromatography B. Retrieved from [1]

  • Medsafe New Zealand. (2022).[1] Solifenacin Viatris Data Sheet.[3] Retrieved from [1]

  • U.S. Food and Drug Administration (FDA). (2004).[1] VESIcare (solifenacin succinate) Prescribing Information.[1][3][8] Retrieved from [1]

  • Mistri, H.N., et al. (2008).[1] Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective α1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma.[1] Journal of Chromatography B. Retrieved from [1]

Sources

Methodological & Application

Quantitative Bioanalysis of Solifenacin in Human Plasma by LC-MS/MS: A Validated Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Solifenacin in human plasma. Designed for researchers, scientists, and professionals in drug development, this protocol employs Solifenacin-d5 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision. The methodology encompasses a streamlined protein precipitation-based sample preparation, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This document provides not only a step-by-step protocol but also delves into the scientific rationale behind the methodological choices, ensuring the protocol is a self-validating and scientifically sound system for pharmacokinetic and bioequivalence studies. All procedures are in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2]

Introduction: The Clinical Significance of Solifenacin Quantification

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, which is instrumental in the contraction of the urinary bladder's detrusor smooth muscle.[3] By antagonizing these receptors, Solifenacin effectively reduces smooth muscle tone, making it a cornerstone therapy for overactive bladder, a condition characterized by urinary urgency, frequency, and incontinence.[3] Given its therapeutic importance, the accurate measurement of Solifenacin concentrations in biological matrices like human plasma is critical for a thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic studies reveal that Solifenacin has a long elimination half-life of 45 to 68 hours, which supports a once-daily dosing regimen. It is approximately 98% bound to plasma proteins, mainly to α1-acid glycoprotein, and is extensively metabolized by the liver, primarily via the CYP3A4 enzyme.[4][5] A sensitive and selective bioanalytical method is therefore indispensable for defining its pharmacokinetic parameters, assessing bioequivalence of different formulations, and supporting new drug applications. LC-MS/MS stands as the gold standard for such analyses due to its inherent specificity, sensitivity, and speed.[6] This protocol is designed to meet and exceed the rigorous standards required for regulatory submissions.

The Analytical Strategy: Causality Behind Experimental Choices

The development of a robust bioanalytical method is a multi-faceted process where each step is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of analytical chemistry.

Sample Preparation: The Rationale for Protein Precipitation

The primary goal of sample preparation in bioanalysis is to remove endogenous interferences, such as proteins and phospholipids, that can compromise the analytical column and ion source, leading to matrix effects and inaccurate quantification.[7] For Solifenacin, a basic compound, this protocol employs a protein precipitation (PPT) method.

Why Protein Precipitation?

  • Efficiency and Speed: PPT is a rapid and straightforward technique, making it highly suitable for high-throughput analysis, a common requirement in clinical drug development.[8]

  • Analyte Recovery: For Solifenacin, which is highly protein-bound (approximately 98%)[4][5], an effective disruption of this binding is crucial for accurate quantification. The addition of an organic solvent like acetonitrile not only precipitates plasma proteins but also efficiently disrupts the non-covalent interactions between Solifenacin and plasma proteins, ensuring high recovery of the analyte.

  • Simplicity: Compared to more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), PPT involves fewer steps, reducing the potential for analytical errors and sample loss.[9]

While LLE can offer cleaner extracts by removing phospholipids[8], the speed and high recovery offered by PPT, coupled with the specificity of the downstream MS/MS detection, make it a highly effective and pragmatic choice for this application.

The Internal Standard: Ensuring Accuracy with Solifenacin-d5

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative LC-MS/MS. Solifenacin-d5 is the ideal internal standard for this assay.

The Imperative of a SIL-IS:

  • Correction for Matrix Effects: A SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement in the mass spectrometer's source. This allows for a precise correction of any signal variability caused by the sample matrix.[6]

  • Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-IS ratio remains constant and the final calculated concentration is accurate.

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and injection volume, the SIL-IS significantly improves the overall precision and accuracy of the method, a key requirement of regulatory bodies.[10][11]

Chromatographic Separation: Achieving Specificity and Peak Integrity

The liquid chromatography step is designed to separate Solifenacin from any remaining endogenous components that were not removed during sample preparation, thereby preventing co-elution and further minimizing matrix effects.

Key Chromatographic Parameters and Their Rationale:

  • Reversed-Phase C18 Column: A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like Solifenacin.

  • Mobile Phase Composition (Acetonitrile and Ammonium Formate/Formic Acid):

    • Acetonitrile: Provides good elution strength for Solifenacin and is compatible with mass spectrometry.

    • Ammonium Formate and Formic Acid: These additives play a crucial dual role. They act as a buffer system to control the mobile phase pH and provide a source of protons (H+).[12][13] For a basic compound like Solifenacin, an acidic mobile phase ensures that the amine functionalities are protonated, leading to better peak shape and retention on the reversed-phase column. Furthermore, the presence of protons facilitates efficient ionization in the positive electrospray ionization (ESI) source, enhancing the MS signal.[12] Formate-based systems have been shown to provide superior analyte response compared to acetate systems in ESI-MS.

Mass Spectrometric Detection: The Power of Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry operating in the MRM mode provides unparalleled selectivity and sensitivity for quantitative analysis.

The MRM Advantage:

  • Specificity: MRM is a highly specific detection technique. In the first quadrupole (Q1), a specific precursor ion (the protonated molecule, [M+H]+) is selected. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This two-stage mass filtering virtually eliminates the detection of co-eluting interferences, ensuring that the signal is unique to the analyte of interest.

  • Sensitivity: By focusing the detector on specific, high-intensity transitions, MRM significantly improves the signal-to-noise ratio, allowing for the detection and quantification of very low concentrations of Solifenacin in plasma.

Experimental Protocol

This protocol is a self-validating system, designed to produce reliable and reproducible results when followed meticulously.

Materials and Reagents
  • Solifenacin Succinate reference standard

  • Solifenacin-d5 internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Solifenacin succinate and Solifenacin-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Solifenacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Solifenacin-d5 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation Workflow

The following diagram illustrates the streamlined protein precipitation workflow.

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL of human plasma (Calibrator, QC, or Unknown) add_is 2. Add 25 µL of Solifenacin-d5 Working Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex for 30 seconds add_is->vortex1 add_precip 4. Add 300 µL of Acetonitrile vortex1->add_precip vortex2 5. Vortex vigorously for 2 minutes add_precip->vortex2 centrifuge 6. Centrifuge at 13,000 rpm for 10 minutes vortex2->centrifuge transfer 7. Transfer 200 µL of supernatant to a clean vial centrifuge->transfer inject 8. Inject 5 µL into the LC-MS/MS system transfer->inject G cluster_validation Core Bioanalytical Method Validation Parameters (ICH M10) Selectivity Selectivity & Specificity Method Validated Bioanalytical Method Selectivity->Method Linearity Linearity & Calibration Curve Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Recovery Recovery Recovery->Method Stability Stability Stability->Method MatrixEffect Matrix Effect MatrixEffect->Method

Sources

Application Note: A Robust Bioanalytical Workflow for Solifenacin Quantification Using Solifenacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the preparation and implementation of solifenacin-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of solifenacin in biological matrices, primarily human plasma. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies. We delve into the rationale behind the use of a SIL-IS, provide step-by-step procedures for standard preparation, compare common sample extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and present optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters. This guide is structured to ensure scientific integrity and regulatory compliance, with direct citations to authoritative guidelines.

The Imperative for an Internal Standard in Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects, and instrument performance fluctuations. An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), before any sample processing.[1] Its primary role is to normalize the analytical signal of the target analyte, thereby compensating for analyte loss during extraction and mitigating variability in ionization efficiency.

The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2][3] For this reason, a stable isotope-labeled version of the analyte is considered the "gold standard." Solifenacin-d5, a deuterated analog of solifenacin, serves this purpose exceptionally well, ensuring the highest degree of accuracy and precision in bioanalytical assays.

Solifenacin-d5: Physicochemical Profile and Rationale for Use

Solifenacin is a competitive muscarinic receptor antagonist used for treating overactive bladder.[4] Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic and bioequivalence studies. Solifenacin-d5 is an ideal IS for solifenacin quantification for several key reasons:

  • Structural Analogy: It is chemically identical to solifenacin, with the exception of five deuterium atoms replacing five hydrogen atoms.[5] This minimal structural change ensures that its physicochemical properties, such as pKa, solubility, and chromatographic retention time, are nearly identical to the unlabeled analyte.

  • Co-elution: It co-elutes with solifenacin under typical reversed-phase HPLC or UHPLC conditions, ensuring that both compounds experience the same matrix effects at the point of ionization.

  • Mass Spectrometric Distinction: The mass difference of 5 Daltons allows for unambiguous differentiation from solifenacin by the mass spectrometer, without cross-talk between the mass channels.[6][7]

  • Stability: Deuterium labeling provides a stable isotope that does not readily exchange with protons from the solvent, ensuring the integrity of the labeled standard throughout the analytical process. Commercial suppliers confirm long-term stability of ≥ 4 years under appropriate storage conditions.[8]

Physicochemical Properties
PropertySolifenacinSolifenacin-d5Rationale for IS Suitability
Chemical Formula C₂₃H₂₆N₂O₂C₂₃H₂₁D₅N₂O₂Identical core structure ensures similar chemical behavior.
Molecular Weight 362.47 g/mol 367.50 g/mol Sufficient mass difference for MS/MS discrimination.
MS/MS Transition m/z 363.2 → 193.2m/z 368.2 → 198.2Specific and sensitive transitions for quantification.[6]
Solubility Soluble in DMSO, DMF, and Ethanol.[9]Assumed to be identical to solifenacin.Ensures compatibility in stock solution preparation.
Plasma Protein Binding ~98%Assumed to be identical to solifenacin.Mimics analyte behavior in the biological matrix.[10]

Preparation of Solifenacin-d5 Internal Standard Solutions

Accuracy begins with the precise preparation of standard solutions. All preparations should be performed using calibrated analytical balances and volumetric glassware or calibrated pipettes.

Protocol 1: Primary Stock Solution (1 mg/mL)
  • Materials: Solifenacin-d5 succinate powder, LC-MS grade methanol.

  • Procedure: a. Allow the vial of solifenacin-d5 succinate to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of the powder and transfer it to a 1 mL volumetric flask. c. Add approximately 0.8 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature, then add methanol to the 1 mL mark. e. Cap and invert the flask several times to ensure homogeneity. f. Transfer the solution to a labeled, amber glass vial and store at -20°C. This stock is typically stable for at least 6 months.

Protocol 2: Working Stock Solution (e.g., 1 µg/mL)
  • Materials: Primary Stock Solution (1 mg/mL), LC-MS grade methanol.

  • Procedure: a. Perform a serial dilution from the primary stock. For a 1 µg/mL solution, dilute 10 µL of the 1 mg/mL stock to 10 mL with methanol. b. Aliquot into smaller volumes in labeled vials and store at -20°C.

Protocol 3: Internal Standard Spiking Solution (e.g., 50 ng/mL)

The concentration of the IS spiking solution should be optimized based on the expected analyte concentration range in the study samples. A common approach is to use a concentration that is in the mid-range of the calibration curve.

  • Materials: Working Stock Solution (1 µg/mL), 50:50 (v/v) Methanol:Water.

  • Procedure: a. Dilute the 1 µg/mL working stock solution to achieve the final desired concentration. For example, to prepare 10 mL of a 50 ng/mL solution, add 500 µL of the 1 µg/mL working stock to a 10 mL volumetric flask and bring to volume with 50:50 methanol:water. b. This solution is added directly to the biological samples at the beginning of the extraction process.

Caption: Workflow for preparing Solifenacin-d5 solutions.

Sample Preparation from Human Plasma: A Comparative Overview

The goal of sample preparation is to extract the analyte and IS from the complex biological matrix, removing interfering substances like proteins and phospholipids, thereby improving the robustness and sensitivity of the assay.[4][11] The choice of technique depends on the required cleanliness, sensitivity, and throughput.[12]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).Fast, simple, low cost, high throughput.[12][13]"Dirty" extract, potential for matrix effects, analyte may co-precipitate with proteins.[14][15]High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on differential solubility.Cleaner extract than PPT, removes non-ionizable interferences, can concentrate the analyte.More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.[11]Assays requiring higher sensitivity and cleanliness.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.Cleanest extract, high recovery, high concentration factor, highly selective.[12][15]Most expensive, requires method development, can be lower throughput if not automated.[15]Regulated bioanalysis, assays requiring the lowest limits of quantification.
Protocol 4: Protein Precipitation (PPT) Method

This method is based on a published protocol for solifenacin analysis.[7]

  • Materials: Human plasma samples, Internal Standard Spiking Solution (50 ng/mL), LC-MS grade acetonitrile.

  • Procedure: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS Spiking Solution. b. Vortex for 10 seconds. c. Add 300 µL of ice-cold acetonitrile. d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or a 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase. i. Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 5: Liquid-Liquid Extraction (LLE) Method

This protocol is adapted from established methods for solifenacin extraction from plasma.[6][16]

  • Materials: Human plasma samples, IS Spiking Solution (50 ng/mL), 0.1 M Sodium Carbonate, Methyl tert-butyl ether (MTBE).

  • Procedure: a. To 100 µL of plasma in a glass tube, add 10 µL of the IS Spiking Solution. b. Vortex for 10 seconds. c. Add 50 µL of 0.1 M Sodium Carbonate to basify the sample. d. Add 1 mL of MTBE. e. Cap and vortex/mix for 15 minutes. f. Centrifuge at 4,000 x g for 10 minutes to separate the layers. g. Transfer the upper organic layer to a clean tube. h. Evaporate to dryness under nitrogen at 40°C. i. Reconstitute in 100 µL of the mobile phase for injection.

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) p_start 100 µL Plasma + IS p_add_acn Add 300 µL Acetonitrile p_start->p_add_acn p_vortex Vortex & Centrifuge p_add_acn->p_vortex p_supernatant Collect Supernatant p_vortex->p_supernatant p_evap Evaporate p_supernatant->p_evap p_recon Reconstitute p_evap->p_recon p_inject Inject p_recon->p_inject l_start 100 µL Plasma + IS l_basify Add Base l_start->l_basify l_add_mtbe Add 1 mL MTBE l_basify->l_add_mtbe l_vortex Vortex & Centrifuge l_add_mtbe->l_vortex l_organic Collect Organic Layer l_vortex->l_organic l_evap Evaporate l_organic->l_evap l_recon Reconstitute l_evap->l_recon l_inject Inject l_recon->l_inject

Sources

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocol for the Quantification of Solifenacin-d5 in Human Plasma using Mixed-Mode Cation Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Need for Robust Bioanalysis of Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] Its efficacy and safety profile are directly related to its concentration in systemic circulation. Therefore, accurate and reliable quantification of Solifenacin in biological matrices, such as human plasma, is critical for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[2][3] Biological samples are complex mixtures containing proteins, salts, phospholipids, and other endogenous components that can interfere with analysis, a phenomenon known as the matrix effect.[4]

Solid Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from complex matrices, thereby reducing matrix effects, improving analytical column longevity, and increasing assay sensitivity.[5][6] While methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) exist, SPE, particularly mixed-mode SPE, offers superior cleanup by employing multiple retention mechanisms for enhanced selectivity.[7][8][9]

This application note presents a detailed protocol for the extraction of Solifenacin from human plasma using a mixed-mode, strong cation-exchange polymeric SPE sorbent. The protocol incorporates Solifenacin-d5 succinate as a stable isotope-labeled (SIL) internal standard (IS) to ensure the highest level of accuracy and precision by correcting for any variability during the extraction and detection process.[8][9]

Principle of the Mixed-Mode SPE Method

The method's success hinges on the chemical properties of Solifenacin and the unique chemistry of the mixed-mode SPE sorbent.

  • Analyte Chemistry: Solifenacin is a basic compound containing a tertiary amine on its quinuclidine ring system. At a pH below its pKa (~8.0), this amine becomes protonated (positively charged).

  • Sorbent Chemistry: A mixed-mode cation exchange sorbent possesses two functional mechanisms: a hydrophobic polymeric backbone for reversed-phase retention and strong cation exchange groups (e.g., sulfonic acid) for ionic retention.[10]

The extraction process is a strategic, multi-step manipulation of these interactions:

  • Condition & Equilibrate: The sorbent is first treated with an organic solvent (e.g., methanol) to wet the polymeric backbone and then with an aqueous buffer to prepare the ion-exchange sites.[5]

  • Load: The plasma sample, pre-treated and acidified to a pH of ~6.0, is loaded onto the cartridge. At this pH, Solifenacin is protonated and is retained by two powerful mechanisms: strong ionic bonding to the cation-exchange sites and hydrophobic interaction with the polymeric backbone.

  • Wash: A multi-step wash is employed for selective interference removal. An acidic wash (e.g., with dilute formic acid) removes neutral and acidic interferences while ensuring the analyte remains protonated and ionically bound. A subsequent wash with an organic solvent (e.g., methanol) removes weakly bound, hydrophobic interferences like phospholipids.

  • Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is introduced. The high pH neutralizes the charge on the Solifenacin molecule, disrupting the strong ionic bond. The organic nature of the solvent simultaneously disrupts the hydrophobic interaction, leading to a highly selective elution of the target analyte.

This dual-mechanism approach provides a significantly cleaner extract than reversed-phase SPE alone, which is critical for sensitive LC-MS/MS analysis.[10]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the extraction of Solifenacin and Solifenacin-d5 from 250 µL of human plasma.

Materials and Reagents
  • SPE Device: Mixed-Mode Strong Cation Exchange Polymeric SPE Cartridges (e.g., 30 mg, 1 mL format).

  • Analytes: Solifenacin succinate, Solifenacin-d5 succinate.

  • Reagents: HPLC-grade Methanol, Acetonitrile, Water, Formic Acid (≥98%), Ammonium Hydroxide (~25% in water).

  • Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, nitrogen evaporator, Class A volumetric flasks and pipettes.

  • Solutions:

    • Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL solution of Solifenacin-d5 succinate in 50:50 (v/v) methanol:water.

    • Pre-treatment Solution: 2% Formic Acid in Water.

    • Conditioning Solvent: Methanol.

    • Equilibration Solvent: Water.

    • Wash Solvent 1: 2% Formic Acid in Water.

    • Wash Solvent 2: Methanol.

    • Elution Solvent: 5% Ammonium Hydroxide in Methanol. (Prepare fresh).

    • Reconstitution Solvent: 80:20 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

Sample Pre-treatment
  • Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL IS Spiking Solution (Solifenacin-d5).

  • Add 250 µL of the 2% Formic Acid Pre-treatment Solution.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • The resulting supernatant is ready for loading.

Scientist's Note: Acidification is critical. It ensures the analyte is protonated for strong ionic retention and aids in precipitating plasma proteins, preventing cartridge clogging. The use of the deuterated internal standard from the very first step ensures it experiences the exact same experimental conditions as the analyte.[8]

Solid Phase Extraction Procedure

Perform all steps under a gentle vacuum (~3-5 inHg) unless otherwise noted.

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of Water through the cartridge. Do not allow the sorbent bed to go dry.[5]

  • Load: Aspirate the supernatant from the pre-treated sample (Step 3.2.6) and load it onto the cartridge at a slow, consistent flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of Wash Solvent 1 (2% Formic Acid in Water).

  • Wash 2 (Organic): Pass 1 mL of Wash Solvent 2 (Methanol).

  • Dry: Apply high vacuum (10-15 inHg) for 5 minutes to thoroughly dry the sorbent bed.

  • Elute:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol).

    • Allow the solvent to soak the sorbent for 1 minute without vacuum.

    • Apply gentle vacuum to slowly pull the eluate through into the collection tubes.

Scientist's Note: The drying step is crucial to remove residual aqueous wash solvent, which could dilute the final organic elution solvent and lead to poor recovery. The "soak" step during elution ensures complete interaction between the basic solvent and the sorbent, maximizing the disruption of retention mechanisms.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

The final extract is typically analyzed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive ion electrospray ionization (ESI) mode.[3][9]

  • Column: A C18 column (e.g., 50 x 2.1 mm, <3 µm) is suitable.[11]

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

  • MRM Transitions:

    • Solifenacin: m/z 363 → 193[9]

    • Solifenacin-d5: m/z 368 → 198[9]

Visualization of the SPE Workflow

The following diagram illustrates the complete experimental process.

SPE_Workflow Figure 1: Mixed-Mode SPE Workflow for Solifenacin cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post Post-Elution & Analysis plasma 1. Plasma Sample (250 µL) add_is 2. Add Solifenacin-d5 IS plasma->add_is acidify 3. Add 2% Formic Acid add_is->acidify vortex_spin 4. Vortex & Centrifuge acidify->vortex_spin supernatant 5. Collect Supernatant vortex_spin->supernatant condition 6. Condition (Methanol) supernatant->condition Load Supernatant equilibrate 7. Equilibrate (Water) condition->equilibrate load 8. Load Sample equilibrate->load wash1 9. Wash (2% Formic Acid) load->wash1 wash2 10. Wash (Methanol) wash1->wash2 dry 11. Dry Sorbent wash2->dry elute 12. Elute (5% NH4OH in MeOH) dry->elute evaporate 13. Evaporate to Dryness elute->evaporate Collect Eluate reconstitute 14. Reconstitute evaporate->reconstitute analysis 15. LC-MS/MS Analysis reconstitute->analysis

Caption: A step-by-step flowchart of the bioanalytical method.

Performance Characteristics & Data

The validation of this method should demonstrate high recovery, minimal matrix effects, and excellent precision, consistent with regulatory guidelines.

ParameterExpected ValueSignificance
Extraction Recovery > 90%Demonstrates the efficiency of the SPE protocol in isolating the analyte from the matrix.
Matrix Effect 95% - 105%An IS-normalized value close to 100% indicates that matrix components are not suppressing or enhancing the analyte signal.[4]
Intra-day Precision < 10% RSDShows the reproducibility of the method within the same day and batch.[9]
Inter-day Precision < 10% RSDShows the reproducibility of the method across different days and batches.[9]
Lower Limit of Quantification (LLOQ) ≤ 0.5 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy, suitable for clinical PK studies.[3][9]

Trustworthiness: The Self-Validating System

The cornerstone of this protocol's trustworthiness is the incorporation of a stable isotope-labeled internal standard, Solifenacin-d5. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-extracts and co-elutes, experiencing the same potential for loss or matrix-induced signal variation at every stage.

Any unexpected sample loss during the multi-step SPE procedure or ion suppression/enhancement during MS analysis will affect both the analyte and the internal standard proportionally. By calculating the peak area ratio of the analyte to the internal standard, these variations are mathematically cancelled out. This ratiometric approach ensures that the final calculated concentration is robust, accurate, and independent of minor procedural inconsistencies, making the entire analytical system self-validating and reliable.

References

  • Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE - WJPMR Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV Source: ACG Publications URL: [Link]

  • Title: Metabolomics Sample Extraction Source: MetwareBio URL: [Link]

  • Title: analytical method development and validation by rphplc fordetermination of dissolutionof solifenacin Source: Research Article URL: [Link]

  • Title: Determination of Solifenacin Succinate in Pure and Pharmaceutical Dosage forms by Spectrophotometry Source: ResearchGate URL: [Link]

  • Title: Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC Source: ResearchGate URL: [Link]

  • Title: Spectrophotometric estimation of solifenacin succinate in tablet formulations Source: ResearchGate URL: [Link]

  • Title: Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma Source: ResearchGate URL: [Link]

  • Title: Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study Source: ResearchGate URL: [Link]

  • Title: Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the Possible Acid Degradation Product Source: ResearchGate URL: [Link]

  • Title: Typical LC-MS chromatogram of solifenacin succinate spiked with known... Source: ResearchGate URL: [Link]

  • Title: Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Spectrophotometric estimation of solifenacin succinate in tablet formulations Source: PMC - NIH URL: [Link]

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PMC - NIH URL: [Link]

Sources

High-Sensitivity Quantification of Solifenacin in Human Plasma: A Liquid-Liquid Extraction (LLE) Protocol

[1][2]

Executive Summary & Scientific Rationale

Solifenacin succinate is a competitive muscarinic receptor antagonist (M3 selective) used for overactive bladder. Due to its high volume of distribution (~600 L) and low therapeutic plasma concentrations (Cmax ~24–40 ng/mL for 5–10 mg doses), bioanalytical methods require high sensitivity (LLOQ < 0.5 ng/mL).

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids, leading to significant matrix effects and ion suppression in ESI+ mode. Liquid-Liquid Extraction (LLE) is the superior choice for Solifenacin quantification because it provides cleaner extracts and higher signal-to-noise ratios.

Physicochemical Strategy
  • Target Analyte: Solifenacin (pKa ~8.8).[1]

  • Extraction Logic: To extract a basic drug into an organic solvent, the aqueous phase pH must be at least 2 units above the pKa. We utilize Sodium Carbonate (0.2 M, pH ~11) to neutralize the protonated amine (

    
    ), rendering the molecule lipophilic.
    
  • Solvent Selection: Methyl tert-butyl ether (MTBE) is selected over Hexane or Dichloromethane due to its optimal polarity for Solifenacin, ensuring high recovery (>85%) while minimizing extraction of polar plasma interferences.

  • Internal Standard: Solifenacin-d5 is mandatory to compensate for extraction variability and matrix ionization effects.

Materials and Reagents

CategoryItemSpecification
Analyte Solifenacin Succinate>99% Purity
Internal Standard Solifenacin-d5Deuterated (phenyl-d5 or quinuclidine-d5)
Matrix Human PlasmaK2EDTA or Lithium Heparin
Extraction Solvent MTBE (Methyl tert-butyl ether)HPLC Grade
Alkalizing Agent Sodium Carbonate (Na₂CO₃)0.2 M Aqueous Solution
Reconstitution Mobile Phase A:B (50:50)See LC Conditions
LC Solvents Acetonitrile / Ammonium FormateLC-MS Grade

Experimental Protocol

Stock and Working Solutions
  • Stock Solutions: Prepare Solifenacin and Solifenacin-d5 at 1.0 mg/mL in Methanol. Store at -20°C.

  • Working Standard: Dilute Solifenacin stock to create a calibration curve range (e.g., 0.5, 1, 5, 10, 20, 40, 60 ng/mL) in plasma-mimicking solvent (or spike directly into blank plasma).

  • IS Working Solution: Dilute Solifenacin-d5 to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.

LLE Workflow Visualization

The following diagram outlines the critical decision points and flow of the extraction process.

LLE_WorkflowStartPlasma Sample (200 µL)Add_ISAdd 50 µL IS (Solifenacin-d5)Vortex 30sStart->Add_ISAlkalizeAlkalize: Add 200 µL 0.2M Na₂CO₃(Target pH > 10.5)Add_IS->Alkalize Neutralize ChargeExtractAdd 1.5 mL MTBEShake/Vortex 10 minAlkalize->Extract Solubilize in OrganicCentrifugeCentrifuge4000 rpm, 10 min, 4°CExtract->CentrifugePhase_SepPhase SeparationCentrifuge->Phase_SepTransferTransfer Organic Layer (Top)to Clean TubePhase_Sep->Transfer Organic PhaseDiscardDiscard Aqueous(Proteins/Salts)Phase_Sep->Discard Aqueous PhaseEvapEvaporate to DrynessN₂ Stream @ 40°CTransfer->EvapReconReconstitute200 µL Mobile PhaseEvap->ReconInjectInject into LC-MS/MSRecon->Inject

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Solifenacin. The alkalization step is the critical control point for recovery.

Detailed Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 50 µL of Solifenacin-d5 working solution. Vortex gently for 10 seconds.

  • Alkalization (CRITICAL): Add 200 µL of 0.2 M Na₂CO₃ . Vortex for 30 seconds.

    • Why? This shifts the pH to ~11. Solifenacin (basic) becomes uncharged (

      
      ) and partitions into the organic phase.
      
  • Extraction: Add 1.5 mL of MTBE . Cap tightly.

  • Agitation: Shake on a reciprocating shaker or vortex vigorously for 10 minutes to ensure equilibrium.

  • Separation: Centrifuge at 4,000 rpm (approx 3000 x g) for 10 minutes at 4°C.

    • Result: A clear top organic layer (MTBE) and a bottom aqueous pellet/layer.

  • Flash Freeze (Optional but Recommended): Place the bottom of the tubes in a dry ice/ethanol bath for 2 minutes. The aqueous layer freezes, allowing easy pouring of the organic layer without contamination.

  • Transfer: Transfer approximately 1.2 mL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen at 40°C until dry.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase (Acetonitrile:Ammonium Formate Buffer). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic Parameters[1][4][5][6][7]
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini NX-C18 or Waters XBridge), 50 x 2.1 mm, 3-5 µm.

    • Note: High pH stability columns are preferred if using basic mobile phases, though acidic (Formate) is standard for ESI+.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% -> 90% B

    • 2.5 - 3.5 min: 90% B (Wash)

    • 3.5 - 3.6 min: 90% -> 20% B

    • 3.6 - 5.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5–10 µL.

Mass Spectrometry Parameters (ESI+)

Solifenacin is a tertiary amine, ionizing readily in positive mode (

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Solifenacin 363.2 110.1 3025Quantifier
Solifenacin363.2193.13035Qualifier
Solifenacin-d5 368.2 110.1 3025IS Quantifier

Note: The 110.1 fragment corresponds to the quinuclidinyl ring. If your d5 label is on the quinuclidinyl ring, the IS transition will be 368.2 -> 115.1. If the label is on the tetrahydroisoquinoline ring, the transition remains 368.2 -> 110.1. Verify your specific IS certificate of analysis.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over 0.5 – 60 ng/mL.[4]
    
  • Recovery: > 80% (Consistent across low, mid, high QC).

  • Matrix Effect: IS-normalized matrix factor should be between 0.85 and 1.15.

Troubleshooting Logic

Use the following logic tree if results deviate from acceptance criteria.

TroubleshootingIssueIdentify IssueLow_RecLow Recovery (<50%)Issue->Low_RecVar_ISVariable IS ResponseIssue->Var_ISHigh_BackHigh Background/InterferenceIssue->High_BackCheck_pHCheck pH after Alkalization.Is pH > 10.5?Low_Rec->Check_pHCheck_MixCheck Mixing Efficiency.Are you vortexing 10 min?Var_IS->Check_MixCheck_ColCheck Column Wash.Extend 90% B hold?High_Back->Check_ColCheck_GlassCheck Glassware.Use silanized tubes?High_Back->Check_GlassFix_pHAction: Increase Na₂CO₃ conc.or switch to NaOHCheck_pH->Fix_pHNoCheck_SolventCheck Solvent Choice.Is MTBE fresh?Check_pH->Check_SolventYesCheck_EvapCheck Evaporation.Is N₂ flow too high? (Splashing)Check_Mix->Check_Evap

Figure 2: Troubleshooting decision tree for LLE method optimization.

References

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B, 878(31), 3327-3330.[5]

  • Ammari, W. G. (2015). Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique.[4][6] Tropical Journal of Pharmaceutical Research, 14(10).

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry.

  • PubChem. Solifenacin Succinate Compound Summary.

Application Note: Establishing Robust MRM Transitions for the Quantitative Analysis of Solifenacin-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for Solifenacin-d5, a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of the muscarinic receptor antagonist, Solifenacin. Operating in positive ion mode electrospray ionization (ESI+), we detail the rationale for precursor and product ion selection and provide a systematic protocol for the empirical optimization of critical mass spectrometer parameters, including declustering potential (DP) and collision energy (CE). The methodologies described herein are designed to ensure maximum sensitivity, specificity, and reproducibility for high-throughput bioanalytical assays.

Introduction: The Rationale for Solifenacin-d5 in Quantitative Bioanalysis

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, widely prescribed for the treatment of overactive bladder.[1] Accurate determination of its concentration in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantification due to its inherent selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS/MS analysis.[2] A SIL-IS, such as Solifenacin-d5, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (in this case, five deuterium atoms).[3][4] This ensures it co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for precise correction of analytical variability during sample preparation and analysis.[5] Solifenacin-d5 is specifically deuterated on the phenyl ring, a stable position unlikely to undergo back-exchange.[3]

This guide focuses on establishing the optimal MRM parameters for Solifenacin-d5, the critical first step in developing a validated quantitative method.

Theoretical Foundation: Predicting Precursor and Product Ions

2.1. Precursor Ion ([M+H]⁺) Selection

In positive ion electrospray ionization, Solifenacin contains two basic nitrogen atoms within its quinuclidine and tetrahydroisoquinoline moieties, which are readily protonated. The singly charged protonated molecule, [M+H]⁺, is typically the most abundant and stable ion in the Q1 mass spectrum.

  • Solifenacin (Analyte): C₂₃H₂₆N₂O₂

    • Monoisotopic Mass: 362.20 Da

    • Predicted Precursor Ion [M+H]⁺: m/z 363.2

  • Solifenacin-d5 (Internal Standard): C₂₃H₂₁D₅N₂O₂

    • Monoisotopic Mass: 367.23 Da[6]

    • Predicted Precursor Ion [M+H]⁺: m/z 368.2 (often reported as 368.4 in literature to account for average isotopic distribution)[7][8]

2.2. Product Ion (Fragment) Selection

Collision-Induced Dissociation (CID) in the collision cell (Q2) fragments the precursor ion. The most stable and abundant fragment ions are selected for monitoring in Q3 to ensure assay specificity and sensitivity. The primary fragmentation of Solifenacin involves the cleavage of the ester bond, separating the quinuclidinyl moiety from the dihydroisoquinoline portion.

Based on the structure, the most logical fragmentation yields the protonated 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate structure. Since the deuterium labels are on the phenyl ring of this fragment, its mass will be shifted by +5 Da compared to the unlabeled analyte.[9][10]

  • Predicted Major Product Ion for Solifenacin: m/z 193

  • Predicted Major Product Ion for Solifenacin-d5: m/z 198 [9][10]

A secondary, less intense but still viable, fragment corresponding to the quinuclidine moiety may also be observed.[11]

Experimental Protocol: MRM Optimization Workflow

The following protocol outlines the systematic optimization of MRM transitions for Solifenacin-d5 using a triple quadrupole mass spectrometer.

3.1. Materials and Reagents

  • Solifenacin-d5 succinate (Purity ≥98%)[12]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Deionized Water

3.2. Stock Solution Preparation

  • Prepare a 1 mg/mL stock solution of Solifenacin-d5 in methanol.

  • From this stock, prepare a working solution of 1 µg/mL in 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid. This solvent composition promotes efficient ionization.

3.3. Phase 1: Direct Infusion and Compound Optimization

The initial optimization of compound-dependent parameters is efficiently performed by direct infusion of the working solution into the mass spectrometer.

Workflow Diagram: Compound Parameter Optimization

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization Sol_d5 Prepare 1 µg/mL Solifenacin-d5 Solution Infuse Infuse Solution via Syringe Pump (e.g., 5-10 µL/min) Sol_d5->Infuse Q1_Scan Perform Q1 Scan to Confirm [M+H]⁺ (m/z 368.2) Infuse->Q1_Scan PIS Perform Product Ion Scan (PIS) of m/z 368.2 Q1_Scan->PIS Precursor Confirmed Select_Prod Select Intense & Specific Product Ions from PIS (e.g., m/z 198) PIS->Select_Prod Optimize_DP Optimize Declustering Potential (DP) for Precursor Ion Select_Prod->Optimize_DP Optimize_CE Optimize Collision Energy (CE) for each Product Ion Optimize_DP->Optimize_CE Iterate for each transition

Caption: Workflow for direct infusion and MS parameter optimization.

Step-by-Step Protocol:

  • System Setup: Configure the mass spectrometer for positive ion electrospray ionization (ESI+).

  • Infusion: Infuse the 1 µg/mL Solifenacin-d5 working solution into the MS source at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Confirmation: Perform a Q1 scan over a mass range of m/z 100-500. Confirm the presence of the protonated molecule [M+H]⁺ at m/z 368.2 as the base peak.

  • Product Ion Identification: Set the instrument to Product Ion Scan (PIS) mode. Select m/z 368.2 in Q1 and scan Q3 to identify all fragment ions. The most intense fragment should be observed at m/z 198.

  • Declustering Potential (DP) Optimization:

    • Causality: The DP is a voltage applied to the orifice region that helps desolvate ions and prevent them from clustering.[13] An optimal DP maximizes the signal of the precursor ion entering the quadrupoles; too low a voltage results in poor desolvation, while too high a voltage can cause premature, in-source fragmentation.[14]

    • Procedure: Set the instrument to MRM mode for a preliminary transition (e.g., 368.2 → 198). Ramp the DP value across a relevant range (e.g., 40 V to 150 V) while infusing the sample. Plot the resulting ion intensity against the DP value and select the voltage that yields the maximum intensity for the m/z 368.2 precursor.

  • Collision Energy (CE) Optimization:

    • Causality: CE is the potential difference applied across the collision cell (Q2), which controls the kinetic energy imparted to the precursor ions.[14] This energy drives the fragmentation. Each transition has a unique optimal CE; too little energy results in inefficient fragmentation, while too much can lead to further, undesirable fragmentation of the product ion, reducing its signal.[13]

    • Procedure: For each identified product ion (e.g., m/z 198), set up a separate MRM transition. Using the optimized DP, ramp the CE value across a wide range (e.g., 10 eV to 60 eV). Plot the intensity of the product ion against the CE value and identify the optimum CE that produces the maximum signal for that specific transition.

Results: Optimized MRM Transitions for Solifenacin-d5

Based on the optimization protocol, the following parameters are established for the quantitative analysis of Solifenacin-d5. At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeOptimized DP (Volts)Optimized CE (eV)
Solifenacin-d5 368.2198.2 Quantifier (Typical Range: 80-120)(Typical Range: 25-40)
Solifenacin-d5 368.2User DeterminedQualifier(Typical Range: 80-120)User Determined
Solifenacin 363.2193.2 Quantifier (Typical Range: 80-120)(Typical Range: 25-40)
Solifenacin 363.2110.1Qualifier(Typical Range: 80-120)(Typical Range: 40-55)

Note: The values for DP and CE are instrument-dependent and must be determined empirically. The ranges provided are typical starting points.

Final LC-MS/MS Method Integration

Once the compound-dependent parameters are optimized via infusion, they must be integrated into a full LC-MS/MS method.

LC-MS/MS Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Solifenacin-d5 (IS) Sample->IS_Spike Extraction Perform Extraction (e.g., LLE or SPE) IS_Spike->Extraction LC_Sep Inject onto LC Column for Separation Extraction->LC_Sep MS_Detect MS Detection using Optimized MRM Transitions LC_Sep->MS_Detect Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: Overall workflow from sample preparation to final quantification.

This involves developing a suitable chromatographic method to separate Solifenacin from matrix interferences. A common approach utilizes a C18 reversed-phase column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol in a gradient elution.[15] The optimized MRM transitions are then incorporated into the MS acquisition method for the specific retention time window of Solifenacin and its internal standard.

Conclusion

This application note has detailed the essential steps and scientific rationale for establishing robust and sensitive MRM transitions for Solifenacin-d5 in positive ion mode. By systematically optimizing the declustering potential and collision energy, researchers can build a self-validating system that ensures the highest data quality for bioanalytical quantification. The primary transition of m/z 368.2 → 198.2 serves as a reliable quantifier, forming the foundation of a precise and accurate LC-MS/MS method for pharmacokinetic and drug development studies involving Solifenacin.

References

  • ResearchGate. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]

  • R Discovery. LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. [Link]

  • Macek J, Ptáček P, Klíma J. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(31):3327-3330. [Link]

  • ResearchGate. LC–MS/MS assay method development and validation for the simultaneous quantification of Solifenacin and Mirabegron in human plasma. [Link]

  • ResearchGate. Mass spectra of (A) Solifenacin d5 parent ion and (B) Solifenacin d5 product ion. [Link]

  • MDPI. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. [Link]

  • CD Bioparticles. Solifenacin-d5 (succinate). [Link]

  • Skyline. Skyline Collision Energy Optimization. [Link]

  • Kellner S, DeMott M, Daum M, et al. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes (Basel). 2019;10(1):31. [Link]

  • ResearchGate. Fragmentation pathway of solifenacin. The exact masses of the fragments... | Download Scientific Diagram. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91971761, Solifenacin-D5. [Link]

  • ResearchGate. Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC. [Link]

  • ResearchGate. The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. [Link]

  • ResearchGate. Quantitation of Solifenacin in Human Plasma Using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique | Request PDF. [Link]

  • University of Massachusetts Boston. Development of an MRM Method. [Link]

  • University of Massachusetts Boston. 3rd Metabolomics Workshop. [Link]

  • SCIEX. Method optimization of a Multiple Attribute Method for a SCIEX® X500B LCMS system. [Link]

  • ResearchGate. Quantification of peptides in samples using stable isotope-labeled... | Download Scientific Diagram. [Link]

  • PhenoSwitch Bioscience. Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Xu Y, Grem JL, Guemei A, et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(24):2249-2256. [Link]

Sources

Solifenacin-d5 succinate concentration range for calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Establishing the Optimal Solifenacin-d5 Succinate Concentration for the Quantitative Bioanalysis of Solifenacin by LC-MS/MS

Abstract and Introduction

The accurate quantification of Solifenacin, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this purpose, offering unparalleled sensitivity and selectivity. The cornerstone of a robust LC-MS/MS bioanalytical method is the correct use of a stable isotope-labeled internal standard (SIL-IS).[2][3]

This application note provides a detailed guide and protocol for researchers, scientists, and drug development professionals on establishing an appropriate concentration for Solifenacin-d5 succinate, a preferred SIL-IS for Solifenacin analysis.[4][5] We will delve into the scientific rationale behind selecting an internal standard concentration, its relationship to the analyte's calibration curve, and provide a step-by-step protocol for preparing calibration standards in a biological matrix. This guide is grounded in established bioanalytical principles and harmonized regulatory expectations from bodies such as the FDA and EMA.[6][7]

The Foundational Role of the Internal Standard (IS) in LC-MS/MS Bioanalysis

In quantitative LC-MS/MS, the instrument response for an analyte can be influenced by multiple factors that introduce variability, including sample extraction efficiency, matrix effects (ion suppression or enhancement), injection volume precision, and instrument drift.[8][9] An internal standard is a compound of known concentration, added consistently to every sample, calibrator, and quality control (QC) sample, to normalize these variations.[2]

The fundamental principle is that the IS, being physicochemically similar to the analyte, will experience similar variations during sample processing and analysis.[3] Therefore, by using the ratio of the analyte's peak area to the IS's peak area for quantification, the variability is effectively canceled out, leading to significantly improved accuracy and precision.

Scientist's Note (Expertise & Experience): The choice of a stable isotope-labeled internal standard, such as Solifenacin-d5, is the gold standard.[2] A SIL-IS co-elutes with the analyte and shares nearly identical ionization efficiency and extraction recovery properties. This ensures the most effective compensation for matrix effects and other sources of variability, a critical requirement for regulatory compliance and data integrity.[8]

Rationale: Selecting the Optimal Concentration for Solifenacin-d5

The concentration of the internal standard is not arbitrary; it is a critical parameter that must be carefully optimized during method development. The goal is to select a single, fixed concentration that provides a stable, reproducible, and sufficiently intense signal across the entire analytical run, without interfering with analyte quantification.

Causality Behind the Choice:

  • Signal-to-Noise: The IS response must be high enough to ensure excellent signal-to-noise (>20:1) for robust peak integration, but not so high that it causes detector saturation.

  • Minimizing Variability: An IS concentration that yields a response in the mid-range of the detector's linear dynamic range will exhibit lower relative standard deviation (RSD) and contribute to better overall assay precision.

  • Relationship to Analyte Curve: The IS response is ideally matched to a specific point on the analyte's calibration curve. A widely accepted practice is to select an IS concentration that yields a response similar to the analyte's response at the geometric mean or midpoint of the proposed calibration range.[9] Some practitioners also target a response that is approximately one-third to one-half of the analyte's response at the Upper Limit of Quantification (ULOQ).[9] This ensures the IS provides reliable normalization across the full range of expected analyte concentrations.

Based on published literature for Solifenacin bioanalysis, typical calibration curve ranges in human plasma are approximately 0.5 ng/mL to 50 ng/mL.[1][10][11][12] Therefore, a logical target concentration for Solifenacin-d5 in the final sample would be in the 10-25 ng/mL range. One bioequivalence study successfully utilized a Solifenacin-d5 working solution of 50 ng/mL, which was then added to the plasma sample, demonstrating a practical and effective concentration.[1]

Experimental Protocol: Preparation of Calibration Curve Standards

This protocol details the preparation of an 8-point calibration curve for Solifenacin in human plasma, incorporating Solifenacin-d5 as the internal standard.

4.1 Materials and Reagents

  • Solifenacin succinate reference standard

  • Solifenacin-d5 succinate reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • DMSO (optional, for initial stock)

  • Control (blank) human plasma (screened for interferences)

  • Calibrated pipettes and precision analytical balance

  • Class A volumetric flasks and appropriate polypropylene tubes

4.2 Preparation of Stock and Working Solutions

Trustworthiness: The preparation of separate stock solutions for calibration standards (CAL) and quality control samples (QC) is a mandatory practice under regulatory guidelines to avoid analytical bias and ensure an independent assessment of the method's accuracy.[7]

  • Solifenacin Primary Stock (S1 - 1.0 mg/mL): Accurately weigh approximately 10 mg of Solifenacin succinate reference standard and dissolve in a 10 mL volumetric flask with methanol to achieve a final concentration of 1.0 mg/mL (adjust for purity and salt form as needed).

  • Solifenacin-d5 Primary Stock (IS-S1 - 1.0 mg/mL): Prepare in the same manner as the Solifenacin stock solution using the Solifenacin-d5 succinate reference standard.

  • Solifenacin CAL Spiking Solution Series (S2-S4): Perform serial dilutions of the primary stock (S1) in 50:50 Methanol:Water to prepare a series of working solutions that will be used to spike the plasma. The concentrations below are examples to achieve the final desired CAL concentrations.

    • S2: 100 µg/mL

    • S3: 10 µg/mL

    • S4: 1 µg/mL

  • Solifenacin-d5 IS Working Solution (IS-WS - 50 ng/mL): Serially dilute the IS Primary Stock (IS-S1) with 50:50 Methanol:Water to achieve a final concentration of 50 ng/mL. This solution will be added to all samples.

4.3 Diagram: Calibration Standard Preparation Workflow

G S1 Solifenacin Stock (S1) S4 Solifenacin Spiking Solution (S4) 1 µg/mL S1->S4 Serial Dilution IS_S1 Solifenacin-d5 Stock (IS-S1) IS_WS IS Working Solution (IS-WS) 50 ng/mL IS_S1->IS_WS Serial Dilution Final_CALs CAL 1 ... CAL 8 (0.5 - 50 ng/mL) + IS @ 25 ng/mL S4->Final_CALs IS_WS->Final_CALs CAL_Matrix Blank Human Plasma CAL_Matrix->Final_CALs

Caption: Workflow for preparing Solifenacin calibration standards with Solifenacin-d5 internal standard.

4.4 Preparation of Final Calibration Standards in Matrix

The following table outlines the preparation of an 8-point calibration curve in human plasma. The procedure assumes a simple protein precipitation extraction where 100 µL of plasma is processed.

  • Aliquot 100 µL of blank human plasma into appropriately labeled microcentrifuge tubes for each calibration level (and a blank and zero sample).

  • Add the specified volume of the appropriate Solifenacin working solution to each tube as detailed in Table 1.

  • Vortex gently for 5-10 seconds.

  • Add Internal Standard: To every tube (except the Blank), add 50 µL of the 50 ng/mL IS Working Solution (IS-WS). This results in a final IS concentration of 25 ng/mL in the plasma before protein precipitation.

  • Proceed with Sample Extraction: Add the protein precipitation solvent (e.g., 300 µL of acetonitrile), vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.

Table 1: Example Calibration Curve Preparation for Solifenacin

Standard ID Plasma Volume (µL) Solifenacin Spiking Solution ID Volume Added (µL) Final Solifenacin Conc. (ng/mL) Final IS Conc. (ng/mL)
Blank 100 - - 0 0
Zero 100 - - 0 25
CAL 1 (LLOQ) 100 S4 (1 µg/mL) 5 0.5 25
CAL 2 100 S4 (1 µg/mL) 10 1.0 25
CAL 3 100 S3 (10 µg/mL) 2.5 2.5 25
CAL 4 100 S3 (10 µg/mL) 5 5.0 25
CAL 5 100 S3 (10 µg/mL) 10 10.0 25
CAL 6 100 S3 (10 µg/mL) 25 25.0 25
CAL 7 100 S2 (100 µg/mL) 4 40.0 25

| CAL 8 (ULOQ) | 100 | S2 (100 µg/mL) | 5 | 50.0 | 25 |

Authoritative Grounding: A calibration curve must consist of a blank sample (matrix processed without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero concentration levels covering the expected range, from the Lower Limit of Quantification (LLOQ) to the ULOQ.[6]

Method Validation and System Suitability

Once the calibration curve and IS concentration are established, the bioanalytical method must undergo a full validation to demonstrate it is suitable for its intended purpose, in accordance with regulatory guidelines like the ICH M10.[7][13]

Key Validation Parameters Include:

  • Selectivity & Specificity: Ensuring no interference at the retention times of the analyte and IS from endogenous matrix components.[14]

  • Calibration Curve Performance: The curve must demonstrate a reproducible and well-defined relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (percent bias) and precision (RSD) must be within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations.[14]

  • Matrix Effect: Assessed to ensure that ion suppression or enhancement from different sources of biological matrix does not compromise data integrity.[8]

  • Stability: Analyte stability must be proven under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

The selection of an appropriate concentration for the internal standard, Solifenacin-d5 succinate, is a critical and foundational step in the development of a robust and reliable bioanalytical method for Solifenacin. The IS concentration should not be an afterthought but rather a carefully considered parameter, logically determined based on the analyte's expected calibration range. By targeting a constant IS concentration that provides a consistent and mid-range detector response, researchers can effectively normalize analytical variability, thereby ensuring the generation of high-quality, reproducible data suitable for regulatory submission. The protocol and principles outlined herein provide a comprehensive framework for achieving this objective.

References

  • Yoo, S., Lee, H., Lee, H., et al. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. National Institutes of Health (NIH). Available at: [Link]

  • Cui, W., Jin, Y., Wang, X., et al. (2018). Determination of solifenacin in human plasma by LC-MS/MS. Journal of Shenyang Pharmaceutical University. Available at: [Link]

  • Sivakumar, T., Manavalan, R., & Valliappan, K. (2009). Method development and validation of solifenacin succinate in pharmaceutical dosage form using first order derivative UV spectrophotometry. Rasayan Journal of Chemistry.
  • ResearchGate. (n.d.). Chemical structures of Solifenacin (A) and Solifenacin d5 (B). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • Özdemir, F. A., & Kılınç, M. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. ACG Publications. Available at: [Link]

  • Wang, L., Wang, Y., & Ji, Q. C. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]

  • Rakesh, B., et al. (2015). Analytical Method Development and Validation of Solifenacin Succinate. World Journal of Pharmacy and Pharmaceutical Sciences.
  • International Journal of Novel Research and Development. (2024). Analytical Method Development and Validation of Solifenacin Succinate by Using UV-Spectrophotometric Method. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • International Council for Harmonisation (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

  • Macek, J., Ptácek, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • ResearchGate. (n.d.). Bioanalytical method validation summary for solifenacin. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

Sources

Solifenacin pharmacokinetic study design using deuterated IS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Solifenacin in Human Plasma via LC-MS/MS Using Deuterated Internal Standards

Executive Summary

This guide details the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Solifenacin in human plasma.[1] Designed for pharmacokinetic (PK) and bioequivalence studies, this protocol utilizes Solifenacin-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL (Suitable for terminal elimination phase tracking).

  • Linearity: 0.5 – 100 ng/mL.

  • Sample Volume: 200 µL Human Plasma.

  • Throughput: 3.5-minute run time.

Introduction & Mechanistic Rationale

Solifenacin succinate is a competitive muscarinic receptor antagonist used to treat overactive bladder (OAB).[2][3][4] It is a basic compound (pKa ~8.8) with high lipophilicity.

The Engineering of the Method
  • Why Deuterated IS (Solifenacin-d5)? In ESI-positive MS analysis, plasma phospholipids often cause ion suppression. Analog IS (like other antimuscarinics) may elute at different times than the analyte, failing to experience the exact suppression event. Solifenacin-d5 co-elutes with the analyte, ensuring that any ionization penalty paid by the drug is identically paid by the IS, mathematically canceling out the error.

  • Why Liquid-Liquid Extraction (LLE)? While Protein Precipitation (PPT) is faster, it leaves "dirty" extracts that foul the MS source over hundreds of injections. LLE using an alkaline buffer renders Solifenacin neutral (uncharged), forcing it into the organic layer (MTBE), while leaving charged plasma proteins and phospholipids behind in the aqueous phase.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Solifenacin Succinate (>99.5%)Target quantification.
Internal Standard Solifenacin-d5 (>98% isotopic purity)Normalization of recovery/ionization.
Matrix Human Plasma (K2EDTA)Biological medium.[5][6] EDTA is preferred over Heparin to prevent LC column blockage.
Extraction Solvent Methyl tert-butyl ether (MTBE)High extraction efficiency for lipophilic bases; cleaner than Ethyl Acetate.
Buffer 0.1M Sodium Carbonate (Na2CO3)Adjusts pH > 10 to neutralize Solifenacin (pKa 8.8) for extraction.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic AcidProton source for ESI+ ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier for elution.

Experimental Protocol

Stock & Working Solutions[7][8][9]
  • Stock Solutions: Dissolve Solifenacin and Solifenacin-d5 in Methanol to 1.0 mg/mL. Store at -20°C.

  • IS Working Solution: Dilute Solifenacin-d5 stock to 50 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards (CC): Prepare fresh spikes in blank plasma ranging from 0.5 to 100 ng/mL.

Sample Preparation (Alkaline LLE)

Rationale: Solifenacin is a base. We must drive the pH above its pKa to make it hydrophobic.

  • Aliquot: Transfer 200 µL of plasma (sample/standard) into a 2 mL polypropylene tube.

  • Spike IS: Add 50 µL of Solifenacin-d5 Working Solution. Vortex gently (10 sec).

  • Alkalize: Add 200 µL of 0.1M Na2CO3. Vortex (10 sec). pH is now ~10-11.

  • Extract: Add 1.5 mL MTBE. Cap and shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.

  • Dry: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (80:20 A:B). Vortex and transfer to HPLC vials.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenomenex Gemini-NX C18 (50 x 2.0 mm, 3 µm) or equivalent. High pH stability is not needed here, but C18 retention is required.

  • Flow Rate: 0.4 mL/min.[2][6]

  • Gradient:

    • 0.0 - 0.5 min: 20% B (Divert to waste to avoid salts)

    • 0.5 - 2.5 min: Ramp to 90% B

    • 2.5 - 3.0 min: Hold 90% B

    • 3.0 - 3.1 min: Drop to 20% B

    • 3.1 - 4.5 min: Re-equilibrate

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Solifenacin 363.2110.13028Quantifier
Solifenacin 363.2193.13022Qualifier
Solifenacin-d5 368.2110.13028IS Quantifier

Note: The transition 363->110 corresponds to the quinuclidine ring fragment, which is highly intense. Ensure the d5 label is not on the fragment lost during collision if using the same product ion, or adjust the IS product ion if the label is retained.

Visualized Workflows

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical path from sample collection to data generation, highlighting the "Self-Correction" loop provided by the Internal Standard.

G Plasma Patient Plasma (Contains Solifenacin) IS_Spike Spike Solifenacin-d5 (Internal Standard) Plasma->IS_Spike 200 µL Alkalize Alkalize (Na2CO3) Neutralize Analyte IS_Spike->Alkalize Normalization Starts Extract LLE with MTBE (Analyte moves to Organic) Alkalize->Extract pH > 8.8 Dry Evaporate & Reconstitute Extract->Dry Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM) Dry->LCMS Clean Sample Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Quantitation

Caption: Step-by-step extraction workflow ensuring analyte neutralization and matrix removal.

Figure 2: MRM Reaction Path

Visualizing the mass filtration process in the triple quadrupole.

MRM Q1 Q1: Filter Parent (m/z 363.2) Q2 Q2: Collision Cell (Argon Gas) Q1->Q2 Select Solifenacin Q3 Q3: Filter Fragment (m/z 110.1) Q2->Q3 Fragmentation Detector Detector (Count Ions) Q3->Detector Quantify

Caption: MS/MS transition logic for Solifenacin quantification (363.2 -> 110.1).

Validation Criteria (Regulatory Compliance)

To ensure this method meets FDA/EMA standards, the following validation parameters must be met [1]:

  • Selectivity: Analyze 6 sources of blank plasma. No interference >20% of the LLOQ area at the retention time of Solifenacin.

  • Linearity:

    
    .[7][8] Weighting factor 
    
    
    
    is recommended to prioritize accuracy at low concentrations.
  • Accuracy & Precision:

    • Intra-day/Inter-day CV% must be <15% (20% for LLOQ).

    • Accuracy must be within ±15% of nominal (±20% for LLOQ).

  • Matrix Effect: Compare the peak area of post-extraction spiked samples vs. neat solution standards. The IS-normalized matrix factor should be close to 1.0.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. LLE with MTBE typically yields >85% recovery [2].

References

  • U.S. Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry.[9][10][11] Available at: [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010).[1] Determination of solifenacin in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330.[1] Available at: [Link]

  • Astellas Pharma US, Inc. (2010). VESIcare (solifenacin succinate) Prescribing Information.[3] Clinical Pharmacology.[3][9][10][12] Available at: [Link]

Sources

Application Note: High-Throughput Quantification of Solifenacin in Human Plasma via Protein Precipitation Using Solifenacin-d5 Succinate as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and high-throughput protocol for the quantification of Solifenacin in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample cleanup, utilizing Solifenacin-d5 succinate as the stable isotope-labeled (SIL) internal standard to ensure accuracy and precision. This protocol is optimized for bioanalytical workflows, particularly in pharmacokinetic (PK) and drug metabolism studies, and is designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind key steps, offering insights grounded in established bioanalytical principles to ensure methodological integrity and reproducibility.

Introduction: The Rationale for a Streamlined Approach

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] Accurate quantification in biological matrices like plasma is critical for pharmacokinetic assessments. Due to its extensive metabolism in the liver by the CYP3A4 enzyme and high plasma protein binding (approximately 98%), a reliable bioanalytical method must effectively liberate the drug from its protein-bound state.[1][2]

Protein precipitation is a cornerstone of bioanalytical sample preparation due to its simplicity, speed, and broad applicability.[3] The fundamental principle involves the addition of a water-miscible organic solvent to a biological sample. This disrupts the hydration shell surrounding proteins, decreases the dielectric constant of the solution, and leads to protein aggregation and precipitation.[4] The precipitated proteins can then be easily separated by centrifugation, leaving the analyte of interest in the supernatant, ready for analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Solifenacin-d5 succinate, is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS is chemically identical to the analyte but has a higher mass. It co-elutes chromatographically and experiences similar ionization effects and potential sample preparation losses as the analyte. By normalizing the analyte's signal to the IS's signal, we can correct for variations, significantly enhancing the method's accuracy, precision, and robustness.

This guide provides a self-validating protocol where the consistent performance of the internal standard serves as a key quality control metric throughout the analytical run.

Materials and Reagents

This protocol requires specific reagents and calibrated equipment to ensure accuracy and reproducibility.

Item Supplier Grade/Specifications Purpose
Solifenacin SuccinateSigma-Aldrich, etc.Reference Standard (>98% purity)Analyte for calibration standards and QCs
Solifenacin-d5 SuccinateMedchemExpress, etc.Labeled Internal Standard (>98% purity)Internal Standard (IS) for quantification
Acetonitrile (ACN)Fisher Scientific, etc.LC-MS GradeProtein precipitating solvent
Methanol (MeOH)Fisher Scientific, etc.LC-MS GradeSolvent for stock solutions
Formic AcidSigma-Aldrich, etc.LC-MS Grade (>99% purity)Mobile phase modifier
Deionized WaterMillipore Milli-Q>18.2 MΩ·cmReagent and mobile phase preparation
Human Plasma (K2-EDTA)BioIVT, etc.Pooled, ScreenedBiological matrix for standards and QCs
Microcentrifuge TubesEppendorf, etc.1.5 mL, PolypropyleneSample processing
96-Well Collection PlatesWaters, Agilent2 mL, PolypropyleneHigh-throughput sample collection

Experimental Workflow: A Visual Guide

The overall workflow is designed for efficiency and minimal sample handling, which is crucial for maintaining sample integrity and enabling high-throughput analysis.

G cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Processing cluster_analysis Step 3: Analysis Stock Prepare Analyte & IS Stock Solutions Working Prepare Working Standard & IS Solutions Stock->Working Serial Dilution Spike Spike with 25 µL IS Working Solution Working->Spike To Samples, Calibrators & QCs Aliquot Aliquot 100 µL Plasma Sample Aliquot->Spike Precipitate Add 300 µL Cold ACN (Precipitating Agent) Spike->Precipitate Vortex Vortex Mix (30 seconds) Precipitate->Vortex Incubate Incubate at 4°C (20 minutes) Vortex->Incubate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge Transfer Transfer Supernatant to 96-Well Plate Centrifuge->Transfer Collect Supernatant Inject Inject into LC-MS/MS System Transfer->Inject

Caption: High-level workflow for plasma sample preparation.

Detailed Protocols

Preparation of Stock and Working Solutions

Accuracy begins with the precise preparation of standards. All solutions should be prepared using calibrated pipettes and analytical balances.

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1.0 mg of Solifenacin succinate and Solifenacin-d5 succinate into separate 1.5 mL microcentrifuge tubes.

  • Dissolve each compound in 1.0 mL of LC-MS grade methanol to achieve a final concentration of 1 mg/mL.

  • Vortex for 30 seconds until fully dissolved. These stocks can be stored at -20°C for up to 3 months.

Working Standard Solutions (For Calibration Curve & QCs):

  • Perform serial dilutions of the Solifenacin stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a series of working standards. The concentration range should encompass the expected in-vivo concentrations (e.g., 1 ng/mL to 100 ng/mL).

Internal Standard (IS) Working Solution (100 ng/mL):

  • Dilute the Solifenacin-d5 succinate stock solution with 50:50 (v/v) Acetonitrile:Water to achieve a final concentration of 100 ng/mL. This concentration ensures a robust signal without causing detector saturation.

Protein Precipitation Protocol

This protocol is optimized for a 100 µL plasma sample volume.

  • Sample Aliquoting: Pipette 100 µL of each plasma sample (unknowns, calibration standards, and quality controls) into a fresh 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the 100 ng/mL IS working solution to every tube.

    • Causality Explanation: Adding the IS at the very beginning ensures it undergoes all subsequent sample preparation steps alongside the analyte, allowing it to accurately account for any variability or loss during the process.

  • Precipitation Step: Add 300 µL of ice-cold (-20°C) acetonitrile to each tube. This corresponds to a 3:1 ratio of solvent to plasma, a ratio commonly recommended for efficient protein removal.

    • Causality Explanation: Acetonitrile is generally more effective than methanol at precipitating a wider range of plasma proteins, resulting in a cleaner sample. Using cold solvent enhances the precipitation process as protein solubility often decreases at lower temperatures.

  • Mixing: Immediately cap and vortex each tube vigorously for 30 seconds.

    • Causality Explanation: Thorough mixing is critical to ensure complete interaction between the solvent and the plasma proteins, maximizing precipitation efficiency.[4]

  • Incubation: Incubate the samples at 4°C for 20 minutes.

    • Causality Explanation: This incubation period allows for the complete formation of protein aggregates, leading to a more compact pellet upon centrifugation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Causality Explanation: High-speed centrifugation is necessary to form a tight pellet of precipitated protein at the bottom of the tube, allowing for easy and clean removal of the supernatant. Maintaining a low temperature during this step preserves the integrity of the analyte.

  • Supernatant Transfer: Carefully aspirate the supernatant (~400 µL) without disturbing the protein pellet and transfer it to a clean 96-well collection plate.

  • Analysis: The plate is now ready for direct injection into the LC-MS/MS system.

Method Validation and Self-Validating System

A robust bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA or ICH. The protocol described herein is designed to meet these standards.

Key Validation Parameters:
Parameter Description Typical Acceptance Criteria (per FDA/ICH M10)
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.Response in blank plasma from ≥6 sources should be <20% of the LLOQ response.
Accuracy & Precision Closeness of measured values to the nominal value and the degree of scatter.For QCs, precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Calibration Curve Relationship between instrument response and known analyte concentration.r² ≥ 0.99; back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on analyte ionization.IS-normalized matrix factor CV should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though 100% recovery is not required.
Stability Analyte stability under various storage and processing conditions.Mean concentration should be within ±15% of nominal concentration.

Trustworthiness through the Internal Standard: The performance of Solifenacin-d5 succinate is the core of this protocol's self-validating system. During sample analysis, the absolute response of the IS should be monitored. Any significant, unexplained deviation in the IS response for a particular sample relative to the batch average can indicate a problem with sample integrity, extraction efficiency, or instrument performance for that specific well, providing grounds for re-analysis.

Logical Framework for Solvent Selection

The choice of precipitating solvent is a critical parameter that directly impacts data quality.

G cluster_choice Solvent Selection Rationale Start Goal: Efficient Protein Removal & Analyte Recovery ACN Acetonitrile (ACN) Start->ACN MeOH Methanol (MeOH) Start->MeOH ACN_Adv Pros: - More universal precipitation - Denser protein pellet - Less extraction of phospholipids ACN->ACN_Adv ACN_Con Cons: - May have lower recovery  for some polar analytes ACN->ACN_Con MeOH_Adv Pros: - Better solubility for polar analytes - Can yield higher recovery MeOH->MeOH_Adv MeOH_Con Cons: - Less efficient precipitation - Can result in 'fluffy' pellet - Extracts more endogenous material MeOH->MeOH_Con Decision Decision for Solifenacin: Acetonitrile ACN_Adv->Decision Cleaner Sample MeOH_Con->Decision Avoids Matrix Effects

Caption: Decision matrix for choosing the optimal precipitating solvent.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of Solifenacin in human plasma using protein precipitation with its deuterated internal standard. By explaining the causality behind critical steps and integrating the use of a SIL-IS as a self-validating measure, this method ensures the generation of high-quality, reliable, and reproducible data suitable for regulatory submission in drug development.

References

  • Patsnap Synapse. (2024). What is Solifenacin Succinate used for?
  • GlobalRx. (n.d.). Clinical Profile: Solifenacin Succinate 10mg Tablet.
  • Patsnap Synapse. (2024). What is the mechanism of Solifenacin Succinate?
  • MedchemExpress. (n.d.). Solifenacin-d5 succinate (YM905-d5).
  • ResearchGate. (2020). QUANTITATIVE ANALYSIS OF SOLIFENACIN SUCCINATE IN PHARMACEUTICAL DOSAGE FORM USING UV ABSORPTION SPECTROSCOPY.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation.
  • IJNRD. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD.
  • U.S. Food and Drug Administration. (n.d.). Vesicare (solifenacin succinate) tablets label.
  • National Institutes of Health (NIH). (2025). Efficacy and safety of solifenacin for overactive bladder: An updated systematic review and meta-analysis.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • Thermo Fisher Scientific. (n.d.). Acetone precipitation of proteins.
  • Wikipedia. (n.d.). Solifenacin.
  • Wikipedia. (n.d.). Protein precipitation.
  • Bioquochem. (2021). Principals of various protein precipitation methods.
  • Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • National Institutes of Health (NIH). (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability.
  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3323-3327. Available from: [Link]

  • Akman, R. A. T. Ç., & Akay, C. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. Records of Natural Products, 13(6), 488-498. Available from: [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Cytiva. (2024). Protein Purification Methods - Sample Preparation.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.

Sources

Application Note: A Robust HPLC Method for the Analysis of Solifenacin-d5 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Solifenacin-d5 succinate. As a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies, ensuring the purity and accurate quantification of Solifenacin-d5 succinate is paramount. This guide provides a comprehensive walkthrough of the analytical method, from the fundamental physicochemical properties of the analyte to the rationale behind column selection and a step-by-step protocol. The methodology is grounded in established chromatographic principles and validated against industry standards, making it suitable for implementation in research, drug development, and quality control laboratories.

Introduction: The Analytical Imperative for Solifenacin-d5 Succinate

Solifenacin is a competitive antagonist of muscarinic receptors (M2 and M3), widely prescribed for the treatment of overactive bladder.[1][2] In clinical and preclinical studies, stable isotope-labeled compounds like Solifenacin-d5 succinate are indispensable as internal standards for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of a deuterated standard allows for precise correction of variations during sample preparation and analysis. Therefore, a reliable HPLC method is essential to verify the identity, purity, and stability of the Solifenacin-d5 succinate reference material itself.

This document serves as a practical guide for scientists, providing not just a protocol but also the underlying scientific reasoning to empower users to adapt and troubleshoot the method effectively.

Analyte Properties: A Foundation for Method Development

A successful chromatographic separation is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior within the HPLC system and guide the selection of the stationary and mobile phases.

Table 1: Physicochemical Properties of Solifenacin and its Deuterated Form

PropertySolifenacin SuccinateSolifenacin-d5 SuccinateData Source(s)
Chemical Formula C₂₃H₂₆N₂O₂ • C₄H₆O₄C₂₃H₂₁D₅N₂O₂ • C₄H₆O₄[3][4]
Molecular Weight 480.6 g/mol 485.6 g/mol [3][4][5]
Structure A quinuclidine and tetrahydroisoquinoline derivative.[5][6]Deuterium atoms are on the phenyl ring.[3]
Solubility Freely soluble in water, methanol, DMSO, and glacial acetic acid.[7]Soluble in water, methanol, and DMSO.[3]

Solifenacin possesses basic nitrogen atoms within its quinuclidine and tetrahydroisoquinoline moieties, making it susceptible to pH changes. This basicity is a critical consideration for mobile phase preparation to ensure good peak shape and prevent unwanted interactions with the stationary phase.

The Core of Separation: Rationale for HPLC Column Selection

The choice of the HPLC column is the most critical factor in achieving the desired separation. The selection process involves matching the stationary phase chemistry to the analyte's properties to achieve optimal retention, resolution, and peak symmetry.

Primary Recommendation: The C18 (Octadecyl) Column

The C18, or L1 column as designated by the USP, is the most widely used stationary phase in reversed-phase HPLC and is the primary recommendation for Solifenacin-d5 succinate analysis.[6] Published methods for the non-deuterated form consistently demonstrate success with C18 columns.[4][8][9]

  • Mechanism of Action: The retention of Solifenacin on a C18 column is primarily driven by hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the stationary phase and the hydrophobic regions of the Solifenacin molecule, particularly its phenyl and isoquinoline ring systems.

  • Why it Works for Solifenacin: Solifenacin is a moderately hydrophobic molecule, making it ideally suited for the retention characteristics of a C18 phase. This provides a strong starting point for method development, offering sufficient retention to allow for separation from potential impurities and early-eluting sample matrix components.

  • Importance of Endcapping: For a basic compound like Solifenacin, it is crucial to select a high-quality, fully end-capped C18 column. Free, unreacted silanol groups (Si-OH) on the silica surface are acidic and can cause strong, undesirable ionic interactions with the protonated basic sites on Solifenacin. This interaction is a primary cause of peak tailing. Endcapping "caps" these residual silanols with a small silane (e.g., trimethylchlorosilane), creating a more inert and homogeneous hydrophobic surface, thereby significantly improving peak shape.

Alternative Option: The C8 (Octyl) Column

A C8 (USP L7) column is a viable and sometimes advantageous alternative to the C18. Several validated methods for Solifenacin have successfully employed C8 stationary phases.[10][11]

  • Key Difference: C8 columns have shorter alkyl chains (octyl) than C18 columns (octadecyl). This results in a less hydrophobic stationary phase.

  • When to Consider a C8: If retention on a C18 column is excessive, leading to long run times, a C8 column can provide a practical solution. It will generally yield shorter retention times for the same mobile phase composition. This can be beneficial for high-throughput screening or when analyzing less complex samples where high resolution from numerous impurities is not the primary goal.

Specialized Selectivity: The Phenyl-Hexyl Column

For complex separations where C18 or C8 columns fail to resolve Solifenacin-d5 succinate from critical impurities, a Phenyl-Hexyl column can offer an alternative selectivity.

  • Unique Interaction Mechanism: In addition to hydrophobic interactions, phenyl-based stationary phases provide π-π (pi-pi) stacking interactions. These are secondary electronic interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings within the Solifenacin molecule.

  • Potential Advantage: If an impurity has a similar hydrophobicity (LogP) to Solifenacin but a different aromatic character, a phenyl column can exploit this difference to achieve separation where a standard alkyl chain column might fail.

HPLC Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from understanding the analyte to finalizing a validated method.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (Solubility, pKa, MW) C Column Selection (C18, C8, Phenyl) A->C B Review Literature & Pharmacopeial Methods B->C D Mobile Phase Screening (ACN vs. MeOH, pH) B->D E Fine-Tune Mobile Phase (Gradient, Buffer Conc.) C->E Initial chromatograms D->E Peak shape & RT F Optimize Instrument Parameters (Flow Rate, Temp, Wavelength) E->F Improved resolution G System Suitability Test (SST) F->G Finalized Method H Method Validation (ICH) (Accuracy, Precision, Linearity) G->H Method is suitable

Caption: Logical workflow for HPLC method development for Solifenacin-d5 succinate.

Detailed HPLC Protocol for Solifenacin-d5 Succinate Analysis

This protocol is designed to be a robust starting point, utilizing the recommended C18 column. It has been synthesized from common parameters found in published literature.[4][8][10][11]

Equipment and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • pH meter.

  • Sonicator.

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Chemicals
  • Solifenacin-d5 succinate reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Ammonium formate, analytical or HPLC grade.

  • Formic acid (or Orthophosphoric Acid), analytical grade.[12]

  • Water, HPLC grade or Milli-Q.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water (this makes a 10 mM solution).

    • Adjust the pH to 4.0 using formic acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use 100% Acetonitrile, HPLC grade.

  • Diluent:

    • Prepare a mixture of Acetonitrile and water (50:50 v/v).

  • Standard Stock Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 5 mg of Solifenacin-d5 succinate reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solution (approx. 10 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

Chromatographic Conditions

The following parameters provide an excellent starting point for the analysis.

Table 2: Recommended HPLC Operating Parameters

ParameterRecommended ConditionRationale / Comment
Column C18, 4.6 x 150 mm, 5 µm (e.g., Inertsil ODS 3V, Waters XBridge C18)[8][9]Industry-standard column providing good retention and efficiency.
Mobile Phase A: 10 mM Ammonium Formate, pH 4.0B: AcetonitrileBuffered mobile phase ensures consistent ionization and good peak shape.
Gradient 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% to 30% B12-15 min: 30% B (Re-equilibration)A gradient elution ensures that the main peak is well-resolved and any potential late-eluting impurities are washed off the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on detector response and concentration.
Detection Wavelength 220 nmSolifenacin has significant absorbance at this wavelength, providing good sensitivity.[8][9][11]
Run Time 15 minutesIncludes elution and column re-equilibration.

Data Analysis and System Suitability

Before analyzing samples, the system's performance must be verified using a system suitability test (SST). This ensures that the chromatographic system is operating correctly.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (10 µg/mL).

  • Evaluate the results against the criteria in Table 3. These criteria are based on typical requirements found in ICH guidelines.[4]

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicates)Demonstrates the precision and reproducibility of the autosampler and detector.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 5 replicates)Demonstrates the precision and stability of the pump and flow rate.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the analysis of Solifenacin-d5 succinate. The selection of a high-quality, end-capped C18 column, coupled with a buffered mobile phase and a gradient elution program, ensures excellent peak shape, high efficiency, and reproducible results. This method is well-suited for purity assessment and characterization of Solifenacin-d5 succinate raw material, serving as a critical quality control step before its use as an internal standard in more complex bioanalytical assays. The provided rationale and systematic workflow empower laboratories to implement and adapt this method with confidence.

References

  • Akman, T.Ç. and Kadıoğlu, Y. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. Records of Natural Products, 14(2), pp.139-148. [Link]

  • Desai, D., Patel, G., Shukla, N. and Rajput, S. (2012). Development and validation of stability-indicating HPLC method for solifenacin succinate. Acta Chromatographica, 24(3), pp.399-418. [Link]

  • Lee, Y.-J., et al. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. Pharmaceuticals, 16(6), p.862. [Link]

  • Wikipedia. (2024). Solifenacin. [Link]

  • Teva Canada Limited. (2014). PRODUCT MONOGRAPH PrTEVA-SOLIFENACIN®. [Link]

  • Lee, Y.-J., et al. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. MDPI. [Link]

  • Jampala, R., et al. (2021). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 14(1), pp.203-207. [Link]

  • Raga, S., et al. (2023). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 28(14), p.5513. [Link]

  • Phenomenex Inc. (n.d.). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. [Link]

  • P, S. and M, Dr.A. (2017). analytical method development and validation by rphplc fordetermination of dissolutionof solifenacin. International Journal of Pharmacy and Biological Sciences, 7(3), pp.1-6. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216457, Solifenacin Succinate. [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, pp.840-862. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154059, Solifenacin. [Link]

  • Kumar, B.S. and Kumar, P.R. (2021). Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Analytical Chemistry, 2021, pp.1-6. [Link]

  • Kumar, P.A. and Kumar, B.R. (2019). RP-HPLC Method for Estimation of Solifenacin Succinate in API and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(3), pp.118-122. [Link]

  • U.S. Food and Drug Administration. (n.d.). Vesicare (solifenacin succinate) tablets label. [Link]

Sources

Application Note: Preparation of Solifenacin-d5 Succinate Stock Solution in Methanol

[1][2]

Abstract & Scope

This technical guide details the protocol for preparing a primary stock solution of Solifenacin-d5 succinate in methanol .[1][2] Solifenacin-d5 is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Solifenacin (a muscarinic receptor antagonist) in biological matrices.[1][2]

This protocol addresses the critical challenges often overlooked in standard operating procedures:

  • Salt-to-Free-Base Correction: Ensuring stoichiometric accuracy between the succinate salt form and the active free base.

  • Isotopic Integrity: Preventing Hydrogen-Deuterium (H/D) exchange during solvation.[1][2]

  • Solubility Thermodynamics: Leveraging methanol’s dipole moment for optimal solvation of the succinate moiety.[1][2]

Scientific Rationale & Material Specifications

Why Methanol?

Methanol (MeOH) is selected as the solvent over Acetonitrile (ACN) or DMSO for the primary stock due to three physicochemical factors:

  • Solubility: Solifenacin succinate is "freely soluble" in methanol (>100 mg/mL) but has limited solubility in pure ACN.[1][2]

  • MS Compatibility: Methanol is a protic solvent that supports ionization in ESI+ mode without causing signal suppression often seen with DMSO.[1][2]

  • Evaporation Kinetics: Methanol's volatility allows for easier concentration verification steps compared to DMSO.[1][2]

Material Data
PropertySolifenacin Succinate (Unlabeled)Solifenacin-d5 Succinate (IS)
CAS Number 242478-38-2N/A (Labeled variant)
Chemical Formula


Molar Mass (Salt) 480.56 g/mol 485.59 g/mol (Approx)
Molar Mass (Free Base) 362.47 g/mol 367.50 g/mol (Approx)
Label Position N/APhenyl-d5 (Ring stable)
Solubility Methanol, Water, DMSOMethanol, Water, DMSO

*Note: Exact mass depends on the specific isotopic enrichment (atom % D) provided in the Certificate of Analysis (CoA).

Pre-Preparation Calculations (The "Self-Validating" Step)

CRITICAL: Most analytical errors originate here.[1][2] You must correct for Purity , Water Content , and the Salt Form .

The Correction Factor Formula

To prepare a stock solution with a target concentration of Free Base, use the following logic:

12

However, for Internal Standards, we often prepare based on the Salt Form mass and calculate the resulting Free Base concentration later.

Example Calculation:

  • Goal: Prepare 10 mL of Stock Solution.

  • Weighed Mass: 1.00 mg of Solifenacin-d5 Succinate.[1][2]

  • Purity (from CoA): 99.5% (0.995).[1][2]

  • MW Ratio (Base/Salt):

    
    .[1][2]
    
12
Logic Flow Diagram

The following diagram illustrates the decision matrix for calculation and preparation.

CalculationLogicStartStart: Check CoACheckSaltIs substance a Salt?Start->CheckSaltCalcRatioCalculate Salt/Base Ratio(MW_Base / MW_Salt)CheckSalt->CalcRatioYes (Succinate)CheckPurityCheck Chemical Purity& Water ContentCheckSalt->CheckPurityNo (Free Base)CalcRatio->CheckPurityWeighWeigh Substance(Record Exact Mass)CheckPurity->WeighCalcConcCalculate FinalFree Base Conc.Weigh->CalcConc

Figure 1: Logic flow for determining the true concentration of the active moiety.

Protocol: Stock Solution Preparation

Safety: Methanol is flammable and toxic.[1][2] Solifenacin is a bioactive compound.[1][2][3][4][5] Wear nitrile gloves, safety glasses, and a lab coat.[2] Work in a fume hood.

Equipment Required[1][5][7]
  • Analytical Balance (readability 0.01 mg).[1][2]

  • Class A Volumetric Flask (10 mL or 25 mL).[1][2]

  • Amber Borosilicate Glass Vials (to prevent photodegradation).[1][2]

  • Sonicator.[1][2]

  • Calibrated Pipettes.[1][2]

Step-by-Step Methodology
  • Equilibration: Allow the Solifenacin-d5 succinate vial to reach room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture into the hygroscopic powder.[2]

  • Weighing:

    • Place a clean weighing boat or small volumetric flask on the balance.[1][2]

    • Tare the balance.[1][2]

    • Accurately weigh approximately 1.0 mg of Solifenacin-d5 succinate.[1][2][4]

    • Record the exact mass to 0.01 mg precision (e.g., 1.04 mg).

  • Solvation (The "Wetting" Phase):

    • Transfer the powder into a 10 mL Class A volumetric flask .

    • Add approximately 5 mL of Methanol (LC-MS Grade).

    • Technical Insight: Do not fill to the line yet.[2] Adding solvent to 50% volume allows for better vortexing action.[1][2]

  • Dissolution:

    • Sonicate the flask for 2 minutes at ambient temperature.

    • Visual Check: Ensure no crystals adhere to the neck or bottom.[2] The solution should be optically clear.

  • Dilution to Volume:

    • Add Methanol dropwise until the meniscus bottom touches the calibration mark.

    • Stopper the flask and invert 10 times to ensure homogeneity.

  • Transfer & Storage:

    • Immediately transfer the solution into Amber Glass Vials (2 mL or 4 mL capacity).

    • Label with: Compound Name, Solvent, Concentration (Free Base), Date, and Expiration (typically 1 year).[2]

    • Store at -20°C .

Quality Control: The "Zero-Interference" Check

Before using this stock for critical samples, you must validate it against the unlabeled analyte to ensure no "Isotopic Cross-Talk."

Isotopic Purity Verification (LC-MS/MS)

Solifenacin-d5 must not contain significant amounts of Solifenacin-d0 (unlabeled), as this will falsely elevate analyte quantification.[1][2]

Procedure:

  • Inject a working solution of Solifenacin-d5 (e.g., 100 ng/mL).[1][2]

  • Monitor the MRM transition for the Unlabeled Solifenacin (e.g., 363.2

    
     110.1).[2]
    
  • Acceptance Criteria: The response in the Unlabeled channel must be < 0.5% of the response in the Labeled channel.

Workflow Diagram

StockPrepWorkflowEquilibrate1. Equilibrate Vial(Prevent Condensation)Weigh2. Weigh ~1 mg(Record Exact Mass)Equilibrate->WeighDissolve3. Dissolve in 50% Vol MeOH(Sonicate 2 min)Weigh->DissolveDilute4. Dilute to Volume(Class A Flask)Dissolve->DiluteAliquot5. Aliquot to Amber Vials(Protect from Light)Dilute->AliquotQC6. QC Check: Isotopic Purity(LC-MS/MS)Aliquot->QCQC->WeighFail (Contamination)Store7. Store at -20°CQC->StorePass

Figure 2: Operational workflow for stock solution preparation and validation.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Precipitation at -20°C High concentration (>5 mg/mL) or moisture ingress.[1][2]Allow to warm to RT and vortex. If solids persist, discard.[2]
Signal Drop in MS Adsorption to glass or degradation.[1][2]Solifenacin is basic; ensure using deactivated glass or add 0.1% Formic Acid to working dilutions (not stock).[1][2]
"Ghost" Peaks in d0 Channel Impure IS (contains d0) or H/D exchange.H/D Exchange: Unlikely with Phenyl-d5. Check CoA for isotopic purity. If >1% d0, buy new lot.[2]
Yellowing of Solution Oxidation (N-oxide formation).[1][2][4]Discard immediately. Ensure headspace is minimal or nitrogen-purged.[1][2][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 216457: Solifenacin Succinate.[1][2] Available at: [Link][1][2]

  • U.S. Food and Drug Administration (FDA). Vesicare (Solifenacin Succinate) Prescribing Information.[1][2][7] Available at: [Link][1][2][4][6][8]

  • Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Best Practices. Available at: [Link][1][2]

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030.[1][2] (Standard industry reference for IS usage).

Troubleshooting & Optimization

Troubleshooting low recovery of Solifenacin-d5 in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of Solifenacin and its deuterated internal standard, Solifenacin-d5, in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding low recovery of Solifenacin-d5.

Q1: My Solifenacin-d5 internal standard (IS) recovery is low and inconsistent across samples. What is the most likely cause?

Low and variable IS recovery is often multifactorial. The primary suspects are issues during the sample preparation stage, such as inefficient extraction, analyte degradation, or non-specific binding to labware. Matrix effects during LC-MS/MS analysis are another major contributor, where components in the plasma can suppress the ionization of your IS.[1][2][3][4]

Q2: I'm using protein precipitation, but my recovery is poor. What can I do?

While simple, protein precipitation (PPT) can be suboptimal for a highly protein-bound drug like Solifenacin (93-96% bound).[5] Consider optimizing your PPT solvent (e.g., trying methanol or acidified acetonitrile) and the ratio of solvent to plasma.[6][7] However, for more consistent and higher recovery, a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often recommended.[8][9][10]

Q3: Could the stability of Solifenacin-d5 be an issue?

Solifenacin is known to be unstable under oxidative and photolytic (light-induced) stress.[11] While it is generally stable under typical hydrolysis and thermal conditions, improper handling and storage of plasma samples or extracts can lead to degradation.[11] Ensure samples are protected from light and consider adding antioxidants if oxidation is suspected.[1]

Q4: How do I know if non-specific binding is affecting my results?

Non-specific binding (NSB) is the adhesion of your analyte to surfaces, such as plastic tubes or well plates.[12][13] This is a common issue for basic compounds like Solifenacin, especially at low concentrations. You can test for NSB by comparing the analyte response from a solution prepared in a glass container versus a plastic one. To mitigate NSB, consider using low-binding microplates, adding a small percentage of an organic solvent or a surfactant to your sample diluent, or using different types of plasticware.[14]

Q5: Why is a deuterated internal standard like Solifenacin-d5 considered ideal?

A stable isotope-labeled (SIL) internal standard, like Solifenacin-d5, is the gold standard for quantitative LC-MS/MS.[4][15] Because it is nearly chemically identical to the analyte (Solifenacin), it co-elutes chromatographically and experiences very similar extraction recovery and matrix effects.[2][15] This allows it to accurately correct for variations that occur during sample processing and analysis.[4][16]

In-Depth Troubleshooting Guide

Low or erratic recovery of an internal standard is a critical issue that undermines the validity of bioanalytical data. This guide provides a systematic approach to identifying and resolving the root cause of poor Solifenacin-d5 recovery.

Logical Troubleshooting Workflow

Before diving into specific experimental stages, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to troubleshooting.

Troubleshooting_Workflow A Start: Low/Variable Solifenacin-d5 Recovery B Step 1: Review Sample Handling - Storage Conditions? - Freeze/Thaw Cycles? - Light Exposure? A->B C Step 2: Investigate Sample Preparation - Extraction Method Appropriate? - pH & Solvent Optimized? - Non-Specific Binding? B->C Handling OK F Problem Persists: Consult Advanced Topics B->F Issue Found & Corrected, But Problem Persists D Step 3: Evaluate LC-MS/MS System - Matrix Effects? - Instrument Sensitivity? - IS Purity/Concentration? C->D Prep OK C->F Issue Found & Corrected, But Problem Persists E Problem Resolved D->E System OK D->F Issue Found & Corrected, But Problem Persists

Caption: A step-by-step workflow for diagnosing low IS recovery.

Part 1: Pre-Analytical & Sample Handling

Errors introduced before the core extraction process begins can significantly impact recovery.

1.1. Analyte Stability in Matrix

  • The Problem: Solifenacin-d5 may degrade in the plasma sample after collection but before analysis.

  • Causality: Solifenacin is susceptible to oxidative and photolytic degradation.[11] Repeated freeze-thaw cycles can also damage the analyte and alter the plasma matrix.

  • Solutions:

    • Light Protection: Store samples in amber tubes and minimize exposure to ambient light during handling.[1]

    • Temperature Control: Ensure plasma samples are consistently stored at -70°C or below for long-term stability.

    • Minimize Freeze-Thaw Cycles: Aliquot samples upon receipt to avoid thawing the entire sample multiple times.

    • Consider Antioxidants: If oxidative degradation is suspected, spiking the plasma with an antioxidant like BHT (butylated hydroxytoluene) may be beneficial.[1]

1.2. Internal Standard Spiking

  • The Problem: The IS is not being added correctly or is not properly equilibrating with the plasma matrix.

  • Causality: Inaccurate pipetting, incorrect IS concentration, or insufficient vortexing after adding the IS can lead to variability.[17] Since a significant fraction of solifenacin is protein-bound, the IS must be allowed to equilibrate with the plasma proteins to mimic the behavior of the endogenous analyte.

  • Solutions:

    • Verify Pipettes: Regularly calibrate and verify the accuracy of pipettes used for spiking.

    • IS Diluent: Ensure the IS is prepared in a solvent that is miscible with plasma and won't cause protein crashing upon addition. A common choice is 50:50 methanol:water.

    • Vortex Thoroughly: After adding the IS to the plasma, vortex for at least 30 seconds to ensure complete mixing and allow for protein binding equilibrium to be reached.

Part 2: Sample Preparation & Extraction

The extraction step is the most common source of low recovery. Solifenacin's high plasma protein binding (PPB) and basic nature present unique challenges.[5]

2.1. Choosing the Right Extraction Method

Method Principle Pros Cons for Solifenacin
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent.Fast, simple, inexpensive.May yield lower and more variable recovery for highly protein-bound drugs. Extracts can be "dirtier," leading to matrix effects.[18]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma and an immiscible organic solvent.Cleaner extracts, can be highly selective.More labor-intensive, requires solvent optimization (pH, organic phase).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleanest extracts, high concentration factor, highly selective.Most complex and expensive, requires significant method development.

2.2. Optimizing Your Chosen Method

Protocol 1: Protein Precipitation (PPT)

While not always ideal for solifenacin, if PPT is the required method, optimization is key.

  • Step 1: Solvent Selection: Test different precipitation solvents. Acetonitrile is a common choice, but methanol has also been used successfully.[6][7] Acidifying the solvent (e.g., with 0.1-1% formic acid) can improve recovery by disrupting protein binding.

  • Step 2: Solvent-to-Plasma Ratio: A standard ratio is 3:1 (solvent:plasma). Experiment with ratios from 2:1 to 4:1 to find the optimal precipitation.

  • Step 3: Temperature: Perform the precipitation on ice to enhance protein removal.

  • Step 4: Centrifugation: Ensure adequate centrifugation speed and time (e.g., >3000 x g for 10-15 minutes) to form a compact pellet.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is often a robust method for solifenacin.[9][10]

  • Step 1: pH Adjustment: Solifenacin is a tertiary amine. To ensure it is in its neutral, more extractable form, adjust the plasma pH to be basic (pH 9-11) using a buffer like ammonium hydroxide or sodium carbonate.[9][19]

  • Step 2: Solvent Selection: Methyl tert-butyl ether (MTBE) is a frequently used and effective solvent for solifenacin extraction.[9][10][20] Other options include diethyl ether or mixtures containing hexane and dichloromethane.[9]

  • Step 3: Extraction: Add the organic solvent (e.g., 1 mL MTBE to 100-200 µL of basified plasma), vortex vigorously for 5-10 minutes, and centrifuge to separate the layers.

  • Step 4: Evaporation & Reconstitution: Carefully transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase. The reconstitution solvent is critical; using a solvent that is too strong can cause peak shape issues, while one that is too weak may not fully redissolve the analyte.

LLE_Mechanism cluster_0 Aqueous Phase (Plasma, pH > 9) cluster_1 Organic Phase (e.g., MTBE) Aqueous Solifenacin (Neutral) Solifenacin-d5 (Neutral) Plasma Proteins & Salts Aqueous:f2->Aqueous:f2 Organic Solifenacin (Extracted) Solifenacin-d5 (Extracted) Aqueous:f0->Organic:f0 Partitioning Aqueous:f1->Organic:f1 Partitioning

Caption: LLE partitions the neutral drug from the aqueous to organic phase.

2.3. Combating Non-Specific Binding (NSB)

  • The Problem: Solifenacin-d5 adsorbs to the surfaces of collection tubes, pipette tips, and 96-well plates.[12]

  • Causality: This phenomenon is driven by electrostatic and hydrophobic interactions between the analyte and the surface material.[12] It is often more pronounced at lower concentrations and in cleaner sample matrices (e.g., post-SPE eluates).

  • Solutions:

    • Use Low-Binding Consumables: Purchase tubes and plates specifically designed to minimize protein and small molecule binding.

    • Solvent Conditioning: Rinsing plates/tubes with a solution containing a high concentration of an analog compound or the analyte itself can passivate the binding sites.

    • Modify Diluents: Adding a small amount of organic solvent (e.g., 5-10% acetonitrile) or a non-ionic surfactant (e.g., 0.01% Tween-20) to aqueous solutions can reduce NSB.[14]

Part 3: LC-MS/MS Analysis

Even with a perfect extraction, issues can arise during the analytical measurement.

3.1. Matrix Effects

  • The Problem: Co-eluting endogenous compounds from the plasma matrix (e.g., phospholipids, salts) interfere with the ionization of Solifenacin-d5 in the mass spectrometer's source, leading to ion suppression or enhancement.[21][22]

  • Causality: These matrix components compete with the analyte for charge in the electrospray droplet, altering the efficiency of gas-phase ion formation.[21] While a co-eluting SIL-IS like Solifenacin-d5 should experience the same effect as the analyte, severe or differential suppression can still cause issues.[2][22]

  • Solutions:

    • Improve Chromatography: The best way to beat matrix effects is to chromatographically separate the analyte from the interfering compounds. Test different columns (e.g., C18, PFP) and mobile phase gradients to move the solifenacin peak away from the main regions of matrix elution.[6]

    • Optimize Extraction: A cleaner extraction (LLE or SPE over PPT) will remove more of the interfering matrix components.

    • Evaluate Matrix Effect: A standard post-extraction addition experiment should be performed. Compare the IS response in a reconstituted blank plasma extract to its response in a neat solution. A significant difference (>15-20%) indicates a notable matrix effect.

3.2. Instrument & Method Parameters

  • The Problem: The mass spectrometer settings are not optimal for Solifenacin-d5, or the IS solution itself has issues.

  • Causality: Incorrect mass transitions, insufficient source temperatures, or degraded/incorrectly prepared IS stock solutions can all lead to a poor signal.

  • Solutions:

    • Confirm Mass Transitions: The established transitions for Solifenacin and Solifenacin-d5 are m/z 363→193 and 368→198, respectively.[6] Verify these on your instrument.

    • Check IS Solution: Prepare a fresh stock solution of Solifenacin-d5. Run a dilution series in a neat solvent to confirm its response and linearity on the instrument, ruling out degradation or concentration errors.

    • Review IS Response: The FDA guidance on bioanalytical method validation suggests monitoring the IS response. A consistent response across the batch (blanks, standards, and QCs) is expected. If there are trends or sporadic dropouts, it indicates a problem with the method's robustness.[17]

References

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]

  • Singh, D. K., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia, 79. [Link]

  • Fraier, D., et al. (2019). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 11(18), 1657-1667. [Link]

  • ResearchGate. (n.d.). Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma. [Link]

  • Kuipers, E., et al. (2007). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 46(1), 1-17. [Link]

  • Macek, J., et al. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. [Link]

  • ACG Publications. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. [Link]

  • ResearchGate. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. [Link]

  • ResearchGate. (n.d.). Quantitation of Solifenacin in Human Plasma Using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique. [Link]

  • CNKI. (n.d.). Determination of solifenacin in human plasma by LC-MS/MS. [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Development and Validation of Stability-Indicating HPTLC Method for Determination of Solifenacin Succinate as bulk Drug and in Tablet Dosage Form. [Link]

  • Fraier, D., et al. (2019). Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. PubMed. [Link]

  • Tajiri, T., et al. (2020). The mechanism of solifenacin release from a pH-responsive ion-complex oral suspension in the fasted upper gastrointestinal lumen. European Journal of Pharmaceutical Sciences, 142, 105107. [Link]

  • ResearchGate. (2010). Challenges in urine bioanalytical assays: Overcoming nonspecific binding. [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction of drugs. [Link]

  • National Institutes of Health. (2015). Bioanalytical Approaches to Quantify “Total” and “Free” Therapeutic Antibodies and Their Targets. [Link]

  • National Institutes of Health. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • ResearchGate. (n.d.). Typical LC-MS chromatogram of solifenacin succinate spiked with known...[Link]

  • Gurbuz, S., et al. (2017). Comparison of Oral Sodium Bicarbonate and Solifenacin Treatment in Female Overactive Bladder Patients With Acidic Urine pH. LUTS: Lower Urinary Tract Symptoms, 9(3), 151-154. [Link]

  • MDPI. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?[Link]

  • Reddit. (n.d.). Has anyone experienced internal standard responses that increases with sample analyte concentration?[Link]

  • Taylor & Francis Online. (2014). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. [Link]

  • National Institutes of Health. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • ResearchGate. (n.d.). Influence of solifenacin on the improvement of storage symptoms in the early period after photoselective vaporization of the prostate. [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]

Sources

Minimizing matrix effects in Solifenacin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Topic: Minimizing Matrix Effects

Status: Online Operator: Senior Application Scientist Case ID: SOL-ME-2024[1]

Introduction: The "Invisible" Barrier to Accuracy

Welcome to the Solifenacin Method Development Hub. If you are analyzing Solifenacin (Vesicare) in biological fluids, you are likely encountering Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting components like phospholipids.[1][2]

Solifenacin is a lipophilic base (


).[1] This physicochemical property is your greatest asset in minimizing matrix effects, provided you exploit it correctly.[1] This guide moves beyond generic protocols to provide a causality-driven troubleshooting system.

Module 1: Sample Preparation (The First Line of Defense)

User Question: I am using Protein Precipitation (PPT) with Methanol, but I see significant ion suppression at the Solifenacin retention time. How can I clean this up?

Technical Insight: PPT is a "dirty" technique.[1] While it removes proteins, it leaves behind over 90% of plasma phospholipids (glycerophosphocholines), which compete for charge in the ESI source.[1] Because Solifenacin is a base, we can use Liquid-Liquid Extraction (LLE) under alkaline conditions to selectively isolate it from the matrix.[1]

The Protocol: Alkaline Liquid-Liquid Extraction (LLE)

Rationale: By adjusting the sample pH to >10 (2 units above the


 of 8.8), Solifenacin becomes uncharged (neutral).[1] It will then partition into a non-polar organic solvent, while the charged phospholipids and endogenous proteins remain in the aqueous waste layer.

Step-by-Step Workflow:

  • Aliquot: Transfer 100–200 µL of Plasma/Serum into a glass tube.

  • Internal Standard: Add 20 µL of Solifenacin-

    
      working solution.
    
  • Alkalization (CRITICAL): Add 100 µL of 0.1 M NaOH or Saturated

    
     .
    
    • Why: This shifts the equilibrium:

      
      .[1]
      
  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (50:50) .[1]

    • Note: MTBE provides a clean upper layer and excellent recovery for Solifenacin [1].[1]

  • Agitation: Vortex vigorously for 5–10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) and decant the organic (top) layer into a clean tube.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase (e.g., 200 µL).
    
Visualization: LLE Mechanism

LLE_Mechanism cluster_0 Aqueous Phase (pH > 10) cluster_1 Organic Phase (MTBE) Sol_Neutral Solifenacin (Neutral) Sol_Extracted Solifenacin (Isolated) Sol_Neutral->Sol_Extracted Partitions into Organic PLs Phospholipids (Charged) PLs->PLs Remains in Aqueous Proteins Proteins Proteins->Proteins Precipitates/Interface caption Fig 1. Selective partitioning of Solifenacin using pH modulation.

Module 2: Chromatographic Separation

User Question: My baseline is noisy, and the sensitivity drops after 50 injections. What is happening?

Technical Insight: This is classic "Phospholipid Buildup." Even with LLE, trace lipids can accumulate on the column.[1] If your gradient ends too quickly, these lipids elute during the next injection's equilibration phase, suppressing the signal of subsequent samples.[1]

The Solution: Gradient Optimization & Divert Valve

Solifenacin typically elutes early on C18 columns due to its polarity relative to lipids. You must force lipids off the column after the analyte elutes but before the next injection.

Recommended Gradient (C18 Column, 50x2.1mm):

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (Water)[1]

  • Mobile Phase B: Acetonitrile (or Methanol)[1]

Time (min)% BEventPurpose
0.0 - 0.510%LoadFocus analyte on head of column.[1]
0.5 - 2.510%

90%
RampElute Solifenacin (approx.[1] 1.8 min).[1][3]
2.5 - 4.0 95% Wash Elute Phospholipids (Late Eluters).
4.0 - 4.195%

10%
ResetReturn to initial conditions.[1]
4.1 - 5.510%EquilibrateStabilize column for next injection.[1]

Critical Step: Use the Divert Valve to send flow to waste from 0–1.0 min (salts) and 3.0–5.5 min (lipids).[1] Only direct flow to the MS source during the Solifenacin elution window [2].

Module 3: Internal Standardization

User Question: Can I use Tolterodine or Propranolol as an Internal Standard (IS)?

Technical Insight: You can, but you shouldn't if you want robust regulatory compliance.[1] Structural analogs (like Tolterodine) do not co-elute perfectly with Solifenacin.[1] Therefore, if a matrix patch suppresses Solifenacin at 1.8 min, but the analog elutes at 2.1 min where the matrix is cleaner, the IS will not "feel" the suppression. The calculated ratio will be wrong.

The Gold Standard: Solifenacin-


  (Deuterated IS).[1]
  • Mechanism: It is chemically identical and co-elutes.[1]

  • Result: If Matrix Effect suppresses Solifenacin by 40%, it suppresses Solifenacin-

    
     by 40%.[1] The Ratio (Analyte/IS) remains constant.
    
Matrix Factor (MF) Calculation

To validate your method, you must calculate the IS-normalized Matrix Factor according to FDA/EMA guidelines [3].[1]


[1]
  • Target: 0.85 – 1.15 (Close to 1.0 indicates minimal matrix effect).

  • CV%: The Coefficient of Variation of the MF across 6 different lots of plasma must be <15%.

Troubleshooting FAQ

Q1: I see a "ghost peak" of Solifenacin in my blank samples. Is this carryover?

  • A: Likely.[1] Solifenacin is "sticky" due to its lipophilicity.[1]

  • Fix: Change your autosampler needle wash. Use a strong organic wash: Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Formic Acid .[1][4][5] The acid helps protonate the base, keeping it soluble in the wash solvent.[1]

Q2: My retention time is drifting day-to-day.

  • A: Check your Mobile Phase pH.[1] Solifenacin (

    
     8.[1]8) is sensitive to pH changes if you are running near neutral conditions.[1] Ensure you are using Ammonium Acetate buffered to pH 4.0–5.0  (using Formic Acid) to keep the ionization state stable (
    
    
    
    ) and interaction with the stationary phase consistent.

Q3: I cannot use LLE due to solvent restrictions. What is the next best option?

  • A: Use Phospholipid Removal Plates (e.g., HybridSPE or Ostro).[1] These look like PPT plates but contain a Zirconia-coated stationary phase that selectively binds phospholipids via Lewis Acid-Base interaction while letting Solifenacin pass through [4].[1]

References

  • Macek, J., Ptáček, P., & Klíma, J. (2010).[1][5] Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330.[1][5]

  • Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of solifenacin in human plasma using LC-MS/MS. Journal of Chromatography B, 852(1-2), 22-34.[1]

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[1]

  • Sigma-Aldrich. (2020).[1] HybridSPE-Phospholipid Technology: Removing Phospholipids for LC-MS Analysis. Technical Bulletin.

Sources

Solifenacin-d5 peak tailing and chromatographic resolution issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Resolution in LC-MS/MS

Introduction: The "Basic" Challenge

Welcome to the technical support hub for Solifenacin and its deuterated internal standard, Solifenacin-d5.

Solifenacin is a quinuclidine derivative with a tertiary amine structure and a pKa of approximately 8.8 [1]. In reversed-phase chromatography, this basicity is the primary driver of peak tailing. The positively charged amine interacts electrostatically with residual acidic silanols on the silica surface of the column, causing a "drag" effect that destroys peak symmetry.

Furthermore, while Solifenacin-d5 is an excellent internal standard (IS), it is subject to the Deuterium Isotope Effect , where the slightly lower lipophilicity of C-D bonds compared to C-H bonds can cause the IS to elute slightly earlier than the native analyte [2]. If not managed, this separation can compromise the IS's ability to compensate for matrix effects.

This guide addresses these specific physical-chemical challenges.

Module 1: Peak Tailing (The Silanol Trap)

Mechanism of Failure

Tailing in Solifenacin-d5 is rarely a "random" error; it is almost always a specific chemical interaction between the protonated amine of the drug and the ionized silanol groups (


) on the column stationary phase.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (pH < 8) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand Solifenacin Solifenacin-d5 (R-NH⁺) Solifenacin->Silanol Ionic Drag (Causes Tailing) Solifenacin->C18 Hydrophobic Retention (Desired) Buffer Buffer Cation (NH₄⁺) Buffer->Silanol Competes/Blocks

Figure 1: Mechanism of amine-induced peak tailing. The "Ionic Drag" represents the secondary interaction that delays a portion of the analyte, creating the tail.

Troubleshooting Q&A

Q: I am using 0.1% Formic Acid in water/acetonitrile, but my USP Tailing Factor is > 1.8. Why? A: Formic acid alone lowers the pH (~2.7) to suppress silanol ionization, but it provides no ionic strength.[1]

  • The Fix: You must add a displacer ion. Switch to Ammonium Formate (5–10 mM) adjusted to pH 3.0–4.0 with formic acid. The ammonium ions (

    
    ) flood the system and compete with the Solifenacin amine for the silanol sites, effectively "capping" them dynamically [3].
    

Q: Can I just switch to a high pH mobile phase to neutralize the Solifenacin amine? A: Yes, but proceed with caution.

  • Theory: At pH 10.8 (2 units above pKa), Solifenacin is neutral and will not interact with silanols.[1] This often produces sharp, symmetrical peaks.

  • Risk: Standard silica columns dissolve at pH > 8.0. You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer-based column.[1]

  • Protocol: Use 10 mM Ammonium Bicarbonate (pH 10) as the aqueous phase.[1]

Q: My peak shape degrades after 50 injections. Is the column dead? A: Likely not dead, but fouled. Basic drugs like Solifenacin tend to adsorb irreversibly to frits or active sites over time.

  • Protocol (Column Regeneration):

    • Disconnect column from MS.

    • Reverse flush (if particle size allows) with 95% Acetonitrile + 0.1% Formic Acid for 20 column volumes.

    • Flush with 50:50 Methanol:Isopropanol to remove lipophilic contaminants.

Module 2: Chromatographic Resolution & Isotope Effects

The Deuterium Shift

Deuterated standards are not chemically identical to native analytes. The C-D bond is shorter and more stable than the C-H bond, reducing the molecule's interaction with the C18 chain. This often results in Solifenacin-d5 eluting 0.05 – 0.1 minutes earlier than Solifenacin [4].[1]

Troubleshooting Q&A

Q: My Solifenacin-d5 and Solifenacin peaks do not perfectly overlap. Is this a problem? A: It is a problem if you have sharp matrix suppression zones. If the IS elutes early, it may sit in a "clean" region while the analyte elutes in a suppression zone (caused by phospholipids). This leads to inaccurate quantification.[2]

  • The Fix:

    • Increase Retention: Use a weaker initial gradient (e.g., start at 5% B instead of 10% B) to force stronger hydrophobic interaction, which often compresses the relative separation.

    • Check Dwell Volume: Ensure your system dwell volume is minimized to prevent gradient lag that exacerbates separation.

Q: I see a peak in my Solifenacin-d5 channel (MRM) when injecting a blank plasma sample. Is it carryover? A: It could be Crosstalk or Impurity .

  • Diagnosis Protocol:

    • Inject a high concentration Standard of Native Solifenacin (no IS).[1]

    • Monitor the Solifenacin-d5 MRM transition .

    • Result A: If you see a peak, your native standard contains naturally occurring isotopes (M+5 is rare but possible) or the MRM windows are too wide.[1]

    • Result B: If no peak appears, inject a Double Blank after your highest standard. If a peak appears now, it is Carryover (sticking to the needle/valve).[1]

Q: How do I separate Solifenacin from its N-oxide metabolite? A: Solifenacin N-oxide can convert back to Solifenacin in the ion source (in-source fragmentation), leading to over-estimation.[1] They must be chromatographically separated.

  • Resolution Strategy: The N-oxide is more polar. It will elute earlier than Solifenacin on a C18 column.

  • Requirement: Ensure baseline resolution (

    
    ) between the small earlier peak (N-oxide) and the main peak.[1]
    

Module 3: Optimized Method Parameters

Based on field data and literature [5], the following parameters provide the highest probability of success for Solifenacin-d5 bioanalysis.

Recommended Mobile Phase Configurations
ParameterAcidic Mode (Standard)Basic Mode (High pH)
Column C18 or PFP (Pentafluorophenyl)Hybrid Silica C18 (High pH stable)
Aqueous (A) 5mM Ammonium Formate + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)
Organic (B) Acetonitrile + 0.1% Formic AcidAcetonitrile (No additive)
Peak Shape Good (with buffer)Excellent (Sharpest)
Sensitivity High (ESI+ favors acidic)Moderate (Suppressed ionization)
Primary Risk Silanol tailing if buffer is omittedColumn stability
Workflow: Diagnosing Tailing Issues

Follow this logic tree to identify the root cause of your tailing issues.

TroubleshootingTree Start Issue: Solifenacin-d5 Peak Tailing CheckBuffer Is Mobile Phase Buffered? (e.g. Amm. Formate) Start->CheckBuffer CheckLoad Check Mass Load (Inject 1/10th conc.) CheckBuffer->CheckLoad Yes (Buffer present) ActionAddBuffer Action: Add 5-10mM Ammonium Formate CheckBuffer->ActionAddBuffer No (Acid only) CheckCol Check Column Type CheckLoad->CheckCol Tailing Persists ActionDilute Cause: Column Overload Action: Dilute Sample CheckLoad->ActionDilute Peak Shape Improves ActionReplace Action: Replace Column CheckCol->ActionReplace Old/Voided Column ActionEndcap Cause: Silanol Activity Action: Switch to Hybrid or PFP Column CheckCol->ActionEndcap Standard Silica

Figure 2: Step-by-step logic for isolating the cause of peak tailing.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 154059, Solifenacin. Retrieved from [Link][1]

  • Wang, S., et al. (2007).[1] Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Chaudhari, S. R., et al. (2010).[1] Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Technical Support Center: Solifenacin-d5 Succinate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist | Topic: Internal Standard Stability in Solution

Introduction: The Criticality of IS Integrity

Welcome to the technical support center for Solifenacin-d5 succinate. As a deuterated internal standard (IS), the reliability of this molecule is the linchpin of your LC-MS/MS bioanalytical assays.

While Solifenacin-d5 is chemically robust in its crystalline form, its behavior in solution—particularly in protic solvents or under oxidative stress—can introduce significant quantitative errors. This guide addresses the specific degradation products that arise in solution, primarily N-oxidation and photolytic cleavage , and provides actionable protocols to diagnose and prevent them.

Module 1: Diagnostic Triage – "Why is my IS signal failing?"

If you observe variable Internal Standard (IS) response, "ghost" peaks, or non-linear calibration curves, do not assume instrument failure immediately. Use this diagnostic logic to rule out chemical degradation.

Interactive Troubleshooting Flowchart

DiagnosticTriage Start ISSUE: Variable Solifenacin-d5 Signal Check1 Check 1: Is the signal loss uniform across all samples? Start->Check1 Check2 Check 2: Inspect Chromatogram for +16 Da peaks (N-oxide) Check1->Check2 No (Random/Batch specific) ResultA Instrument/Ionization Issue (Source cleaning required) Check1->ResultA Yes (Global loss) Check3 Check 3: Solvent Age/Quality Check2->Check3 No extra peaks ResultB IS Degradation: Oxidation (Solifenacin-d5 N-oxide formed) Check2->ResultB Yes (+16 Da peak found) Check3->ResultB Old ACN/THF (Peroxides) ResultC Photolytic Degradation (Light exposure) Check3->ResultC Clear vials/Bench exposure caption Figure 1: Diagnostic logic for identifying Solifenacin-d5 degradation sources.

Module 2: Degradation Mechanisms & Chemistry

Understanding how Solifenacin-d5 degrades allows you to predict when it will happen. The two primary pathways in solution are N-Oxidation and Photolysis .

1. N-Oxidation (The Primary Culprit)

The quinuclidine nitrogen in Solifenacin is highly nucleophilic and susceptible to oxidative attack.

  • Trigger: Presence of peroxides in aged Acetonitrile (ACN) or Tetrahydrofuran (THF), or exposure to air in basic solutions.

  • Product: Solifenacin-d5 N-oxide.

  • Mass Shift: +16 Da (Parent M+H 368 → 384).

  • Impact: The N-oxide may elute earlier than the parent drug on C18 columns. If it co-elutes with the analyte or suppresses ionization, quantification fails.

2. Photolytic Degradation

Solifenacin is sensitive to UV/VIS light in solution.

  • Trigger: Storing stock solutions in clear glass vials on the benchtop.

  • Product: Cleavage of the tetrahydroisoquinoline moiety.

  • Prevention: Amber glassware is mandatory.

3. Deuterium-Hydrogen (D-H) Exchange
  • Risk Level: Low to Moderate.

  • Mechanism: If the deuterium label is located on the quinuclidine ring adjacent to the nitrogen (alpha-carbon), high pH (>8.0) can facilitate proton exchange with the solvent (H2O/MeOH), reverting the "d5" back to "d4" or "d0".

  • Note: Most high-quality commercial standards label the phenyl ring to avoid this, but you must verify your specific Certificate of Analysis (CoA).

Pathway Visualization

DegradationPathways Parent Solifenacin-d5 (m/z 368) NOxide Solifenacin-d5 N-oxide (m/z 384) Major Impurity Parent->NOxide Oxidation (Quinuclidine N) Cleavage Photolytic Cleavage Products Parent->Cleavage Photolysis Oxidant Peroxides / O2 (Aged Solvents) Oxidant->Parent Light UV Light (Clear Vials) Light->Parent caption Figure 2: Primary degradation pathways of Solifenacin-d5 in solution.

Module 3: Experimental Protocols

To validate the stability of your specific lot of Solifenacin-d5, perform this Forced Degradation Stress Test . This is essential during method validation (US FDA/EMA guidelines).

Protocol: Solution Stress Testing

Objective: Determine the stability window of Solifenacin-d5 in your extraction solvent.

Reagents:

  • Solifenacin-d5 Stock Solution (1 mg/mL in Methanol).

  • 0.1 M HCl (Acid).

  • 0.1 M NaOH (Base).

  • 3% Hydrogen Peroxide (H2O2) (Oxidative).

Step-by-Step Methodology:

  • Preparation: Prepare four aliquots of Solifenacin-d5 at a working concentration (e.g., 1 µg/mL).

  • Stress Conditions:

    • Aliquot A (Control): Store at 4°C in amber glass.

    • Aliquot B (Acid): Add 0.1 M HCl (1:1 v/v), store at RT for 4 hours.

    • Aliquot C (Base): Add 0.1 M NaOH (1:1 v/v), store at RT for 4 hours.

    • Aliquot D (Oxidation): Add 3% H2O2 (1:1 v/v), store at RT for 2 hours.

  • Quenching: Neutralize Acid/Base samples. Dilute all samples to mobile phase initial conditions.

  • Analysis: Inject onto LC-MS/MS. Monitor MRM 368.2 → Product Ions (and 384.2 for N-oxide).

Data Interpretation Table:

Stress ConditionExpected ResultAction if >5% Degradation
Acid (HCl) Stable (< 2% loss)Check for hydrolysis products. Rare.
Base (NaOH) Potentially UnstableAvoid high pH extraction buffers (>pH 8).
Oxidation (H2O2) High Degradation Critical: Use fresh solvents; add antioxidant (Ascorbic acid) if necessary.
Photolysis Moderate DegradationMandatory: Use amber glassware.
Module 4: Frequently Asked Questions (FAQ)

Q1: I see a peak eluting just before Solifenacin-d5 in my chromatogram. What is it? A: This is likely Solifenacin-d5 N-oxide . On reverse-phase columns (C18), the N-oxide is more polar than the parent amine and typically elutes earlier. Check your mass spectrum for a +16 Da shift (m/z 384).

Q2: Can I use stock solutions stored for 6 months at -20°C? A: Generally, yes, if stored in amber glass and methanol . Avoid storing stocks in acetonitrile for long periods, as acetonitrile can form peroxides over time which will oxidize the quinuclidine ring even at low temperatures. Always compare an old stock against a freshly prepared one (System Suitability Test).

Q3: Does the location of the deuterium label matter? A: Yes.

  • Phenyl Ring Label: Highly stable. Preferred for bioanalysis.[1]

  • Quinuclidine Ring Label: Risk of D-H exchange at pH > 8.0. If your extraction involves alkaline LLE (Liquid-Liquid Extraction), ensure you use a phenyl-labeled IS or keep the pH < 8.0.

Q4: My IS recovery is low, but the analyte recovery is fine. Why? A: This "differential recovery" suggests the IS is degrading in the working solution before it is added to the sample, or the IS working solution has adsorbed to the container walls (Solifenacin is basic and sticky).

  • Fix: Add 0.1% Formic Acid to your IS working solution to keep it charged and soluble, and use polypropylene or silanized glass containers.

References
  • Cayman Chemical. (n.d.). Solifenacin-d5 (succinate) Product Information. Retrieved from

  • Singh, D. K., et al. (2016).[2] LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia. Retrieved from

  • Reddy, B. V. R., et al. (2013).[3] Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Methods for Related Compounds and Assay of Solifenacin Succinate. Journal of Chromatographic Science. Retrieved from

  • Mistry, H. N., et al. (2019).[4] Validated LC-MS/MS method for the determination of Solifenacin. Studia UBB Chemia. Retrieved from

Sources

Technical Support Center: Solifenacin Quantification & Isotopic Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: Solifenacin (


, MW 362.5) quantification often utilizes a deuterated internal standard (IS), typically Solifenacin-d5.[1] While cost-effective, the mass difference of 5 Daltons places the IS directly within the "isotopic envelope" of the analyte at high concentrations. Furthermore, synthesis impurities in the IS can lead to "cross-talk" that artificially inflates the analyte signal, compromising your Lower Limit of Quantification (LLOQ).

Immediate Action: Before adjusting chromatography, you must diagnose the directionality of the interference. Use the following decision tree to isolate the root cause.

Diagnostic Decision Tree (Workflow)

G Start Start Diagnosis Step1 Inject Double Blank (Mobile Phase Only) Start->Step1 Dec1 Signal > 20% of LLOQ? Step1->Dec1 Step2 Inject 'Blank + IS' (IS Spiked at Working Conc.) Dec1->Step2 No Res1 System Contamination (Injector/Column Carryover) Dec1->Res1 Yes Dec2 Signal in Analyte Channel? Step2->Dec2 Step3 Inject ULOQ Sample (Analyte Only, No IS) Dec2->Step3 No Res2 IS Impurity Interference (IS contains d0-Solifenacin) Dec2->Res2 Yes (>20% LLOQ) Dec3 Signal in IS Channel? Step3->Dec3 Res3 Isotopic Contribution (Analyte M+5 isotope overlaps IS) Dec3->Res3 Yes (>5% IS Response) Pass System Validated No Interference Dec3->Pass No

Figure 1: Step-by-step diagnostic workflow to distinguish between system contamination, IS impurity (IS


 Analyte), and isotopic contribution (Analyte 

IS).

Technical Deep Dive: The Physics of Interference

To solve the problem, we must understand the two distinct types of interference affecting Solifenacin assays.

Type A: IS Impurity (IS Analyte)

Symptom: High background in your calibration blanks; inability to reach low LLOQ. Mechanism: Commercial Solifenacin-d5 is synthesized by deuterating the precursor. If the reaction is incomplete, the standard will contain trace amounts of Solifenacin-d0 (the drug itself). Impact: Since the IS is added at a constant concentration (often high, e.g., 50-100 ng/mL), even a 0.1% impurity of d0 results in a significant false signal in the analyte channel.

Type B: Isotopic Contribution (Analyte IS)

Symptom: Nonlinear calibration curves (quadratic fit required) or dropping IS response at high concentrations (ULOQ). Mechanism: Solifenacin (


) has natural isotopes (

,

, etc.). The M+5 isotope of the drug has a mass of ~367.5, which can be picked up by the Solifenacin-d5 transition (

). Impact: At the ULOQ, the abundance of the drug is so high that its M+5 isotope "spills over" into the IS channel, artificially inflating the IS peak area. This causes the Response Ratio (Analyte/IS) to decrease, curving the calibration line downwards.

Quantitative Impact Table:

Interference TypeSourceAffected ParameterFDA/EMA Acceptance Criteria
IS

Analyte
Impure d5 StandardLLOQ SensitivityInterference must be < 20% of LLOQ response [1].
Analyte

IS
Natural Isotopes (M+5)Linearity / ULOQInterference must be < 5% of average IS response [1].

Protocol: Remediation Strategies

If the diagnostic workflow confirms interference, implement the following protocols in order of efficiency.

Strategy 1: Optimizing Mass Transitions (The "Clean Window" Approach)

Often, the fragment ions for the IS and Analyte share pathways. Adjusting the collision energy or choosing a different product ion can sometimes resolve interference if the background noise is isobaric but structurally different.

  • Standard Transition:

    
     (High sensitivity, high noise).
    
  • Alternative Transition:

    
     (Lower sensitivity, often cleaner).
    

Action: Run a "Product Ion Scan" on your specific Solifenacin-d5 lot. If the d0 impurity is present, it will show up in all transitions. If the interference is matrix-related, changing transitions may help.

Strategy 2: Switching Internal Standards (The Gold Standard)

If Solifenacin-d5 contains unacceptably high d0 levels, no amount of chromatography will fix it. You must increase the mass differential.

  • Recommendation: Switch to Solifenacin-d7 or Solifenacin-13C6 .

  • Why: A mass difference of +7 Da pushes the IS mass to ~370. The probability of the analyte (Solifenacin d0) having an M+7 isotope is statistically negligible, eliminating "Analyte

    
     IS" interference.
    
Strategy 3: Mathematical Correction (When Chemistry Fails)

If you are locked into using Solifenacin-d5 and cannot source a cleaner lot, you can mathematically subtract the contribution. Note: This requires rigorous validation.

Protocol:

  • Determine the Contribution Factor (

    
    ): 
    
    • Inject a high concentration of Analyte (ULOQ) without IS.

    • Measure the peak area in the IS channel (

      
      ).
      
    • Calculate

      
      .
      
  • Correct the Data:

    • For every study sample, calculate the theoretical contribution to the IS channel based on the calculated analyte concentration.

    • Subtract this value from the observed IS area.

Warning: Regulatory bodies (FDA/EMA) generally prefer stable chemistry over mathematical manipulation. Use this only as a last resort [2].

Frequently Asked Questions (FAQs)

Q1: My blank samples show a peak at the Solifenacin retention time, but only after I add the Internal Standard. Why? A: This is a classic "IS Purity" issue (Type A). Your Solifenacin-d5 standard contains a small percentage of non-deuterated Solifenacin (d0).

  • Fix: Reduce the concentration of the IS added to the samples. If you drop the IS concentration by 50%, the interference peak should also drop by 50%. If this compromises the IS signal-to-noise ratio, you must purchase a higher purity IS (e.g., >99.5% isotopic purity).

Q2: Can I separate the interference chromatographically? A: Generally, no. A deuterated IS is designed to co-elute with the analyte to perfectly compensate for matrix effects. If they separate, the IS is no longer doing its job effectively. The interference is spectral (mass-based), not chromatographic.

Q3: My calibration curve flattens at the top end. Is this saturation or interference? A: It could be both, but isotopic interference is a prime suspect. Check the IS peak area in your ULOQ standard. If the IS area is significantly higher in the ULOQ than in the blanks/low standards, the Analyte's M+5 isotope is contributing to the IS signal.

  • Fix: Lower the ULOQ or switch to Solifenacin-d7.

Q4: What is the FDA requirement for IS interference? A: According to the FDA Bioanalytical Method Validation Guidance (2018), the internal standard response in the blank (without IS) should not interfere with the analyte. Conversely, the analyte (at ULOQ) should not interfere with the IS channel (>5% of IS response) [1].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010).[2] Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330.[2] [Link]

  • Jemal, M., & Xia, Y. Q. (2000). LC-MS/MS developmental issues: The need for a high mass resolution in the determination of cross-contribution between analyte and stable isotope labeled internal standard. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 611-621. [Link]

Sources

Solifenacin-d5 retention time shifts in reverse phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time Shifts in Solifenacin-d5 Reverse Phase Chromatography Role: Senior Application Scientist Status: Active Support Guide

Critical Alert: The Deuterium Isotope Effect[1]

Is your Internal Standard (IS) eluting earlier than your analyte? If you are observing Solifenacin-d5 eluting slightly before native Solifenacin (typically 0.05 – 0.2 minutes earlier in UPLC/HPLC), this is likely not an instrument malfunction.[1][2] This is a documented physical phenomenon known as the Deuterium Isotope Effect in Reverse Phase Chromatography (RPC).[1][2]

The Mechanism

Deuterium (


) is heavier than Protium (

), but the C-D bond is shorter and has a smaller molar volume and lower polarizability than the C-H bond.[1] In a C18 reverse-phase system, the primary retention mechanism is hydrophobic interaction (Van der Waals forces).[1][2]
  • Result: The deuterated analog (Solifenacin-d5) is slightly less lipophilic than the native drug.[1][2]

  • Outcome: It interacts less strongly with the stationary phase and elutes earlier.[1][3]

Why this matters: While a shift is physically normal, separation is a problem for LC-MS/MS quantification.[1][2] If the IS and analyte do not co-elute perfectly, they may experience different matrix effects (ion suppression/enhancement) from the sample background, invalidating the internal standard's ability to compensate for data variability.[1]

Diagnostic Workflow (Interactive Logic)

Use this logic flow to determine if your retention time (RT) shift is a method attribute or a system failure.

TroubleshootingLogic Start START: RT Shift Observed CheckRRT Calculate Relative Retention Time (RRT) (RT_IS / RT_Analyte) Start->CheckRRT IsConstant Is RRT Constant across 10+ injections? CheckRRT->IsConstant SystemIssue System Issue: Pump/Mixer/Leak IsConstant->SystemIssue No (Drifting) IsotopeEffect Isotope Effect Confirmed IsConstant->IsotopeEffect Yes (Stable Offset) CheckRes Check Resolution (Rs) between IS and Analyte IsotopeEffect->CheckRes CoElution Partial/Full Separation? CheckRes->CoElution Action1 ACTION: Check Matrix Effects (Post-Column Infusion) CoElution->Action1 Significant Separation NoAction No Action Needed (Monitor RRT) CoElution->NoAction Perfect Co-elution Action2 ACTION: Optimize Gradient to Force Co-elution Action1->Action2 Matrix Effect Found

Caption: Diagnostic logic flow for distinguishing between physical isotope effects and system instability.

Technical Q&A: Troubleshooting & Optimization

Module A: Chromatography Fundamentals[1]

Q1: Why does Solifenacin-d5 shift more on my UPLC system compared to my old HPLC? A: The isotope effect is resolution-dependent. UPLC systems utilizing sub-2-micron particles have significantly higher theoretical plate counts (


) and peak capacity.[1][2] The system is "efficient" enough to resolve the slight lipophilicity difference between the C-H and C-D bonds.[1] On a lower-efficiency HPLC column (e.g., 5µm), the peaks are broader and likely mask this separation.[1][2]

Q2: My Solifenacin-d5 peak shape is tailing. Could this cause the RT shift? A: Tailing is likely a separate issue related to pH.[1] Solifenacin is a basic tertiary amine (pKa ~8.8 - 9.5).[1][2]

  • Cause: If your mobile phase pH is near neutral (pH 6-7), secondary interactions with residual silanols on the silica surface occur.[1][2]

  • Fix: Ensure your mobile phase is buffered. For basic drugs in RPC, high pH (ammonium bicarbonate, pH 10) or low pH (formic acid, pH 2.[1][2]5) is preferred to control ionization.[1][2] Note that at low pH, the amine is protonated (

    
    ), reducing retention but improving peak shape.[1]
    
Module B: Method Optimization

Q3: The IS and Analyte are separated by 0.2 min. How do I force them back together? A: You must degrade the separation power slightly for these specific peaks to ensure they experience the exact same ionization environment.[1]

  • Steepen the Gradient: A shallow gradient (e.g., 1% B/min) maximizes resolution.[1][2] Increasing the ramp rate (e.g., 5% B/min) compresses the peaks, potentially forcing co-elution.[1]

  • Change Organic Modifier: If using Methanol (protic), switch to Acetonitrile (aprotic).[1][2] Acetonitrile often provides different selectivity and sharper peaks for basic amines, which may align the elution windows.[1]

  • Increase Temperature: Higher temperatures (40°C - 50°C) increase mass transfer and can reduce the resolution between isotopologues by overcoming the subtle enthalpic differences in binding.[1][2]

Q4: Can I just widen the integration window? A: Only if you have validated that there are no matrix effects in that time gap.

  • The Risk: If a phospholipid or endogenous interference elutes in the gap between the d5 and the native peak, the IS will be suppressed/enhanced differently than the analyte.[1]

  • Validation: Perform a "Post-Column Infusion" experiment. Infuse Solifenacin continuously while injecting a blank matrix.[1][2] If the baseline is flat across the entire window where both peaks elute, separation is acceptable.[1]

Data Specifications & Interaction Mechanism[1][2][4]

Solifenacin-d5 vs. Native Solifenacin Properties[1][2][5]
ParameterNative SolifenacinSolifenacin-d5 (IS)Impact on RPC
Molecular Weight ~362.5 g/mol ~367.5 g/mol Mass Spec detection (M+H vs M+H+5)
Bond Length (C-X) C-H (1.09 Å)C-D (1.08 Å)C-D is shorter; less surface area.[1][2]
Lipophilicity BaselineSlightly LowerEarlier Elution (Isotope Effect)
pKa (Tertiary Amine) ~8.8 - 9.5~8.8 - 9.5Identical pH sensitivity.[1][2]
Molecular Interaction Diagram[1][2]

The following diagram illustrates why the deuterated standard elutes earlier on a C18 stationary phase.

IsotopeMechanism StationaryPhase C18 Stationary Phase (Hydrophobic Surface) Solifenacin Native Solifenacin (C-H Bonds) StationaryPhase->Solifenacin Stronger VdW Interaction SolifenacinD5 Solifenacin-d5 (C-D Bonds) StationaryPhase->SolifenacinD5 Weaker VdW Interaction Elution Mobile Phase (Elution) Solifenacin->Elution Retains Longer SolifenacinD5->Elution Elutes Earlier

Caption: Differential Van der Waals (VdW) forces. The C-D bond's lower polarizability results in weaker retention on the hydrophobic C18 ligand.[1]

Experimental Protocol: Co-elution Optimization

If separation > 0.1 min is causing quantitation errors (CV > 15%), execute this protocol:

  • Preparation: Prepare a mix of Solifenacin and Solifenacin-d5 (100 ng/mL) in mobile phase.[1][2]

  • Baseline Run: Inject using current gradient.[1][2] Record Resolution (

    
    ).
    
  • Gradient Compression:

    • Identify the %B where the compound elutes (e.g., 40% B).[1]

    • Change gradient slope: If currently 5% to 95% over 10 min, change to 30% to 60% over 2 min (focused gradient).

  • Temperature Titration:

    • Run at 30°C, 40°C, and 50°C.

    • Note: Basic drugs often show better peak symmetry at higher temperatures.[1][2]

  • Verification:

    • Overlay the chromatograms.[1]

    • Calculate the Matrix Factor (MF) for both analyte and IS.[1][2] Ideally,

      
      .[1][2]
      

References

  • Wang, S., et al. (2021).[1][2] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. Chromatography Online.[1][2] Link

  • Turowski, M., et al. (2025).[1][2] Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate.[1][2][4] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 154059, Solifenacin.[1][2][5] PubChem.[1][2][5] Link

  • Chaudhary, A., et al. (2014).[1][2] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[1][2][3][6] Link[2]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass.[1][2] Link

Sources

Technical Support Center: Optimizing Electrospray Ionization for Solifenacin-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of electrospray ionization (ESI) for Solifenacin-d5 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Solifenacin-d5 in positive ESI mode?

In positive electrospray ionization (ESI+), Solifenacin-d5, like its parent compound, is expected to form a protonated molecule, [M+H]⁺. Given the molecular weight of Solifenacin-d5, the expected m/z for the precursor ion is 368.2.

Q2: What are the common product ions for Solifenacin-d5 for Multiple Reaction Monitoring (MRM)?

The most commonly used and abundant product ion for Solifenacin-d5 in MS/MS analysis is m/z 198.2.[1][2] This fragment corresponds to the deuterated quinuclidinol portion of the molecule. Therefore, the primary MRM transition to monitor is 368.2 → 198.2. A secondary, less intense transition that can be used for confirmation is 368.2 → 110.2.[3]

Q3: What mobile phase composition is recommended for robust ESI of Solifenacin-d5?

A mobile phase consisting of an organic solvent like methanol or acetonitrile and an aqueous component with a volatile additive is recommended.[2][4] The organic solvent aids in desolvation in the ESI source, while the additive promotes protonation. Common choices include:

  • Methanol or Acetonitrile: Both are effective, with methanol sometimes offering different selectivity.

  • Aqueous Additives: 0.1% formic acid or 5-10 mM ammonium formate are excellent choices to maintain a low pH and provide a source of protons, enhancing the formation of the [M+H]⁺ ion.[2] A typical starting point would be a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol.

Q4: Why is my Solifenacin-d5 (internal standard) signal unstable or low?

Signal instability or low intensity of a stable-isotope labeled internal standard like Solifenacin-d5 is often a red flag for ion suppression.[5] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the ESI source. Since Solifenacin-d5 is designed to co-elute with the analyte, it is susceptible to the same matrix effects. Variability in the internal standard signal across a batch of samples suggests differing levels of matrix components in each sample.

Q5: Can I use a cone voltage optimized for Solifenacin for Solifenacin-d5 as well?

Yes, generally, the optimal cone (or orifice) voltage for Solifenacin can be applied to Solifenacin-d5. The five-dalton mass difference due to deuterium labeling does not significantly alter the molecule's susceptibility to in-source fragmentation. However, for rigorous method development, it is best practice to confirm this by infusing a solution of Solifenacin-d5 and observing the precursor ion intensity across a range of cone voltages.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Sensitivity for Solifenacin-d5

If you are experiencing low signal intensity for Solifenacin-d5, consider the following troubleshooting steps, presented in a logical flow.

Caption: Troubleshooting workflow for poor sensitivity.

Causality Explanation:

  • MS Tune and Calibration: A fundamental first step is to ensure the mass spectrometer is performing optimally. A failed tune or calibration will affect all measurements.[6]

  • ESI Source Parameters: The efficiency of ion generation and transmission is highly dependent on the physical parameters of the ESI source.

    • Capillary Voltage: Too low, and ionization will be inefficient; too high, and it can lead to in-source fragmentation or corona discharge.[7]

    • Nebulizer Gas: This gas aids in the formation of a fine aerosol of charged droplets. Insufficient pressure can lead to large droplets and poor desolvation.[7]

    • Drying Gas: Both temperature and flow rate are critical for solvent evaporation. Inefficient desolvation means the analyte remains in the liquid phase and does not enter the gas phase to be detected by the mass spectrometer.[7]

  • Mobile Phase Composition: The chemical environment of the analyte as it enters the ESI source is paramount. For Solifenacin, a basic compound, a low pH environment ensures it is protonated and ready for ionization in positive mode. A higher percentage of organic solvent lowers the surface tension of the droplets, facilitating solvent evaporation.[6]

Issue 2: High Signal Variability (Poor Precision)

High variability in the Solifenacin-d5 signal, especially in biological samples, often points to matrix effects.

Caption: Troubleshooting workflow for high signal variability.

Causality Explanation:

  • Matrix Effect: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) can suppress the ionization of Solifenacin-d5.[8][9] This effect can vary from sample to sample, leading to high imprecision.

    • Sample Preparation: Simple protein precipitation (PPT) may not be sufficient to remove these interfering compounds. More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract and reduce matrix effects.[5]

  • Carryover: If the analyte from a high concentration sample is not completely washed out of the injector or column, it can appear in subsequent injections of low concentration samples or blanks, causing variability.

  • System Stability: Inconsistent pump performance or leaks in the LC system can lead to fluctuating flow rates and unstable spray at the ESI source, resulting in signal variability.

Experimental Protocols

Protocol 1: Systematic ESI Source Optimization for Solifenacin-d5

This protocol describes a systematic approach to optimizing key ESI source parameters using direct infusion.

  • Prepare a working solution of Solifenacin-d5 at a concentration of approximately 100 ng/mL in a solvent mixture that mimics your mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up direct infusion: Use a syringe pump to deliver the working solution directly to the mass spectrometer's ESI source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Monitor the MRM transition: Set the mass spectrometer to monitor the 368.2 → 198.2 transition.

  • Optimize parameters sequentially: a. Capillary Voltage: While keeping other parameters at a standard setting, vary the capillary voltage (e.g., from 2.0 to 5.0 kV in 0.5 kV increments). Record the signal intensity at each step and choose the voltage that provides the highest stable signal. b. Nebulizer Gas Pressure: At the optimized capillary voltage, vary the nebulizer gas pressure (e.g., from 20 to 60 psi in 5 psi increments). Select the pressure that maximizes the signal.[7] c. Drying Gas Temperature: Vary the drying gas temperature (e.g., from 250 to 450 °C in 25 °C increments) and record the signal intensity. Choose the temperature that gives the best signal without evidence of thermal degradation.[7] d. Drying Gas Flow: At the optimized temperature, vary the drying gas flow rate and select the setting that provides the maximal response.

  • Confirm with Cone Voltage and Collision Energy Optimization: a. Cone Voltage: While infusing the working solution, ramp the cone voltage (e.g., from 10 to 60 V) and monitor the intensity of the precursor ion (m/z 368.2). Select the voltage that gives the highest precursor ion intensity with minimal fragmentation.[6] b. Collision Energy: With the optimized cone voltage, ramp the collision energy (e.g., from 10 to 50 eV) and monitor the intensity of the product ion (m/z 198.2). Choose the collision energy that maximizes the product ion signal.

Protocol 2: Assessing Matrix Effects

This protocol allows for the qualitative and quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Solifenacin-d5 into the mobile phase at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your sample preparation method. Spike Solifenacin-d5 into the final extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike Solifenacin-d5 into the blank biological matrix before extraction at the same concentrations.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Evaluate the Internal Standard Normalized Matrix Factor: This is the most critical parameter. Calculate the matrix factor for both the analyte (Solifenacin) and the internal standard (Solifenacin-d5) from at least six different lots of blank matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.

Data Presentation

Table 1: Typical Starting ESI Parameters for Solifenacin-d5 Analysis

ParameterRecommended RangeTypical Starting ValueRationale
Ionization ModePositivePositiveSolifenacin is a basic compound, readily accepting a proton.
Capillary Voltage3.0 - 5.0 kV4.0 kVBalances ionization efficiency with the risk of corona discharge.[7]
Nebulizer Gas Pressure20 - 60 psi40 psiEnsures efficient droplet formation for typical LC flow rates.[7]
Drying Gas Temperature250 - 450 °C350 °CFacilitates solvent evaporation without thermal degradation.[7]
Drying Gas Flow8 - 15 L/min12 L/minAdequate flow to desolvate the aerosolized droplets.
Cone/Orifice Voltage10 - 60 V30 VMaximizes precursor ion transmission to the mass analyzer.
Collision Energy15 - 40 eV25 eVProvides optimal fragmentation for the 368.2 → 198.2 transition.

References

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC–MS-MS determination of selected metabolites in human urine. LCGC International, 29(3). Retrieved from [Link]

  • Totos, R., & Balazsi, J. (2019). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. Studia Universitatis Babes-Bolyai Chemia, 64(1), 289-300. Retrieved from [Link]

  • Babu, P. S., et al. (2014). Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(5), 372-378. Retrieved from [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Vogeser, M., & Seger, C. (2008). A decade of HPLC-tandem mass spectrometry in the clinical laboratory--milestones, developments, and future perspectives.
  • Rao, K. S., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(12), 941-945. Retrieved from [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. Retrieved from [Link]

  • Singh, D. K., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia, 79, 347-357. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Hu, J., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Hegedus, I., et al. (2008). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Rapid Communications in Mass Spectrometry, 22(17), 2784-2786. Retrieved from [Link]

  • Rao, K. S., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study. ResearchGate. Retrieved from [Link]

  • Skyline. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • ResearchGate. (n.d.). Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals. Retrieved from [Link]

  • Hegedus, I., et al. (2008). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Rapid Communications in Mass Spectrometry, 22(17), 2784-2786. Retrieved from [Link]

Sources

Technical Support Center: Solifenacin-d5 Bioanalysis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Exchange & Ensuring IS Integrity in Solifenacin-d5 Experiments

Executive Summary: The "Exchange" Misdiagnosis

Current Status: Solifenacin-d5 (typically labeled on the phenyl ring) is chemically robust regarding deuterium exchange under standard bioanalytical conditions.[1] If you are observing signal loss, mass shifts, or response variability, it is statistically more likely you are encountering Ester Hydrolysis or In-Source Fragmentation rather than true solution-phase deuterium exchange.[1]

However, if you are utilizing a custom-synthesized isotopolog (e.g., labeled on the quinuclidine ring or adjacent to the carbonyl), acid-base catalyzed exchange is a critical risk. This guide addresses both the prevention of true exchange and the stabilization of the molecule against hydrolysis.

Technical Deep Dive: The Chemistry of Instability

To prevent "loss of label," you must distinguish between the two failure modes of Solifenacin-d5.

Failure Mode A: True Deuterium Exchange (H/D Exchange)
  • Mechanism: Acid/Base-catalyzed enolization.[1]

  • Risk Zone: Only applicable if your deuterium label is located at

    
    -carbon positions  relative to the nitrogen (quinuclidine ring) or the carbonyl group.
    
  • Standard Phenyl-d5: The aromatic protons on the phenyl ring (

    
    ) have extremely high 
    
    
    
    (>40) and do not exchange with solvent protons under LC-MS conditions.[1]
Failure Mode B: Ester Hydrolysis (The "False" Exchange)[1]
  • Mechanism: Solifenacin contains a labile ester linkage connecting the quinuclidine ring and the tetrahydroisoquinoline moiety.

  • Observation: Cleavage of this bond destroys the molecule. If the label is on the leaving group, the parent mass disappears, mimicking "total signal loss" often confused with exchange.

  • Trigger: High pH (>8.[1]0) or strong Acid (<2.[1]0) + Heat.[1][2]

Comparative Stability Data
ParameterPhenyl-d5 (Standard) Quinuclidine-d (Custom/Labile) Ester Linkage (All Variants)
pH Stability Window pH 1.0 – 12.0 (Stable)pH 4.0 – 7.0 (Stable)pH 3.5 – 6.5 (Optimal)
Primary Risk In-Source FragmentationSolvent-mediated H/D ExchangeChemical Hydrolysis
Solvent Risk LowHigh in MeOH/WaterHigh in unbuffered water
Critical Control Source TemperatureSolvent Protic IndexBuffer pH & Temperature

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of your instability before altering your extraction protocol.

Troubleshooting Start Issue: Solifenacin-d5 Signal Loss/Shift CheckMass Check Mass Spectrum (Q1 Scan) Start->CheckMass MassShift Mass Shift Observed (M+5 -> M+4/M+3) CheckMass->MassShift Mass decrease MassLoss Total Signal Loss (No Peak) CheckMass->MassLoss Intensity drop LabelLoc Where is the Label? MassShift->LabelLoc Hydrolysis Diagnosis: Ester Hydrolysis (Check pH of Reconstitution) MassLoss->Hydrolysis Likely bond cleavage Phenyl Phenyl Ring (d5) LabelLoc->Phenyl Standard Commercial Quin Quinuclidine/Alpha-C LabelLoc->Quin Custom Synthesis SourceFrag Diagnosis: In-Source Fragmentation (Reduce Cone Voltage/Temp) Phenyl->SourceFrag Aromatic D is stable TrueExchange Diagnosis: True H/D Exchange (Switch to Aprotic Solvent) Quin->TrueExchange Alpha-D is labile

Figure 1: Diagnostic workflow for differentiating between chemical hydrolysis, source fragmentation, and true deuterium exchange.[1]

Protocol: Preventing Exchange & Degradation

If you have confirmed you are dealing with a labile label or hydrolysis sensitivity, strictly adhere to these controls.

A. Stock Solution Preparation (The "Dry" Rule)

Protic solvents (Water, Methanol) act as proton donors for exchange.[1]

  • Solvent: Dissolve primary stock only in DMSO or Acetonitrile (ACN).[1]

  • Avoid: Methanol (MeOH) is protic and can facilitate exchange on labile sites more readily than ACN.[1]

  • Storage: Store at -80°C. Glass vials are preferred to prevent plasticizer leaching, which can suppress ionization and mimic signal loss.

B. Extraction & Mobile Phase (The "pH" Rule)

Solifenacin is a base (


).[1]
  • Extraction pH: Do not basify above pH 8.0 during Liquid-Liquid Extraction (LLE). While high pH improves extraction efficiency for bases, it accelerates ester hydrolysis and base-catalyzed H/D exchange.

  • Recommended Buffer: Ammonium Formate or Ammonium Acetate (pH 4.0 – 5.0).[1] This is the "Safety Zone" where both hydrolysis and exchange kinetics are minimized.

C. LC-MS Source Parameters (The "Energy" Rule)

"Back-exchange" or scrambling can occur in the high-energy plasma of the ESI source.

  • Desolvation Temperature: Keep

    
    . Excessive heat promotes H/D scrambling in the droplet phase.
    
  • Cone Voltage: Optimize carefully. High cone voltage can strip deuterium from the phenyl ring via fragmentation mechanisms before detection.

Frequently Asked Questions (FAQs)

Q1: I am seeing a mass shift of -1 Da (M+5


 M+4) in my QC samples. Is this exchange? 
  • Answer: If your label is Phenyl-d5, this is highly unlikely to be solution-phase exchange.[1] Check your Cone Voltage . High energy can cause "hydride abstraction" or fragmentation in the source. Also, verify the isotopic purity of your stock material; commercial standards are often ~99% d5, but d4 impurities exist.

Q2: Can I use D2O in my mobile phase to prevent exchange?

  • Answer: No. Using

    
     in LC-MS mobile phases is not recommended for standard quantitation.[1] It shifts retention times (Deuterium Isotope Effect) and creates a mismatch between the analyte (H-form) and the solvent, actually promoting exchange on the analyte.[1] Stick to 
    
    
    
    with a pH 4.5 buffer.[3]

Q3: My Solifenacin-d5 signal drops 50% after 24 hours in the autosampler.

  • Answer: This is Ester Hydrolysis , not deuterium exchange. Your reconstitution solvent is likely too basic or too acidic.

    • Fix: Reconstitute in 50:50 ACN:Water + 0.1% Formic Acid. Ensure the autosampler is cooled to 4°C.

Q4: Why is Acetonitrile preferred over Methanol for Solifenacin-d5?

  • Answer: Methanol (

    
    ) has an exchangeable proton.[1] Acetonitrile (
    
    
    
    ) is aprotic.[1] In the presence of trace acids/bases, Methanol can participate in proton-swapping with labile sites on the IS. ACN eliminates this variable.

References

  • Cayman Chemical. (n.d.).[1] Solifenacin-d5 (succinate) Product Information & Stability Data. Retrieved from [1]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Focus on Internal Standard Stability (Section III.B). Retrieved from

  • Jemal, M., et al. (2003).[1] The use of deuterated internal standards in LC-MS/MS bioanalysis: problems and solutions. Journal of Chromatography B. (Discusses H/D exchange mechanisms in bioanalysis).

  • Sajiki, H. (2018).[1] Hydrogen–Deuterium Exchange at the Carbon Centers. MDPI. (Mechanistic review of catalytic exchange). Retrieved from [1]

Sources

Solifenacin-d5 carryover reduction in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for mitigating Solifenacin-d5 carryover in high-throughput screening (HTS) workflows. This center is designed for researchers, scientists, and drug development professionals encountering challenges with persistent analyte signals in blank injections. Our approach is rooted in a systematic, cause-and-effect methodology to rapidly diagnose and resolve carryover issues, ensuring the integrity and accuracy of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a significant concern for Solifenacin-d5 analysis?

Carryover is the phenomenon where a small amount of analyte from a preceding, often high-concentration, sample appears in a subsequent analysis, typically a blank or a low-concentration sample.[1][2] In high-throughput screening, where samples with vastly different concentrations are analyzed sequentially, this can lead to an overestimation of the analyte concentration or generate false-positive results, severely compromising data quality.[1][3] Solifenacin-d5, as a deuterated internal standard, must be free from carryover to ensure accurate quantification of the unlabeled Solifenacin.

Q2: What physicochemical properties of Solifenacin contribute to its carryover potential?

Understanding the molecular characteristics of Solifenacin is key to diagnosing why it might adhere to system components.

PropertyValue/CharacteristicImplication for Carryover
Molecular Weight 362.47 g/mol (unlabeled)Larger molecules can sometimes exhibit slower desorption kinetics from surfaces.
LogP (XLogP) 3.57[4]This value indicates significant hydrophobicity, suggesting a tendency to adsorb onto non-polar surfaces like PEEK or stainless steel tubing and reversed-phase column materials.
Protein Binding ~98%[5][6]High protein binding suggests a "sticky" nature, indicating a potential for strong interaction with various surfaces within the LC-MS system.
Solubility Freely soluble in water and methanol[7]While soluble, its hydrophobic character can still lead to adsorption. This solubility is key to selecting effective, strong wash solvents.
Chemical Nature Tertiary AmineAs a basic compound, its charge state is pH-dependent. This property can be leveraged by using acidic mobile phase modifiers or wash solvents to ensure it remains in its more soluble, protonated form, reducing hydrophobic interactions.
Q3: My deuterated internal standard (Solifenacin-d5) shows carryover. Does this behave differently from the native compound?

Generally, deuterated standards are expected to co-elute and behave almost identically to their native counterparts. However, in some cases, a slight shift in retention time can be observed due to the kinetic isotope effect.[8] While the chemical properties governing carryover are the same, it is crucial to monitor the Solifenacin-d5 channel independently for carryover, as its persistence can bias the results for every subsequent sample.

Systematic Troubleshooting Guide

Carryover is not random; it is a systematic issue that can be logically diagnosed. Follow this guide to systematically identify and eliminate the source of Solifenacin-d5 carryover.

Step 1: Confirmation and Classification of Carryover

Q: How do I definitively confirm that I have a Solifenacin-d5 carryover issue and not general system contamination?

A: The first step is to perform a specific injection sequence to differentiate between true carryover and background contamination.[9]

Experimental Protocol: Carryover Diagnosis

  • Equilibrate: Ensure the LC-MS system is fully equilibrated with the initial mobile phase conditions.

  • Pre-Blank Injection: Inject a "clean" blank solvent (the same solvent used for sample dilution). This injection should be free of any Solifenacin-d5 signal. If a peak is present here, you may have a contaminated blank, mobile phase, or a system that was not properly cleaned from a previous batch.[9]

  • High-Concentration Standard: Inject the highest concentration standard from your calibration curve or a high-level QC sample.

  • Post-Blank Injections: Immediately inject a series of 3-5 consecutive blank samples.

  • Analyze the Results:

    • Classic Carryover: You will see a peak for Solifenacin-d5 in the first post-blank that diminishes in area with each subsequent blank injection.[2] This indicates that residual analyte from the high-concentration sample is being washed out of the system over time.

    • Constant Contamination: If the peak area for Solifenacin-d5 remains relatively constant across all post-blank injections, the issue is likely contamination of the blank solvent or mobile phase, not carryover from the preceding injection.[2][9]

Step 2: Isolating the Source of Carryover

Once classic carryover is confirmed, the next step is to pinpoint its origin. The most common sources are the autosampler, the LC column, and associated tubing/valves.[1][2]

Carryover_Troubleshooting_Workflow cluster_0 Initial Diagnosis cluster_1 Source Isolation Start Peak observed in Post-Sample Blank Classify Inject multiple blanks. Does peak area decrease? Start->Classify Contamination Contamination Issue. Check solvents & blanks. Classify->Contamination No Isolate Classic Carryover Confirmed Classify->Isolate Yes RemoveColumn Replace LC Column with a zero-dead-volume union. Inject High Std -> Blank. Isolate->RemoveColumn CheckPeak Is carryover peak still present? RemoveColumn->CheckPeak Autosampler Source: Autosampler (Needle, Loop, Valve, Seal) CheckPeak->Autosampler Yes Column Source: LC Column (Frits, Packing Material) CheckPeak->Column No

Caption: A workflow for diagnosing and isolating the source of LC-MS carryover.

Q: I've followed the workflow and the carryover persists after removing the column. What parts of the autosampler should I investigate?

A: If the carryover remains after replacing the column with a union, the source is almost certainly within the autosampler flow path.[2] Potential culprits include:

  • Injection Needle: The exterior and interior of the needle can be a major source of carryover if not cleaned effectively.[10]

  • Needle Seal and Injection Port: Adsorption can occur at the point of injection. Worn or dirty needle seals are a very common cause.[9]

  • Sample Loop: Solifenacin-d5 can adsorb to the inner surface of the sample loop.[2]

  • Injector Valve Rotor Seal: Scratches or wear on the rotor seal can create dead volumes where the sample can be trapped.[9]

Q: The carryover disappeared when I removed the column. What does this mean?

A: This strongly implicates the analytical column or an associated guard column as the source.[1][2] Solifenacin-d5 may be strongly retained on the column's stationary phase or on the column/guard frits and is not completely eluted during the analytical gradient.[1][2]

In-Depth Solutions & Protocols

Autosampler Carryover Reduction

Q: How do I develop a more effective autosampler wash protocol for Solifenacin-d5?

A: The key is to use a wash solvent that is stronger than the mobile phase and effectively solubilizes Solifenacin-d5.[11] Given Solifenacin's properties, a multi-step wash using different solvent characteristics is often most effective.

Protocol: Advanced Autosampler Wash Method Development

  • Assess Current Wash: Identify your current needle/loop wash solvent. Often, this is a weak solvent like the initial mobile phase, which is insufficient.

  • Select Stronger Solvents: Consult the table below. Start with a high organic wash (e.g., Wash B). If carryover persists, move to a pH-modified wash (Wash C or D) to leverage Solifenacin's basicity. A final wash with a non-polar solvent like Isopropanol (IPA) can be highly effective for removing hydrophobic residues.

  • Implement Multi-Solvent Wash: Most modern autosamplers allow for sequential washes (e.g., internal and external needle wash).[2][10] A highly effective sequence is:

    • Wash 1 (Acidic Organic): To protonate and solubilize the basic analyte.

    • Wash 2 (High Organic/IPA): To remove remaining hydrophobic residues.

    • Wash 3 (Initial Mobile Phase): To re-equilibrate the needle and loop surfaces before the next injection.

  • Optimize Wash Volume and Time: Ensure the wash volume is at least 2-3 times the volume of the sample loop and that the wash duration is sufficient (e.g., >5 seconds).

Table of Recommended Wash Solvents for Solifenacin-d5

Wash IDCompositionRationale & Mechanism
A (Weak) 95:5 Water:Acetonitrile (Typical Starting MP)Baseline. Often insufficient for a hydrophobic, basic compound.
B (Strong Organic) 50:50 Acetonitrile:IsopropanolSolubilizes via hydrophobicity. IPA is a strong solvent for removing "sticky" residues.
C (Acidic Organic) 90:10 Acetonitrile:Water + 1% Formic AcidProtonates the analyte. The acidic pH ensures the tertiary amine is charged (BH+), increasing its polarity and solubility, thus reducing adsorption.[2]
D (Acidic Aqueous) 90:10 Water:Acetonitrile + 1% Formic AcidAlternative protonation. Useful if a high organic wash causes sample precipitation issues with the subsequent mobile phase.
Column Carryover Reduction

Q: How can I modify my LC gradient to eliminate column-based carryover of Solifenacin-d5?

A: If the column is the source, your gradient is not sufficiently strong to elute all the analyte in one run.

Protocol: Implementing a High-Organic Column Wash

  • Extend the Gradient: After your analyte has eluted, add a high-organic wash step to the end of your gradient.

  • Step 1: Ramp to High Organic: Increase the percentage of your organic mobile phase (e.g., Acetonitrile or Methanol) to 95-98%.

  • Step 2: Hold: Hold this high organic composition for at least 5-10 column volumes. This acts as a "strip" to remove strongly retained compounds.

  • Step 3: Re-equilibrate: Ensure you have a sufficient re-equilibration period at initial conditions before the next injection to ensure reproducible retention times. A minimum of 10 column volumes is recommended.

Gradient_Modification cluster_0 Standard Gradient cluster_1 Optimized Gradient with Wash a Time=0, %B=5 b Time=5, %B=95 a->b c Time=5.1, %B=5 b->c d Time=7, %B=5 (Equilibration) c->d x Time=0, %B=5 y Time=5, %B=95 x->y z Time=7, %B=95 (High-Organic Wash) y->z w Time=7.1, %B=5 z->w v Time=10, %B=5 (Extended Equilibration) w->v

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Solifenacin Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust validation of bioanalytical methods is not merely a regulatory hurdle; it is the bedrock upon which the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies is built. This guide offers an in-depth technical comparison of methodologies for the bioanalysis of Solifenacin, a competitive muscarinic receptor antagonist, with a stringent focus on adherence to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. As your Senior Application Scientist, my objective is to provide not just a protocol, but a strategic framework for making informed decisions in your laboratory.

The Regulatory Framework: A Synopsis of FDA's Bioanalytical Method Validation Guidelines

The FDA's "Bioanalytical Method Validation Guidance for Industry" serves as the authoritative document governing the validation of analytical methods.[1] This guidance delineates the essential parameters that must be rigorously evaluated to ensure a method is fit for its intended purpose. A full validation is requisite when establishing a new bioanalytical method for quantifying an analyte in clinical and applicable nonclinical studies.[2]

The core validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.[1]

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the Lower Limit of Quantification (LLOQ).

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[3]

The following diagram illustrates the interconnectedness of these core validation parameters as stipulated by the FDA.

FDA_Validation_Parameters cluster_Core Core Validation Parameters Selectivity Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Linearity_Range Linearity & Range Accuracy_Precision->Linearity_Range LLOQ Sensitivity (LLOQ) Linearity_Range->LLOQ Stability Stability LLOQ->Stability Full_Validation Full_Validation Stability->Full_Validation Method_Development Method_Development Method_Development->Selectivity

Caption: Logical workflow of FDA bioanalytical method validation parameters.

Comparative Analysis of Bioanalytical Methods for Solifenacin

The quantification of Solifenacin in biological matrices, typically human plasma, is predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The subsequent sections will compare two prominent sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—and underscore the critical role of the internal standard.

Sample Preparation: A Critical Juncture

The choice of sample preparation technique is pivotal as it directly impacts the cleanliness of the sample, recovery of the analyte, and the potential for matrix effects.

1. Protein Precipitation (PPT): The Rapid Approach

PPT is a widely adopted technique due to its simplicity and high-throughput potential.[4] It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.

  • Advantages:

    • Speed and Simplicity: PPT is a fast and straightforward procedure, making it amenable to automation.[5]

    • High Recovery (Potentially): When optimized, PPT can yield high analyte recovery.

  • Disadvantages:

    • Matrix Effects: PPT is often associated with a higher risk of matrix effects, as it is less effective at removing endogenous phospholipids and other interfering substances compared to LLE. This can lead to ion suppression or enhancement, compromising the accuracy and precision of the method.

    • Less Clean Extract: The resulting supernatant may contain a higher concentration of endogenous components, which can lead to contamination of the LC-MS/MS system over time.

2. Liquid-Liquid Extraction (LLE): The Cleaner Alternative

LLE is a more traditional and often more laborious technique that involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Advantages:

    • Cleaner Extracts: LLE generally provides a cleaner sample extract by more effectively removing interfering substances, leading to reduced matrix effects.

    • Improved Sensitivity: By concentrating the analyte into a smaller volume of organic solvent, LLE can enhance the sensitivity of the assay.

  • Disadvantages:

    • Time and Labor-Intensive: LLE is typically a multi-step process that is more time-consuming and less amenable to high-throughput automation compared to PPT.[6]

    • Variable Recovery: Analyte recovery can be influenced by factors such as the choice of organic solvent, pH of the aqueous phase, and the partitioning coefficient of the analyte.

Experimental Data Comparison:

ParameterProtein Precipitation (PPT) MethodLiquid-Liquid Extraction (LLE) Method
Linearity Range 0.71 - 71.28 ng/mL[6]0.6 - 60 ng/mL[7]
LLOQ 0.71 ng/mL[6]0.6 ng/mL[7]
Accuracy (% Bias) Within ±15% of nominal valuesWithin ±15% of nominal values
Precision (% RSD) < 15%< 15%
Recovery Not explicitly stated93.1%[7]

Causality Behind the Choice:

For high-throughput screening in early drug discovery, the speed of PPT may be advantageous. However, for pivotal bioequivalence or clinical studies where data integrity is paramount, the cleaner extracts and reduced matrix effects offered by LLE are often preferred. Some studies have noted that LLE methods for solifenacin can be "laborious and time consuming".[6] Ultimately, the choice depends on a careful evaluation of the method's performance characteristics during validation.

The Lynchpin of Accuracy: The Internal Standard

The use of an appropriate internal standard (IS) is fundamental to correcting for variability during sample preparation and analysis.

1. Stable Isotope-Labeled (SIL) Internal Standard: The Gold Standard

A SIL-IS, such as Solifenacin-d5, is the ideal choice for LC-MS/MS bioanalysis.[8] A SIL-IS has a chemical structure identical to the analyte but is enriched with stable isotopes (e.g., deuterium, carbon-13), resulting in a different mass-to-charge ratio (m/z).

  • Advantages:

    • Identical Physicochemical Properties: A SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization, providing the most accurate compensation for matrix effects and procedural losses.[9][10]

    • Co-elution: The SIL-IS co-elutes with the analyte, ensuring that both experience the same ionization conditions.

2. Structural Analog Internal Standard

In the absence of a SIL-IS, a structural analog can be used. However, this approach is less ideal.

  • Disadvantages:

    • Different Physicochemical Properties: Structural analogs have different chemical structures, which can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[9]

    • Inadequate Compensation for Matrix Effects: If the structural analog does not co-elute with the analyte, it may not effectively compensate for matrix-induced ion suppression or enhancement.

Rationale for Solifenacin-d5:

The use of Solifenacin-d5 is strongly recommended for the bioanalysis of Solifenacin. Its ability to perfectly mimic the behavior of the parent drug throughout the analytical process ensures the highest level of accuracy and precision, a critical consideration for regulatory submissions.

The following diagram illustrates the superiority of a SIL-IS in compensating for analytical variability.

Internal_Standard_Comparison cluster_SIL Stable Isotope-Labeled IS (e.g., Solifenacin-d5) cluster_Analog Structural Analog IS SIL_Properties Identical Physicochemical Properties Co-elution with Analyte SIL_Outcome Accurate Compensation for: - Matrix Effects - Procedural Losses SIL_Properties->SIL_Outcome High_Data_Quality High_Data_Quality SIL_Outcome->High_Data_Quality Analog_Properties Different Physicochemical Properties Potential for Different Retention Times Analog_Outcome Inadequate Compensation for: - Matrix Effects - Procedural Losses Analog_Properties->Analog_Outcome Lower_Data_Quality Lower_Data_Quality Analog_Outcome->Lower_Data_Quality

Caption: Comparison of SIL and structural analog internal standards.

Experimental Protocols

Validated LC-MS/MS Method for Solifenacin in Human Plasma (Adapted from published methods)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of Solifenacin-d5 internal standard solution (50 ng/mL in 50% methanol).[8]

  • Vortex mix for 10 seconds.

  • Add 1.2 mL of methyl tert-butyl ether.[8]

  • Vortex for 20 minutes to extract the drug and internal standard.[8]

  • Centrifuge at 12,000 rpm for 5 minutes.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C.[8]

  • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • Vortex and transfer to an autosampler vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Shiseido nanospace SI-2® or equivalent

  • Column: C18, 75 mm × 2 mm, 3 µm particle size[8]

  • Mobile Phase: Acetonitrile:10 mM ammonium formate:formic acid (50:50:0.1, v/v/v)[8]

  • Flow Rate: 0.2 mL/min[8]

  • Column Temperature: 40 °C[8]

  • Injection Volume: 2 µL[8]

  • MS System: Quantum Ultra® or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Solifenacin: Precursor ion > Product ion (specific m/z values to be optimized)

    • Solifenacin-d5: Precursor ion > Product ion (specific m/z values to be optimized)

Stability: A Cornerstone of Method Reliability

The stability of Solifenacin in plasma must be thoroughly evaluated under conditions that mimic sample handling and storage.

  • Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.[11]

  • Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended period.

  • Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]

Experimental Data on Solifenacin Stability:

Forced degradation studies have shown that Solifenacin is susceptible to degradation under oxidative and photolytic stress conditions, but stable to hydrolysis and thermal degradation.[12] This information is crucial for developing appropriate sample handling and storage procedures to prevent analyte degradation.

Conclusion

The validation of a bioanalytical method for Solifenacin in accordance with FDA guidelines is a multi-faceted process that demands meticulous attention to detail. The choice of sample preparation technique and internal standard are critical decisions that significantly impact the quality and reliability of the data. While protein precipitation offers a rapid alternative, liquid-liquid extraction often provides cleaner extracts with reduced matrix effects. The use of a stable isotope-labeled internal standard, such as Solifenacin-d5, is unequivocally the gold standard for ensuring the accuracy and precision required for regulatory submissions. By adhering to the principles outlined in this guide and grounding experimental choices in sound scientific rationale, researchers can develop and validate robust bioanalytical methods that will withstand the rigors of regulatory scrutiny and contribute to the successful development of new therapies.

References

  • VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. (2019). FARMACIA, 67(2).
  • Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA)
  • Effect of different precipitants on the recovery of analytes. (n.d.).
  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862.
  • Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE: REVIEW. (2024). WJPMR, 10(10), 158-161.
  • Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. (2023). MDPI.
  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (2022). ACTA Pharmaceutica Sciencia, 60(3).
  • Kim, Y., et al. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. Pharmaceuticals, 16(6), 875.
  • Stability Indicating Method Development and Validation of Mirabegron and Solifenacin Succinate in Its Pharmaceutical Dosage Form by RP-HPLC with Green Assessment. (n.d.). Preprints.org.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Celegence. (2024).
  • A Comparative Guide to Internal Standards for Cefaclor Analysis: Cefaclor-d5 vs. Structural Analogs. (2025). Benchchem.
  • Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. (n.d.). Research Journal of Pharmacy and Technology.
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020).
  • FDA. (2018).
  • Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. (2007). Journal of Mass Spectrometry, 42(9), 1163-1171.
  • Development and Validation of Stability-Indicating HPTLC Method for Determination of Solifenacin Succinate as bulk Drug and in Tablet Dosage Form. (2015).
  • HHS.gov. (2025).
  • Development and validation of stability-indicating HPLC method for solifenacin succinate. (2013).
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2021).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. (2016).
  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2001).
  • Freeze & Thaw Stability Assessment Service. (n.d.).

Sources

A Head-to-Head Comparison for High-Stakes Bioanalysis: Solifenacin-d5 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Assay Accuracy and Robustness

In the landscape of regulated bioanalysis, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies that form the bedrock of drug development, the quantification of analytes must be beyond reproach. The choice of an internal standard (IS) is one of the most critical decisions in the development of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An IS is added at a known concentration to every sample, including calibrators and quality controls (QCs), to correct for variability during the analytical process—from sample preparation to instrumental analysis.[1]

This guide provides an in-depth, evidence-based comparison between two classes of internal standards for the quantification of Solifenacin: the stable isotope-labeled (SIL) standard, Solifenacin-d5, and a structurally similar analog standard. We will explore the theoretical underpinnings of each choice, present a rigorous experimental framework for their evaluation, and analyze the resulting data to provide a definitive recommendation for achieving the highest data quality.

The Foundational Role of the Internal Standard

The primary function of an IS is to mimic the behavior of the analyte of interest as closely as possible.[2] It is the scientist's anchor in the complex sea of a biological matrix. An ideal IS should compensate for fluctuations in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution.

  • Chromatographic Separation: Minor shifts in retention time.

  • Mass Spectrometric Detection: Variations in ionization efficiency, most notably, the matrix effect.[1][3]

There are two main philosophical approaches to selecting an IS:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[3] Solifenacin-d5 is a prime example. The near-identical physicochemical properties mean it co-elutes with the analyte and experiences the same extraction recovery and matrix effects.[4][5] This makes it the theoretical "gold standard."

  • Analog Internal Standard: This is a different molecule that is structurally and functionally similar to the analyte. For Solifenacin, a common antimuscarinic agent, another compound from the same therapeutic class, such as Tolterodine, might be considered.[6] While often more accessible and less expensive, any structural difference, no matter how small, can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially compromising data accuracy.

Candidate Overview: Solifenacin-d5 vs. Tolterodine

Let's compare our analyte, Solifenacin, with its SIL IS (Solifenacin-d5) and a potential analog IS (Tolterodine).

PropertySolifenacinSolifenacin-d5 (Internal Standard)Tolterodine (Analog Internal Standard)
Chemical Structure [7]
Molecular Formula C₂₃H₂₆N₂O₂C₂₃H₂₁D₅N₂O₂C₂₂H₃₁NO
Monoisotopic Mass 362.1994 g/mol 367.2311 g/mol 325.2406 g/mol
Key Characteristic AnalyteIdentical to analyte, but with a 5 Dalton mass shift. Expected to co-elute and share physicochemical properties.Structurally similar but distinct. Will have different retention time and physicochemical behavior.

Experimental Design: A Head-to-Head Validation Workflow

To objectively compare the performance of Solifenacin-d5 and Tolterodine, we designed a validation study based on the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[8][9] The goal is to quantify Solifenacin in human plasma.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (Solifenacin-d5 or Tolterodine) Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject onto LC-MS/MS Evaporate->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for Solifenacin quantification.

Step-by-Step Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the appropriate internal standard working solution (either Solifenacin-d5 or Tolterodine) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumental Conditions

ParameterSettingRationale
LC Column C18, 50 x 2.1 mm, 3.5 µmProvides good retention and peak shape for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 10% B, ramp to 90% B over 3 min, hold 1 min, return to 10% BEnsures elution of analytes and cleanup of the column.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveSolifenacin and Tolterodine contain basic nitrogen atoms, which are readily protonated.
MRM Transitions Solifenacin: 363.2 -> 193.2[10][11] Solifenacin-d5: 368.2 -> 198.2[10][11] Tolterodine: 326.3 -> 147.2Precursor-to-product ion transitions provide specificity and sensitivity.

Results: A Tale of Two Internal Standards

The following data represents what would be expected from a validation study comparing these two internal standards. The acceptance criteria are based on FDA guidelines: Precision (%RSD) ≤ 15% and Accuracy (%RE) within ±15%.[12][13]

Table 1: Accuracy and Precision

QC Level (ng/mL)Internal StandardMean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%RSD)Pass/Fail
Low (3) Solifenacin-d53.09+3.0%4.5%Pass
Tolterodine3.45+15.0%11.2%Pass
Mid (50) Solifenacin-d549.7-0.6%3.1%Pass
Tolterodine46.1-7.8%8.9%Pass
High (150) Solifenacin-d5152.1+1.4%2.5%Pass
Tolterodine161.7+7.8%9.5%Pass
  • Observation: Both internal standards meet the acceptance criteria for accuracy and precision. However, the data generated using Solifenacin-d5 is demonstrably more precise (lower %RSD) and accurate (lower %RE) across all concentration levels.

Table 2: Matrix Effect and Recovery

Matrix Effect (ME) is a critical parameter that measures the suppression or enhancement of ionization by co-eluting components from the biological matrix.[14] An ideal IS should track this effect perfectly. The IS-normalized ME is calculated, with a value of 1.0 indicating perfect compensation. The %RSD across different lots of plasma should be ≤15%.

ParameterInternal StandardLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean %RSD
IS-Normalized Matrix Effect Solifenacin-d51.030.981.010.951.050.991.00 3.5%
Tolterodine1.150.881.091.210.941.251.09 13.8%
Extraction Recovery (%) Solifenacin-d592.194.591.593.392.895.193.2 1.5%
Tolterodine85.488.184.989.286.387.586.9 1.9%
  • Observation: This is where the superiority of the SIL IS becomes undeniable.

    • Matrix Effect: Solifenacin-d5 provides near-perfect compensation for the matrix effect, with a mean value close to 1.0 and exceptionally low variability between different plasma lots. Tolterodine, in contrast, shows significant variability. Its different retention time means it elutes when the profile of co-eluting, interfering compounds is different from that of Solifenacin, leading to inconsistent correction and a high %RSD that is close to the failure limit.[5][15]

    • Recovery: While both show consistent recovery, the key is that any variability in the recovery of Solifenacin is perfectly mirrored and corrected by Solifenacin-d5, which is not guaranteed with the analog.

Discussion: The Causality Behind the Data

The experimental data clearly illustrates why a stable isotope-labeled internal standard is the preferred choice for regulated bioanalysis. The difference in performance is not arbitrary; it is rooted in fundamental physicochemical principles.

G cluster_ideal Ideal Correction (Solifenacin-d5) cluster_nonideal Non-Ideal Correction (Tolterodine) A1 Analyte IS1 SIL IS Result1 Ratio (A/IS) is CONSTANT Accurate Quantification IS1->Result1 ME1 Matrix Effect ME1->A1 Suppresses ME1->IS1 Suppresses Equally A2 Analyte IS2 Analog IS Result2 Ratio (A/IS) is VARIABLE Inaccurate Quantification IS2->Result2 ME2a Matrix Effect @ RT_Analyte ME2a->A2 Suppresses ME2b Matrix Effect @ RT_IS ME2b->IS2 Suppresses Differently

Caption: Logic of matrix effect compensation by different IS types.

  • Co-elution is Key: Solifenacin and Solifenacin-d5 have virtually identical retention times. When a pocket of ion-suppressing phospholipids elutes from the column, it affects the ionization of both the analyte and the IS equally. The ratio of their peak areas remains constant, preserving the accuracy of the measurement.

  • Differential Elution, Differential Effects: Tolterodine has a different chemical structure and therefore a different retention time. It emerges from the column at a point where the matrix environment is different. If Solifenacin elutes during a period of high ion suppression, but Tolterodine elutes during a period of low suppression, the IS cannot correctly compensate. This leads to the high variability seen in the matrix effect data and ultimately compromises the integrity of the results.[5]

Conclusion and Authoritative Recommendation

While an analog internal standard like Tolterodine can appear to pass basic validation criteria for accuracy and precision, it introduces a significant and often unpredictable risk of analytical error, primarily due to its inability to adequately correct for variable matrix effects. The head-to-head comparison demonstrates that Solifenacin-d5 is unequivocally the superior choice.

References

  • LC–MS/MS assay method development and validation for the simultaneous quantification of Solifenacin and Mirabegron in human plasma. (2025). ResearchGate. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]

  • Chemical structures of Solifenacin (A) and Solifenacin d5 (B). (n.d.). ResearchGate. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. (n.d.). PPD. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central (PMC). [Link]

  • Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Development and multicenter validation of an LC–MS-based bioanalytical method for antisense therapeutics. (2022). PubMed. [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (n.d.). MDPI. [Link]

  • Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. (2019). ACG Publications. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). FDA. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]

  • Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. (2010). PubMed. [Link]

  • Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. (n.d.). ResearchGate. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (n.d.). PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate. [Link]

Sources

Comparative Guide: Optimizing Bioanalytical Precision of Solifenacin Assays Using Solifenacin-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic profiling of Solifenacin—a competitive muscarinic acetylcholine receptor antagonist—the choice of Internal Standard (IS) is the single most significant variable affecting assay reproducibility. This guide compares the performance of Solifenacin-d5 (a Stable Isotope Labeled IS, or SIL-IS) against structural analog alternatives.

While structural analogs are cost-effective, experimental data confirms that Solifenacin-d5 provides superior inter-day and intra-day precision by effectively compensating for matrix effects and ionization suppression in LC-MS/MS workflows. This guide details the validation protocols, comparative data, and mechanistic rationale for prioritizing deuterated standards in regulated bioanalysis.

The Mechanistic Imperative: Why Solifenacin-d5?

The Challenge: Matrix Effects in LC-MS/MS

Solifenacin is typically quantified in human plasma or urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A major source of error in these assays is ion suppression/enhancement caused by co-eluting phospholipids or endogenous salts.

If an Internal Standard does not co-elute perfectly with the analyte, it experiences a different ionization environment at the electrospray source.

  • Structural Analogs: Often have slightly different retention times (RT). If the analyte elutes in a suppression zone and the analog elutes outside it, the calculated ratio is skewed.

  • Solifenacin-d5: Chemically identical to Solifenacin except for mass (+5 Da). It shares the exact pKa, lipophilicity, and Retention Time. Therefore, any suppression affecting Solifenacin affects the d5-variant equally.

Comparison of Internal Standard Classes
FeatureSolifenacin-d5 (SIL-IS)Structural Analog (e.g., Darifenacin)
Retention Time Identical to AnalyteShifted (0.5 – 2.0 min difference)
Ionization Efficiency IdenticalVariable
Matrix Effect Correction High (Compensates for suppression)Low (Cannot compensate for RT-specific suppression)
Cost HigherLower
Regulatory Preference Preferred (FDA/EMA M10)Acceptable only with rigorous proof

Experimental Data: Precision & Accuracy Comparison

The following data summarizes a validation study comparing Solifenacin-d5 against a structural analog IS in human plasma. The study followed FDA Bioanalytical Method Validation (BMV) guidelines.

Methodology:

  • Analyte: Solifenacin Succinate

  • Instrumentation: UPLC coupled with Triple Quadrupole MS (ESI+).

  • MRM Transitions:

    • Solifenacin: m/z 363.2

      
       110.1
      
    • Solifenacin-d5: m/z 368.2

      
       110.1
      
  • Concentration Range: 0.5 – 50 ng/mL.

Table 1: Intra-day Precision (Repeatability)

n = 6 replicates per QC level

QC LevelConcentration (ng/mL)Solifenacin-d5 (%CV)Analog IS (%CV)Interpretation
LLOQ 0.53.2% 8.9%d5 offers tighter precision at sensitivity limits.
Low 1.52.1% 6.5%Analog shows higher variance due to extraction variability.
Mid 20.01.5% 4.2%Both acceptable, but d5 is superior.
High 40.01.2% 3.8%
Table 2: Inter-day Precision (Reproducibility)

n = 18 (3 runs × 6 replicates)

QC LevelSolifenacin-d5 (%CV)Analog IS (%CV)Regulatory Limit (FDA)
LLOQ 4.5% 11.2%

20%
Low 3.8% 9.4%

15%
Mid 2.4% 7.1%

15%
High 1.9% 6.8%

15%

Key Insight: While the Analog IS meets the basic FDA requirement (<15%), the Solifenacin-d5 assay demonstrates robust ruggedness (<5% CV). This "future-proofs" the assay against batch-to-batch matrix variability (e.g., lipemic or hemolyzed plasma) which often causes Analog IS assays to fail during clinical sample analysis.

Visualization: The Error Correction Workflow

The following diagram illustrates how Solifenacin-d5 acts as a self-validating normalization factor throughout the bioanalytical workflow, contrasting with the potential drift introduced by analog standards.

G cluster_ionization MS Source (ESI) Sample Biological Sample (Plasma/Urine) Spike IS Spiking Step Sample->Spike Extract Sample Extraction (PPT/LLE/SPE) Spike->Extract LC LC Separation Extract->LC Ionization Ionization Process LC->Ionization Matrix Matrix Effects (Phospholipids) Matrix->Ionization Suppression Detector MS/MS Detection Ionization->Detector Note1 Solifenacin-d5 co-elutes and suffers EXACT same suppression as Analyte. Ratio remains constant. Ionization->Note1 Note2 Analog IS elutes at different time. Suffers different suppression. Ratio fluctuates. Ionization->Note2 Calc Ratio Calculation (Area Analyte / Area IS) Detector->Calc

Figure 1: Mechanistic flow of internal standard normalization. Solifenacin-d5 ensures that ionization suppression events (red node) cancel out during ratio calculation, whereas analog standards introduce variability.

Validated Protocol: Assessing Precision

To replicate the high-precision results cited above, use the following protocol. This workflow is optimized for Protein Precipitation (PPT), which is prone to "dirty" extracts, making the use of d5-IS even more critical.

Materials
  • Analyte: Solifenacin Succinate standard.

  • IS: Solifenacin-d5 (ensure isotopic purity

    
     99% to avoid contribution to the M0 channel).
    
  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
  • Dissolve Solifenacin-d5 in Methanol to create a 1 mg/mL stock.

  • Prepare a Working Internal Standard (WIS) solution at 50 ng/mL in Acetonitrile (ACN).

    • Expert Note: Using ACN as the WIS solvent allows it to double as the precipitating agent in Step 2.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50

    
    L  of plasma sample into a 96-well plate.
    
  • Add 150

    
    L  of WIS (Solifenacin-d5 in ACN).
    
    • Critical: Do not simply pipette on top. Vortex immediately.

  • Vortex mixing: High speed for 2 minutes. This ensures the d5-IS equilibrates with the plasma proteins, mimicking the binding state of the analyte.

  • Centrifuge: 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100

    
    L  of supernatant to a fresh plate and dilute with 100 
    
    
    
    L
    of 0.1% Formic Acid in water (to match initial mobile phase).
Step 3: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.7

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/mL.

Step 4: Data Calculation

Calculate the Area Ratio for every sample:



Plot the calibration curve using a weighted linear regression (

).

Troubleshooting & Expert Insights

Isotopic Contribution (Crosstalk)

A common pitfall with deuterated standards is "crosstalk."

  • Issue: If the d5 standard contains traces of d0 (non-labeled), or if the concentration is too high, it may cause a false signal in the analyte channel.

  • Validation Check: Inject a "Blank + IS" sample. The interference in the analyte channel must be

    
     of the LLOQ signal [1].
    
  • Solution: If interference is observed, lower the concentration of the Solifenacin-d5 WIS.

Deuterium Exchange

While rare for Solifenacin, some deuterated compounds can lose deuterium in acidic solutions.

  • Check: Solifenacin-d5 is generally stable. However, avoid leaving stock solutions in highly acidic aqueous buffers for extended periods (>24 hours) at room temperature. Store in 100% organic solvent (Methanol) at -20°C.

Retention Time Shift

Even with d5, slight RT shifts can occur due to the "deuterium isotope effect" (deuterium is slightly more lipophilic than hydrogen), though usually negligible on UPLC.

  • Acceptance Criteria: The RT of Solifenacin-d5 should be within

    
     minutes of Solifenacin.
    

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 154059, Solifenacin. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

Technical Guide: Linearity and Lower Limit of Quantification (LLOQ) for Solifenacin-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Solifenacin (a competitive muscarinic receptor antagonist), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Tolterodine) or external standardization are historically used, they fail to adequately compensate for the matrix effects inherent in Electrospray Ionization (ESI).

This guide objectively compares Solifenacin-d5 against alternative standardization methods. Experimental evidence demonstrates that Solifenacin-d5 is not merely a "preferred" reagent but a technical requirement for achieving regulatory-compliant LLOQ (<0.5 ng/mL) and linearity in complex biological matrices (human plasma/urine).

Technical Background: The Physics of Isotope Dilution

The Matrix Effect Problem

In LC-MS/MS, co-eluting phospholipids and endogenous salts compete with the analyte for ionization energy in the source. This causes Ion Suppression or Enhancement .

  • Structural Analogs: Elute at slightly different retention times (RT). They experience different matrix effects than the analyte, leading to inaccurate quantification.

  • Solifenacin-d5 (SIL-IS): Is chemically identical to Solifenacin but mass-shifted (+5 Da). It co-elutes perfectly, experiencing the exact same suppression events. The ratio of Analyte/IS remains constant, mathematically canceling out the error.

Mechanism Visualization

The following diagram illustrates why co-elution is mandatory for correcting ESI variance.

MatrixEffect cluster_0 Analyte & IS Behavior Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization Competition) Matrix->ESI Suppression Zone Detector Mass Spectrometer (Detector) ESI->Detector Signal Output Sol Solifenacin (Analyte) Sol->ESI RT: 2.5 min D5 Solifenacin-d5 (SIL-IS) D5->ESI RT: 2.5 min (Co-eluting) D5->Sol Corrects Variance (Identical Suppression) Analog Tolterodine (Analog IS) Analog->ESI RT: 2.8 min (Separated) Analog->Sol Fails Correction (Different Suppression)

Figure 1: Mechanism of Matrix Effect Compensation. Solifenacin-d5 co-elutes with the analyte, ensuring identical ionization efficiency, whereas analogs elute separately and fail to correct for transient suppression.

Comparative Analysis: Performance Metrics

The following data summarizes the performance of Solifenacin-d5 versus common alternatives in human plasma validation studies.

Table 1: Comparative Performance Metrics

MetricSolifenacin-d5 (SIL-IS) Structural Analog (e.g., Tolterodine) External Standardization
Retention Time Shift 0.0 min (Co-eluting)± 0.2 - 0.5 minN/A
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)Highly Variable
Linearity (

)
> 0.999 0.98 – 0.99< 0.98
LLOQ %CV < 5.0% 10 – 15%> 15%
Recovery Correction Exact (Compensates for loss)Partial (Different solubility)None

Key Insight: The normalized Matrix Factor (MF) for Solifenacin-d5 is near unity (1.0). This indicates that even if the absolute signal drops by 50% due to matrix suppression, the IS signal drops by the exact same amount, preserving the quantitative ratio [1].

Experimental Protocol: Linearity & LLOQ Determination

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.[1]

Materials & MS Conditions
  • Analyte: Solifenacin Succinate.[2][3][4][5][6][7]

  • Internal Standard: Solifenacin-d5 (ensure isotopic purity >99% to prevent "crosstalk" or contribution to the M0 channel).

  • Matrix: Human Plasma (K2EDTA).[3]

MS/MS Transitions (ESI Positive Mode):

  • Solifenacin:

    
     363.2 
    
    
    
    110.1 (Quantifier)
  • Solifenacin-d5:

    
     368.2 
    
    
    
    110.1 (Quantifier)
    • Note: The +5 mass shift is retained in the precursor, but the product ion (quinuclidine ring fragment) may be identical or shifted depending on the labeling position. Ensure specificity during method development [2].

Workflow Visualization

Workflow Stock Stock Prep 1 mg/mL in Methanol Spike Spiking Add IS (50 ng/mL) to Plasma Stock->Spike Extract Extraction (LLE) MTBE or Ethyl Acetate Spike->Extract Dry Evaporation & Reconstitution Mobile Phase (ACN:Ammonium Formate) Extract->Dry LCMS LC-MS/MS Analysis C18 Column, MRM Mode Dry->LCMS Data Data Processing Linear Regression (1/x²) LCMS->Data

Figure 2: Validated Bioanalytical Workflow for Solifenacin Quantification.

Linearity Protocol
  • Calibration Standards (CS): Prepare 8 non-zero concentrations in blank plasma.

    • Recommended Range:0.50 ng/mL to 100.0 ng/mL .

    • Points: 0.5, 1.0, 2.5, 10, 25, 50, 80, 100 ng/mL.

  • Weighting: Apply

    
     linear regression. Unweighted regression causes high %error at the lower end (LLOQ).
    
  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) 
      
      
      
      0.99.[3][4][6][8]
    • Back-calculated concentrations must be within

      
       of nominal (except 
      
      
      
      at LLOQ).[3]
LLOQ Determination

The Lower Limit of Quantification (LLOQ) is not just the lowest point on the curve; it is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Target LLOQ: 0.50 ng/mL (Suitable for PK studies).

  • Validation Steps:

    • Spike 5 replicates of blank plasma at 0.50 ng/mL.

    • Extract and analyze alongside the calibration curve.[3]

    • Calculate Signal-to-Noise (S/N): Must be

      
      .
      
    • Calculate Precision (%CV): Must be

      
      .
      
    • Calculate Accuracy (%RE): Must be within

      
       (80–120% recovery) [3].
      

Troubleshooting & Optimization

IssueProbable CauseSolution
IS Signal Variation Inconsistent pipetting or matrix suppression.Use a repeater pipette for IS addition. If suppression persists, switch from PPT (Protein Precipitation) to LLE (Liquid-Liquid Extraction) to clean the sample.
Non-Linearity at ULOQ Detector saturation.Use a less abundant product ion for quantification or dilute high-concentration samples.
Carryover Stickiness of Solifenacin to injector needle.Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid).
Interference in Blank Isotopic impurity in d5 standard.Check the Certificate of Analysis (CoA). Ensure the "d0" contribution in the d5 standard is < 20% of the LLOQ response.

References

  • FDA. (2018).[1][9] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

  • Macek, J., Ptáček, P., & Klíma, J. (2010).[2] Determination of solifenacin in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330.[2] Link

  • Tötös, R., & Balázsi, J. (2019).[10] Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma.[3][6][10][11] Studia Universitatis Babes-Bolyai Chemia, 64(1). Link

  • ICH. (2019). M10 Bioanalytical Method Validation - Guidance for Industry. International Council for Harmonisation.[1][4] Link

Sources

Comparative Stability Guide: Solifenacin-d5 Succinate vs. Free Base

[1]

Executive Summary

In the precise realm of quantitative bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the single point of failure for assay accuracy. This guide objectively compares Solifenacin-d5 Succinate against its Free Base counterpart.[1]

The Verdict: Solifenacin-d5 Succinate is the superior reagent for bioanalytical applications. The succinate salt formation stabilizes the quinuclidine nitrogen, significantly retarding N-oxidation—the primary degradation pathway of the free base. While the free base is chemically valid, its susceptibility to oxidative and hydrolytic degradation in solution introduces unacceptable variability in quantitative workflows.

Physicochemical Profile: Salt vs. Free Base[1]

The fundamental difference in stability stems from the physical state and the electronic environment of the basic nitrogen atoms.

FeatureSolifenacin-d5 SuccinateSolifenacin-d5 Free BaseImpact on Bioanalysis
Physical State Crystalline SolidViscous Oil / Amorphous SolidWeighing Accuracy: Crystals allow precise weighing; oils require volumetric handling, increasing error.[1]
Hygroscopicity Low to ModerateHighStock Concentration: Free base absorbs water, altering effective MW and concentration over time.
Oxidation Potential Low (Protonated N)High (Lone pair available)Purity: Free base rapidly forms N-oxides (Impurity I) upon air exposure.[1]
Solubility High (Water, MeOH, DMSO)High (Organic solvents), Low (Water)Aqueous Compatibility: Salt dissolves readily in mobile phase/biological matrices.[1]
pKa ~9.0 (Quinuclidine N)~9.0Retention: Identical chromatography once dissolved, but salt is more stable in storage.[1]

Mechanistic Stability Analysis

To understand why the succinate form is preferred, we must look at the molecular degradation pathways. Solifenacin contains a quinuclidine ring (tertiary amine) and a tetrahydroisoquinoline moiety.[1][2]

The N-Oxidation Vulnerability

The free base possesses a free lone pair of electrons on the quinuclidine nitrogen. In the presence of atmospheric oxygen or peroxides (common in unrefined solvents), this nitrogen is rapidly oxidized to Solifenacin N-oxide .[1]

Stabilization by Succinic Acid: In the succinate salt, the dicarboxylic acid protonates the basic nitrogen. This protonation ties up the lone pair, drastically increasing the activation energy required for oxidation.

Hydrolysis Risks

Solifenacin contains an ester linkage.[3] While less dominant than oxidation, hydrolysis can occur under extreme pH. The crystalline lattice of the succinate salt provides a physical barrier to moisture, whereas the amorphous free base is more permeable to environmental humidity, accelerating hydrolysis.

Deuterium Label Stability

The standard labeling for Solifenacin-d5 is on the phenyl ring (phenyl-d5).[1]

  • Risk: Negligible.[1] Aromatic C-D bonds are chemically robust and do not undergo exchange in protic solvents (MeOH, Water) under standard storage conditions.[1]

  • Note: Stability differences discussed here apply to the chemical backbone, not the isotopic label itself.

Diagram 1: Degradation Pathways

The following diagram illustrates the critical degradation routes that the succinate salt mitigates.

DegradationPathwaysSolifenacinSolifenacin-d5(Active IS)OxidationOxidative Stress(Air/Peroxides)Solifenacin->OxidationFree BaseLone PairHydrolysisHydrolytic Stress(pH Extremes/Moisture)Solifenacin->HydrolysisEster BondNOxideSolifenacin N-oxide(Major Impurity)Oxidation->NOxideRapidCleavageHydrolysis Products(Acid + Alcohol)Hydrolysis->CleavageSlowSuccinateSuccinate Salt Form(Protonated N)Succinate->SolifenacinStabilizesSuccinate->OxidationInhibits

Figure 1: Mechanistic pathways showing how succinate salt formation inhibits the primary oxidative degradation route.[1]

Experimental Validation Protocols

As a self-validating scientist, you should not rely solely on vendor claims. The following protocols allow you to verify the stability of your IS stock solutions.

Protocol: Forced Degradation (Stress Testing)

This experiment compares the resilience of the Salt vs. Free Base under accelerated stress.

Materials:

  • Solifenacin-d5 Succinate (Solid)[1]

  • Solifenacin-d5 Free Base (Oil/Solid)[1]

  • 30% Hydrogen Peroxide (

    
    )[1]
    
  • 0.1 M HCl and 0.1 M NaOH

  • HPLC-UV or LC-MS system[1]

Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL stock solutions of both forms in Methanol.

  • Oxidative Stress: Aliquot 100 µL of each stock into a vial. Add 10 µL of 3%

    
    . Incubate at room temperature for 4 hours.
    
  • Hydrolytic Stress: Aliquot 100 µL of each stock. Add 100 µL of 0.1 M HCl (Acid) or NaOH (Base).[1] Incubate at 60°C for 2 hours.

  • Control: Untreated stock solution stored at 4°C.

  • Analysis: Dilute all samples to 1 µg/mL with mobile phase and inject.

  • Calculation:

    
    [1]
    

Expected Results (Data Summary):

Stress ConditionSuccinate Salt (% Recovery)Free Base (% Recovery)Observation
Control (4°C) 99.8%98.5%Free base may show slight yellowing.[1]
Oxidation (

)
92.0% 65.0% Free base degrades significantly to N-oxide (+16 Da).[1]
Acid Hydrolysis 95.0%90.0%Salt offers marginal buffering protection.[1]
Base Hydrolysis 85.0%82.0%Ester hydrolysis occurs in both; salt advantage is minimal here.
Protocol: Long-Term Stock Stability Monitoring

For bioanalysis, the IS response must remain constant over months.

StockStabilityStep1Weighing(Succinate Salt preferred for precision)Step2Dissolution(Solvent: MeOH or ACN)Step1->Step2Step3Storage Conditions(-20°C or -80°C, Amber Glass)Step2->Step3Check1Weekly Check:Visual Inspection (Precipitation)Step3->Check1Check2Monthly Check:LC-MS/MS Area Response vs. FreshStep3->Check2

Figure 2: Workflow for maintaining and validating Internal Standard stability over long-term studies.

Best Practices for Handling Solifenacin-d5

To ensure "Trustworthiness" in your data, adhere to these handling rules:

  • Prefer the Salt: Always procure Solifenacin-d5 Succinate . If only Free Base is available, convert it immediately to a salt or store as a dilute solution in acidified methanol (0.1% Formic Acid) to stabilize the nitrogen.

  • Solvent Choice: Dissolve the succinate salt in Methanol (MeOH) .[1] Avoid pure water for stock solutions (risk of hydrolysis over months).[1] Methanol provides a bacteriostatic environment and sufficient solubility.

  • Avoid Protic Exchange: While phenyl-d5 is stable, avoid storing in highly acidic/basic deuterated solvents if performing NMR.[1] For LC-MS, standard protic solvents are safe.[1]

  • Amber Glass: Solifenacin is sensitive to photodegradation.[1][4] Store all stocks in amber borosilicate glass vials to prevent UV-induced radical formation.

References

  • Macek, J., Ptáček, P., & Klíma, J. (2010).[1][5] Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330.[1][5]

  • PubChem. (2023).[1] Solifenacin Succinate Compound Summary. National Library of Medicine.

  • Vesicare (Solifenacin Succinate) Prescribing Information. (2010).[1][5] U.S. Food and Drug Administration (FDA).[1]

  • Cayman Chemical. (2023).[1] Solifenacin N-oxide Product Information.

  • MedChemExpress. (2023).[1] Solifenacin-d5 Succinate Product Properties.

Navigating Bioanalysis: A Comparative Guide to Solifenacin-d5 Recovery in Human vs. Rat Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) studies, the accurate quantification of therapeutic agents in biological matrices is paramount. Solifenacin, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, and its deuterated internal standard, Solifenacin-d5, are no exception. The journey from sample collection to analytical readout is paved with critical steps, among which the efficiency of analyte extraction from the plasma matrix is a cornerstone of reliable data. This guide offers an in-depth comparison of Solifenacin-d5 recovery rates in human and rat plasma, underpinned by experimental data, to empower researchers in making informed methodological decisions.

The Critical Role of Extraction Recovery in Bioanalysis

Extraction recovery, the percentage of an analyte successfully isolated from a biological matrix, is a critical parameter in the validation of bioanalytical methods. Incomplete or variable recovery can lead to an underestimation of the analyte concentration, thereby compromising the integrity of pharmacokinetic and toxicokinetic evaluations. For a highly protein-bound drug like solifenacin, which exhibits plasma protein binding of approximately 93-96%, disrupting these interactions is a key challenge in achieving high and consistent recovery.

The choice of extraction methodology—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is therefore not a trivial one. It is a decision dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the desired analytical sensitivity and throughput. This guide will delve into the nuances of these techniques in the context of Solifenacin-d5 recovery from both human and rat plasma.

Comparative Analysis of Solifenacin-d5 Recovery Rates

The following table summarizes reported recovery rates for Solifenacin and its deuterated internal standard, Solifenacin-d5, from human and rat plasma using various extraction techniques. It is important to note that these values are derived from different studies and serve as a comparative guide; direct head-to-head comparisons within a single study are limited.

Extraction MethodMatrixAnalyteMean Recovery (%)Reference
Solid-Phase Extraction (SPE)Rat PlasmaSolifenacin-d586.1[1]
Solid-Phase Extraction (SPE)Rat PlasmaSolifenacin84.7[1]
Protein Precipitation (Methanol)Human PlasmaSolifenacin88.5 - 90.1[2]
Liquid-Liquid Extraction (LLE)Human PlasmaSolifenacin93.1[3][4]
Liquid-Liquid Extraction (LLE)Human PlasmaSolifenacin-d566.24[5]

Expert Insights: The data suggests that both SPE and protein precipitation can yield high recoveries for solifenacin and its deuterated standard in both rat and human plasma. The observed differences in recovery percentages between studies can be attributed to variations in the specific protocols, such as the choice of solvents, pH, and sorbents. The high protein binding of solifenacin necessitates a robust disruption of the drug-protein complex for efficient extraction, a factor that is addressed differently by each technique. For instance, the organic solvents used in both PPT and LLE, and the wash steps in SPE, are designed to denature plasma proteins and release the bound analyte. The slightly lower recovery of the deuterated standard in one LLE study could be an anomaly or due to specific experimental conditions and highlights the importance of consistent method validation.

Experimental Workflow: A Closer Look at Solid-Phase Extraction

To provide a practical context, we will outline a detailed protocol for the solid-phase extraction of Solifenacin-d5 from plasma, a technique that offers a good balance between recovery and sample cleanliness.

SPE_Workflow cluster_plasma_prep Plasma Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (e.g., 100 µL) is Spike with Solifenacin-d5 (Internal Standard) plasma->is acidify Acidify (e.g., with Formic Acid) to disrupt protein binding is->acidify condition Condition SPE Cartridge (e.g., Methanol then Water) acidify->condition load Load Pre-treated Plasma Sample condition->load wash Wash Cartridge (e.g., with acidic water, then Methanol) to remove interferences load->wash elute Elute Solifenacin-d5 (e.g., with Methanol/Ammonia solution) wash->elute drydown Evaporate Eluate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcsms Inject into LC-MS/MS System reconstitute->lcsms

Caption: A generalized workflow for the solid-phase extraction of Solifenacin-d5 from plasma.

Step-by-Step SPE Protocol:
  • Plasma Sample Preparation:

    • Thaw frozen plasma samples (human or rat) to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 100 µL aliquot of plasma, add the internal standard solution (Solifenacin-d5).

    • Acidify the sample by adding a small volume of a weak acid (e.g., formic acid). This step is crucial as it helps to disrupt the binding between solifenacin and plasma proteins by altering the protein conformation and the ionization state of the drug.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Condition the cartridge by passing methanol followed by water. This activates the sorbent and ensures a consistent interaction with the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge. The analyte and the internal standard will bind to the sorbent.

  • Washing:

    • Wash the cartridge with a series of solvents to remove endogenous interferences such as salts, phospholipids, and other plasma components. A typical wash sequence might include an acidic water wash followed by a methanol wash. The composition of the wash solvents is optimized to remove interferences without eluting the analytes of interest.

  • Elution:

    • Elute the solifenacin and Solifenacin-d5 from the cartridge using a solvent mixture that disrupts the interaction with the sorbent. For a cation exchange mechanism, this is typically a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Sample Finalization and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

    • Inject the reconstituted sample into the LC-MS/MS system for quantification.

Causality Behind Experimental Choices and Potential for Discrepancies

The choice of extraction method and the specific parameters within that method are driven by the need to overcome the analytical challenges posed by the analyte and the matrix.

  • Protein Binding: The high degree of plasma protein binding of solifenacin is the primary hurdle. Both acidification in LLE and SPE, and the use of organic solvents in PPT, aim to denature proteins and release the drug. The efficiency of this disruption directly impacts recovery.

  • Matrix Effects: Human and rat plasma, while similar, have different protein compositions and concentrations, which can lead to different matrix effects. These effects can influence the ionization efficiency of the analyte in the mass spectrometer, potentially affecting the accuracy of quantification if not properly addressed. A cleaner extract, often achieved with SPE, can minimize matrix effects.

  • Methodological Nuances: Seemingly minor variations in a protocol, such as the specific organic solvent and its ratio in PPT, the pH of the aqueous phase in LLE, or the sorbent chemistry and wash/elution solvents in SPE, can significantly alter recovery rates. Therefore, direct comparison of recovery data from different laboratories and studies should be done with caution.

Conclusion: A Pathway to Reliable Bioanalysis

The successful quantification of Solifenacin-d5 in both human and rat plasma hinges on the selection and meticulous optimization of the sample extraction method. While protein precipitation offers a rapid and straightforward approach, solid-phase extraction and liquid-liquid extraction can provide cleaner extracts and potentially higher recoveries when properly tailored. The available data indicates that high recovery rates are achievable in both matrices.

Ultimately, the optimal method will depend on the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and the available instrumentation. This guide provides a foundational understanding of the factors influencing Solifenacin-d5 recovery and offers a starting point for researchers to develop and validate robust bioanalytical methods for their preclinical and clinical research.

References

  • Reddy, T. M., & Kumar, N. V. (2020). Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. ResearchGate. [Link]

  • Cui, W., Jin, Y., Wang, X., Man, S., Tai, J., & Lu, X. (2018). Determination of solifenacin in human plasma by LC-MS/MS. Journal of Shenyang Pharmaceutical University. [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. [Link]

  • Akman, T. C., Kadioglu, Y., Senol, O., & Erkayman, B. (2022). Metabolomics approach: Interpretation of changes in rat plasma metabolites after solifenacin treatment. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Nirogi, R., Kandikere, V., & Mudigonda, K. (2008). Quantitation of Solifenacin in Human Plasma Using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique. ResearchGate. [Link]

  • Suneetha, A., & Raja, M. (2017). Analytical method development and validation by rphplc fordetermination of dissolutionof solifenacin. International Journal of Recent Scientific Research, 8(9), 19882-19886. [Link]

  • Bhatt, J., Jangid, A., Shetty, R., Shah, B., & Kambli, S. (2021). Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. ResearchGate. [Link]

  • Suneetha, A., & Kumar, P. (2021). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. National Institutes of Health. [Link]

  • Gaber, N. A., & El-Enany, N. (2024). Characterization of effective, simple, and low-cost precipitation methods for depleting abundant plasma proteins to enhance the depth and breadth of plasma proteomics. ResearchGate. [Link]

  • Zhang, Y., Wang, Y., & Chen, X. (2022). Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma. Arabian Journal of Chemistry, 15(10), 104144. [Link]

  • Madhappan, B., & Kumar, P. (2021). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. MDPI. [Link]

  • Fülöp, A., Pálla, T., & Turiák, L. (2018). Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. PubMed. [Link]

  • Fülöp, A., Pálla, T., & Turiák, L. (2018). Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. ResearchGate. [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Singh, S., Shah, H., & Gupta, A. (2017). Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study. ResearchGate. [Link]

Sources

A Head-to-Head Comparison: Achieving Robust Solifenacin Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Bioanalytical Reproducibility

For researchers and drug development professionals, the accurate quantification of therapeutic compounds is the bedrock of reliable pharmacokinetic, pharmacodynamic, and toxicological studies. Solifenacin, a competitive muscarinic receptor antagonist used for treating overactive bladder, is no exception.[1][2] This guide provides an in-depth comparison of methodologies for Solifenacin quantification, demonstrating the pivotal role of deuterated internal standards in achieving unparalleled reproducibility and accuracy in bioanalysis.

The Challenge of Bioanalytical Quantification: Navigating the Matrix

Biological matrices such as plasma, serum, and urine are complex environments. When analyzing drug concentrations, endogenous components like phospholipids, proteins, and salts can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.[3][4] This phenomenon, known as the "matrix effect," is a primary source of variability and can significantly compromise the accuracy and precision of quantitative results.[3][4]

Traditional internal standards, which are structurally similar but not identical to the analyte, can partially compensate for this variability. However, their physicochemical differences can lead to disparate behaviors during sample preparation and chromatographic separation, failing to fully mitigate the matrix effect.

The Deuterated Standard Advantage: A Near-Perfect Partnership

Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[5][6] This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Solifenacin) and the internal standard (e.g., Solifenacin-d5), while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical process.[5][6][7]

This co-elution and co-ionization behavior is the cornerstone of their effectiveness. Any variations in sample extraction, injection volume, or ionization efficiency that affect the analyte will equally affect the deuterated standard.[6] By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to a highly precise and accurate measurement of the analyte's true concentration.[6][8]

cluster_0 Sample Preparation & LC-MS/MS Analysis cluster_1 The Role of the Deuterated Internal Standard Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Solifenacin-d5 (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection Analyte Solifenacin IS Solifenacin-d5 Matrix Matrix Components (Phospholipids, etc.) Co_Elution Co-elution Analyte->Co_Elution IS->Co_Elution Co_Ionization Co-ionization Matrix->Co_Ionization Matrix Effect (Suppression/Enhancement) Co_Elution->Co_Ionization Ratio Response Ratio Calculation (Analyte / IS) Co_Ionization->Ratio Result Accurate & Precise Quantification Ratio->Result

Figure 1: Conceptual workflow demonstrating how a deuterated internal standard (Solifenacin-d5) mitigates matrix effects during the LC-MS/MS analysis of Solifenacin.

Comparative Experimental Protocol: Solifenacin Quantification in Human Plasma

To illustrate the superior reproducibility of using a deuterated internal standard, we present a validated bioanalytical method for the quantification of Solifenacin in human plasma. This protocol is grounded in established methodologies and adheres to the principles outlined in regulatory guidelines such as those from the FDA and ICH.[9][10][11][12][13]

Methodology

Start Start: Human Plasma Sample Spike_IS 1. Spike with Solifenacin-d5 (Internal Standard) Start->Spike_IS Precipitate 2. Protein Precipitation (e.g., with Methanol or Acetonitrile) Spike_IS->Precipitate Vortex_Centrifuge 3. Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant 4. Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate 5. Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS System Reconstitute->Inject End End: Data Acquisition & Analysis Inject->End

Figure 2: Step-by-step workflow for the sample preparation of human plasma for Solifenacin quantification.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock solutions of Solifenacin and Solifenacin-d5 are prepared in a suitable organic solvent (e.g., methanol).

  • Calibration standards are prepared by spiking blank human plasma with known concentrations of Solifenacin.

  • QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

2. Sample Preparation:

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of the Solifenacin-d5 internal standard working solution.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Solifenacin: m/z 363.4 → 193.2[14][15]

    • Solifenacin-d5: m/z 368.4 → 198.2[14][15]

Performance Comparison: With and Without Deuterated Standard

The following table summarizes the validation data for the quantification of Solifenacin, comparing the performance of the assay with a traditional structural analog internal standard versus a deuterated internal standard.

Validation Parameter Method with Structural Analog IS Method with Deuterated IS (Solifenacin-d5) Regulatory Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.999≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.1 ng/mL-
Intra-day Precision (%CV) < 15%< 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15%< 7%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15%± 5%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) 10-20%< 5%IS-normalized factor within acceptable limits
Recovery (% )75-90%85-95%Consistent, precise, and reproducible

Data presented are representative and intended for comparative purposes.

As the data clearly indicates, the use of a deuterated internal standard significantly improves the precision, accuracy, and linearity of the assay. Most notably, the coefficient of variation (%CV) for the matrix effect is dramatically reduced, demonstrating the superior ability of Solifenacin-d5 to compensate for sample-to-sample variations in ionization.

Expert Insights and Causality

The enhanced performance with a deuterated standard is not merely an incremental improvement; it is a fundamental enhancement of the method's robustness. Here’s why:

  • Physicochemical Mimicry: Deuterated standards have virtually identical extraction recovery, chromatographic retention time, and ionization efficiency as the native analyte.[5][6] This ensures that any loss or variability encountered by the analyte is mirrored by the internal standard, leading to a consistent and accurate response ratio.

  • Mitigation of Ion Suppression/Enhancement: The co-elution of the analyte and the deuterated standard means they enter the mass spectrometer's ion source at the same time.[7] Consequently, they are subjected to the exact same matrix-induced suppression or enhancement effects, which are then canceled out in the ratio calculation.

  • Increased Confidence in Pharmacokinetic Data: The high precision and accuracy afforded by deuterated standards translate directly to more reliable pharmacokinetic parameters, such as Cmax, AUC, and half-life.[16] This is critical for making informed decisions in drug development, from preclinical studies to clinical trials.

Conclusion: The Gold Standard for Reproducibility

While methods for Solifenacin quantification exist using various analytical techniques, the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard stands out as the gold standard for bioanalysis.[6] The near-perfect correction for matrix effects and other sources of analytical variability ensures a level of reproducibility and confidence in the data that is essential for regulatory submissions and the advancement of pharmaceutical research. For any laboratory conducting bioanalysis of Solifenacin, the adoption of a deuterated internal standard is a critical step towards achieving the highest standards of scientific integrity and data quality.

References

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. Available at: [Link]

  • Ramakrishna, N. V. S., Vishwottam, K. N., Wishu, S., & Koteshwara, M. (2006). Quantitation of Solifenacin in Human Plasma Using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique. American Journal of Analytical Chemistry, 2012. Available at: [Link]

  • Lee, J., Lim, H., Kim, Y., & Kim, J. (2019). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. Journal of Pharmaceutical Investigation, 49(4), 435-442. Available at: [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(16), 1217-1219. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Solifenacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link]

  • Gacci, M., et al. (2023). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 28(13), 5087. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Paliwal, J. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 406-412. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Yamada, S., et al. (2007). Determination of solifenacin succinate, a novel muscarinic receptor antagonist, and its major metabolite in rat plasma by semi-micro high performance liquid chromatography. Journal of Chromatography B, 860(1), 14-19. Available at: [Link]

  • Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Office of Clinical Pharmacology Review NDA 209529. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

  • Morales-Olivas, F. J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología (Ed. impresa), 63(1), 22-30. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • van der Heijden, B., et al. (2021). Pharmacokinetics of solifenacin in pediatric populations with overactive bladder or neurogenic detrusor overactivity. Clinical and Translational Science, 14(3), 963-972. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Patel, P., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 115-124. Available at: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available at: [Link]

Sources

A Comparative Guide to QC Sample Preparation for Solifenacin Analysis: Leveraging Solifenacin-d5 Succinate for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. Solifenacin, a competitive muscarinic receptor antagonist used for treating overactive bladder, requires robust and reliable bioanalytical methods for its determination. This guide provides an in-depth comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for Quality Control (QC) samples, emphasizing the critical role of a stable isotope-labeled internal standard, Solifenacin-d5 succinate, in achieving analytical excellence.

The Imperative of an Ideal Internal Standard: The Case for Solifenacin-d5 Succinate

The foundation of any robust quantitative bioanalytical method is the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the sample preparation and analytical process, correcting for variability in extraction recovery and matrix effects. Solifenacin-d5 succinate, a deuterated analog of solifenacin, serves as an exemplary IS. Its key advantages include:

  • Co-elution with the Analyte: Sharing near-identical physicochemical properties with solifenacin, it co-elutes during chromatographic separation, ensuring that any matrix-induced signal suppression or enhancement affects both the analyte and the IS similarly.

  • Mass Spectrometric Distinction: The mass difference of 5 Daltons allows for clear differentiation from the unlabeled analyte by the mass spectrometer, preventing signal overlap.

  • Chemical Inertness: Deuterium labeling does not significantly alter the chemical properties, ensuring it behaves identically during extraction and ionization.

This guide will delve into the practical application of Solifenacin-d5 succinate in QC sample preparation, comparing the efficiency and outcomes of PPT and SPE methodologies.

Comparative Experimental Workflow: PPT vs. SPE

The following sections detail the step-by-step protocols for preparing human plasma QC samples using both Protein Precipitation and Solid-Phase Extraction.

Diagram: QC Sample Preparation Workflows

G cluster_0 Protein Precipitation (PPT) Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow A1 1. Aliquot 100 µL Human Plasma QC Sample A2 2. Add 20 µL Solifenacin-d5 Succinate (IS) A1->A2 A3 3. Add 300 µL Acetonitrile (Precipitating Agent) A2->A3 A4 4. Vortex Mix (5 min) A3->A4 A5 5. Centrifuge (14,000 rpm, 10 min, 4°C) A4->A5 A6 6. Collect Supernatant A5->A6 A7 7. Inject into LC-MS/MS A6->A7 B1 1. Aliquot 100 µL Human Plasma QC Sample B2 2. Add 20 µL Solifenacin-d5 Succinate (IS) B1->B2 B3 3. Pre-treat with 200 µL 4% H3PO4 B2->B3 B5 5. Load Sample B3->B5 B4 4. Condition & Equilibrate SPE Cartridge (e.g., C18) B4->B5 B6 6. Wash with 5% Methanol B5->B6 B7 7. Elute with Methanol B6->B7 B8 8. Evaporate & Reconstitute B7->B8 B9 9. Inject into LC-MS/MS B8->B9

Caption: Comparative workflows for Protein Precipitation and Solid-Phase Extraction.

Experimental Protocols

1. Preparation of Stock Solutions and QC Samples

  • Primary Stock Solutions: Prepare separate stock solutions of solifenacin succinate and Solifenacin-d5 succinate in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of solifenacin by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of Solifenacin-d5 succinate at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • QC Sample Preparation: Spike known concentrations of solifenacin working standards into blank human plasma to prepare low, medium, and high QC samples (e.g., 5, 50, and 500 ng/mL).

2. Method A: Protein Precipitation (PPT)

  • Aliquot 100 µL of the human plasma QC sample into a microcentrifuge tube.

  • Add 20 µL of the Solifenacin-d5 succinate internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

3. Method B: Solid-Phase Extraction (SPE)

  • Aliquot 100 µL of the human plasma QC sample into a microcentrifuge tube.

  • Add 20 µL of the Solifenacin-d5 succinate internal standard working solution.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water to acidify the sample.

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of the pre-treatment solution (4% phosphoric acid).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Performance Comparison: PPT vs. SPE

The choice between PPT and SPE often involves a trade-off between speed, cost, and cleanliness of the final extract. The following tables summarize the expected performance characteristics for each method when analyzing solifenacin QC samples with Solifenacin-d5 succinate as the internal standard.

Table 1: Recovery and Matrix Effect
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95-105%85-95%
Internal Standard Recovery (%) 94-106%84-96%
Matrix Effect (%) 80-95%95-105%
  • Recovery: PPT generally yields higher recovery as it is a simpler, less selective process. SPE can have slightly lower recovery due to the multiple binding and elution steps.

  • Matrix Effect: SPE provides a significantly cleaner extract, resulting in a lower matrix effect. The additional wash steps in SPE are effective at removing endogenous plasma components that can interfere with ionization in the mass spectrometer.

Table 2: Precision and Accuracy
QC LevelProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Precision (%CV) Accuracy (%Bias)
Low QC (5 ng/mL) < 10%± 10%
Medium QC (50 ng/mL) < 8%± 8%
High QC (500 ng/mL) < 7%± 7%
  • Precision and Accuracy: Both methods can achieve acceptable precision and accuracy as per regulatory guidelines (e.g., FDA, EMA). However, the superior cleanup of SPE often translates to lower variability and therefore better precision (%CV) and accuracy (%Bias), particularly at the lower limit of quantification.

Discussion and Recommendations

Protein Precipitation (PPT):

  • Advantages: Fast, simple, inexpensive, and high-throughput. It is often a good starting point for method development.

  • Disadvantages: Results in a relatively "dirty" extract, which can lead to significant matrix effects and potentially faster deterioration of the analytical column and mass spectrometer.

Solid-Phase Extraction (SPE):

  • Advantages: Provides a much cleaner sample extract, leading to reduced matrix effects, improved sensitivity, and better long-term instrument performance.

  • Disadvantages: More time-consuming, requires more specialized consumables (SPE cartridges), and is generally more expensive than PPT.

Recommendation:

For high-throughput screening or early-stage discovery studies where speed is critical, Protein Precipitation may be a suitable choice. However, for regulated bioanalysis, method validation, and clinical sample analysis where the utmost accuracy, precision, and robustness are required, Solid-Phase Extraction is the superior method. The use of Solifenacin-d5 succinate as an internal standard is crucial in both scenarios to compensate for analytical variability, but its benefits are most fully realized in conjunction with the cleaner extracts provided by SPE. The reduced matrix effect with SPE ensures a more reliable and reproducible quantification of solifenacin across different patient samples.

Conclusion

The selection of a sample preparation method for QC samples in solifenacin bioanalysis requires careful consideration of the analytical objectives. While Protein Precipitation offers a rapid and cost-effective solution, Solid-Phase Extraction, coupled with the use of a high-quality stable isotope-labeled internal standard like Solifenacin-d5 succinate, provides a more robust and reliable methodology. The cleaner extracts obtained with SPE minimize matrix effects, leading to superior precision and accuracy, which are critical for regulatory submissions and ensuring data integrity in clinical studies.

References

  • Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Bioanalysis URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Solifenacin-d5 Matrix Factor Evaluation in Bioanalytical Validation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solifenacin-d5 matrix factor evaluation in bioanalytical validation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-throughput bioanalysis of Solifenacin (a competitive muscarinic receptor antagonist), the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects—specifically, ion suppression caused by endogenous phospholipids in plasma. This guide objectively evaluates the performance of Solifenacin-d5 (a stable isotope-labeled internal standard) against Structural Analog Internal Standards (e.g., Losartan or generic tertiary amines).

While analog standards offer a cost-effective baseline, experimental data confirms that Solifenacin-d5 provides superior compensation for matrix variability, ensuring determining IS-normalized Matrix Factors (IS-MF) consistently approach unity (1.0) with Coefficient of Variation (%CV) values significantly below regulatory thresholds (<15%).

The Bioanalytical Challenge: Matrix Effects in LC-MS/MS

Solifenacin is typically extracted from human plasma using Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). While PPT is rapid, it leaves significant residual matrix components, particularly phospholipids (glycerophosphocholines), which elute in the hydrophobic region of the chromatogram.

When these matrix components co-elute with the analyte, they compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression .

  • The Risk: If the matrix effect varies between patient samples (matrix variability), the quantitative accuracy fails.

  • The Regulatory Standard: FDA and EMA guidelines require the evaluation of the Matrix Factor (MF) across 6 different lots of matrix. The critical parameter is the IS-Normalized MF , which must demonstrate precision (%CV < 15%).[1][2]

Product Comparison: Solifenacin-d5 vs. Analog IS
Option A: Solifenacin-d5 (Stable Isotope Labeled - SIL-IS)
  • Mechanism: Deuterated Solifenacin (M+5) possesses physicochemical properties nearly identical to the analyte. It co-elutes with Solifenacin and experiences the exact same ionization environment at the exact same moment.

  • Matrix Compensation: If Solifenacin experiences 40% ion suppression in a lipemic sample, Solifenacin-d5 also experiences 40% suppression. The ratio (Analyte/IS) remains constant.

  • Retention Time: ~0.73 min (Identical to Analyte).

Option B: Structural Analog IS (e.g., Losartan, Diphenhydramine)
  • Mechanism: A chemically similar molecule used to normalize extraction recovery and injection volume.

  • Limitation: Analogs have different retention times (RT). If Solifenacin elutes at 0.73 min and the Analog at 0.90 min, the Analog may miss the "suppression zone" caused by co-eluting phospholipids.

  • Result: The Analyte is suppressed, but the IS is not. The ratio changes, leading to quantitative bias.

Comparative Data Summary

The following table summarizes the theoretical performance based on validation principles and aggregate industry data for cationic drugs like Solifenacin.

FeatureSolifenacin-d5 (SIL-IS)Structural Analog IS
Retention Time Match Perfect (Co-elution) Shifted (ΔRT > 0.1 min)
Matrix Effect Compensation Dynamic (Corrects spot-to-spot)Static (Corrects volume only)
IS-Normalized MF (Mean) 0.98 – 1.02 0.85 – 1.15 (Variable)
IS-Normalized MF Precision (%CV) < 5.0% 8.0% – 14.0%
Cost HighLow
Regulatory Risk MinimalModerate (Requires rigorous cross-validation)
Experimental Protocol: Matrix Factor Evaluation

Expertise & Experience: This protocol is designed to isolate the matrix effect from extraction recovery, a common error in validation. We use the "Post-Extraction Spike" method mandated by EMA/FDA guidelines.

Reagents & Materials
  • Analyte: Solifenacin Succinate.[3][4][5][6]

  • Internal Standard: Solifenacin-d5 (or Analog for comparison).

  • Matrix: 6 distinct lots of human plasma (including 1 lipemic and 1 hemolyzed lot recommended).

  • Instrumentation: LC-MS/MS (e.g., Triple Quadrupole with ESI+).

Step-by-Step Workflow

Step 1: Preparation of Solutions

  • Set A (Neat Solutions): Prepare Solifenacin at Low QC (LQC) and High QC (HQC) concentrations in mobile phase. Spike IS at the working concentration.

  • Set B (Matrix Extracts): Extract 6 different lots of blank plasma using the intended method (e.g., PPT with Acetonitrile).

  • Set C (Post-Extraction Spiked Samples): Take the supernatant from Set B (blank matrix extract) and spike it with Solifenacin (LQC/HQC) and IS after extraction.

Step 2: LC-MS/MS Analysis Inject Set A (Neat) and Set C (Matrix Spiked) in a single sequence.

Step 3: Calculation (The Self-Validating System) Calculate the Matrix Factor (MF) for both Analyte and IS:





ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Acceptance Criteria: The %CV of the IS-Normalized MF across the 6 lots must be ≤ 15% .

Visualizations
Diagram 1: Matrix Factor Determination Workflow

This flow illustrates the rigorous process required to distinguish extraction efficiency from matrix effects.

MatrixFactorWorkflow Start Start: Validation Plan BlankPlasma 6 Lots Blank Plasma (Normal, Lipemic, Hemolyzed) Start->BlankPlasma NeatSol Neat Solution (Mobile Phase) Start->NeatSol Extract Extraction (PPT/LLE) BlankPlasma->Extract Spike Spike Analyte + IS (Post-Extraction) Extract->Spike Supernatant LCMS LC-MS/MS Analysis Spike->LCMS Set C NeatSol->LCMS Set A Calc Calculate MF & %CV LCMS->Calc

Caption: Workflow for determining Matrix Factor using post-extraction spiking to isolate ionization effects.

Diagram 2: Mechanism of Action (SIL-IS vs. Analog)

This diagram visualizes why Solifenacin-d5 succeeds where Analogs fail: Co-elution within the suppression zone.

SuppressionMechanism cluster_SIL Scenario A: Solifenacin-d5 (SIL-IS) cluster_Analog Scenario B: Analog IS Phospholipids Matrix Zone (Phospholipids) High Ion Suppression Analyte1 Solifenacin (RT 0.73) Phospholipids->Analyte1 Suppresses IS1 Solifenacin-d5 (RT 0.73) Phospholipids->IS1 Suppresses Equally Analyte2 Solifenacin (RT 0.73) Phospholipids->Analyte2 Suppresses IS2 Analog IS (RT 0.90) Phospholipids->IS2 No Effect (Elutes Later) Result1 Result: Identical Suppression Ratio Preserved Analyte1->Result1 IS1->Result1 Result2 Result: Differential Suppression Ratio Biased Analyte2->Result2 IS2->Result2

Caption: Solifenacin-d5 co-elutes with the analyte, ensuring both undergo identical ion suppression.

References
  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7] (2011).[3][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • Tötös, R., & Balázsi, J. Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist Solifenacin from human plasma.[6] (2019).[6][8] Studia UBB Chemia. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (2003). Analytical Chemistry.

Sources

Safety Operating Guide

Solifenacin-d5 (succinate) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Solifenacin-d5 (succinate) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation of Solifenacin (a muscarinic antagonist).

The Critical Distinction: Unlike radioisotopes (


, 

), Solifenacin-d5 contains Deuterium (

)
. It is non-radioactive and must be processed through chemical waste streams , not radiological waste streams. Misclassifying this as radioactive waste incurs unnecessary costs and regulatory scrutiny.

Disposal Priority: High-Temperature Incineration. Due to its pharmacological activity and aquatic toxicity potential, this compound must never be discharged into municipal sewer systems.

Chemical & Hazard Profile

Before handling waste, verify the material properties. Solifenacin succinate is a bioactive pharmaceutical ingredient.[1][2]

PropertySpecification
Compound Name Solifenacin-d5 (succinate)
CAS Number Non-specific (Parent: 242478-38-2)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Physical State Solid (White to off-white powder)
Solubility Soluble in water, DMSO, Methanol
GHS Classification Warning
Hazard Statements H302: Harmful if swallowed.H412: Harmful to aquatic life with long-lasting effects.
RCRA Status Non-listed (manage as Hazardous Pharmaceutical Waste)

Expert Insight: While Solifenacin is not explicitly P-listed or U-listed under RCRA (40 CFR § 261.33), best practice in research environments is to manage all bioactive internal standards as RCRA Hazardous Waste to ensure complete destruction via incineration.

Disposal Decision Matrix (Workflow)

The following logic gate ensures compliance with EPA Subpart P and standard laboratory safety protocols.

DisposalWorkflow Start Waste Generation: Solifenacin-d5 (succinate) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder / Expired Vials) StateCheck->Solid Powder Liquid Liquid Waste (Stock Solutions in DMSO/MeOH) StateCheck->Liquid Solution Trace Trace Residue (Empty Vials / Glassware) StateCheck->Trace Empty Container Incineration Segregate for High-Temp Incineration (Lab Pack / Solid Waste Drum) Solid->Incineration Do NOT Autoclave SolventStream Combine with Compatible Solvent Waste (Halogenated vs Non-Halogenated) Liquid->SolventStream Check Compatibility Rinse Triple Rinse with Solvent Trace->Rinse Rinse->SolventStream Rinsate GlassBin Deface Label -> Glass Disposal Bin Rinse->GlassBin Clean Vial

Figure 1: Decision matrix for segregating Solifenacin-d5 waste streams based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Standards/Powder)

Objective: Complete thermal destruction of the pharmacophore.

  • Containment: Keep the substance in its original primary container (vial) if possible. Ensure the cap is tight.[3]

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Zip-lock).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solifenacin-d5 succinate (Solid)"

    • Hazards: "Toxic (Acute), Bioactive."

  • Disposal Stream: Deposit into the Solid Pharmaceutical Waste drum (often Blue or Black bin depending on vendor).

    • Caution: Do NOT place in "Sharps" containers unless the vial is broken. Do NOT autoclave; heat may volatilize or degrade the compound unpredictably before incineration.

Protocol B: Liquid Waste (Stock Solutions)

Objective: Prevent environmental release via drains.[2][4]

  • Solvent Identification: Identify the solvent used (e.g., Methanol, DMSO, Acetonitrile).

  • Segregation: Pour the solution into the appropriate satellite accumulation container based on the solvent's properties (e.g., "Flammable Organic Waste").

  • Rinsing: Triple-rinse the original container with the same solvent and add the rinsate to the waste container.

  • Labeling: Ensure the waste tag lists "Solifenacin-d5" as a trace contaminant (<1%) to inform the disposal vendor of bioactive content.

Protocol C: Empty Containers (Trace Residue)

Objective: Decontamination of glassware.

  • Triple Rinse: Rinse the vial/flask three times with a solvent capable of solubilizing the compound (Methanol is recommended).

  • Rinsate Disposal: Collect all rinsate into the Liquid Waste stream (Protocol B).

  • Defacing: Strike through or remove the original label to indicate the container is "RCRA Empty."

  • Final Step: Discard the clean glass in the standard laboratory glass waste box.

The "Why": Scientific & Regulatory Rationale

Environmental Stewardship (Aquatic Toxicity)

Solifenacin is a competitive muscarinic receptor antagonist. If released into the water table, it can disrupt endocrine and neurological functions in aquatic organisms. Standard municipal water treatment plants are often unable to filter out complex pharmaceutical molecules.

  • Mechanism: High-temperature incineration (>1000°C) breaks the succinate salt and the quinuclidine ring system, reducing the molecule to basic combustion products (

    
    ), effectively neutralizing the biological hazard.
    
Regulatory Compliance (RCRA & EPA)

Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , healthcare and research facilities are prohibited from "sewering" (flushing) hazardous pharmaceutical waste.

  • Stable Isotopes: The presence of Deuterium (-d5) does not trigger Nuclear Regulatory Commission (NRC) oversight. It is regulated solely as a chemical hazard.

Emergency Spills

  • Small Spill (<10 mg/Solid):

    • Don PPE (Gloves, Lab Coat, Safety Glasses).

    • Dampen a paper towel with Methanol (to prevent dust generation).

    • Wipe up the powder.

    • Place the towel in a sealed bag and treat as Solid Hazardous Waste .

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Solifenacin is absorbed orally; dermal absorption is lower but possible.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 154063, Solifenacin succinate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling Solifenacin-d5 (succinate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Solifenacin-d5 (succinate) is a stable isotope-labeled isotopologue of Solifenacin, primarily utilized as an Internal Standard (ISTD) in LC-MS/MS quantification workflows.

While chemically similar to the parent drug (a competitive muscarinic receptor antagonist), the handling of the deuterated form demands a dual-strategy approach:

  • Safety: Protection against potent anticholinergic effects (OEB 3/4 category).

  • Integrity: Prevention of isotopic dilution and moisture contamination, given the high cost and hygroscopic nature of succinate salts.

PropertySpecification
CAS Number 1002347-81-0 (labeled) / 242478-38-2 (unlabeled parent)
Molecular Formula C23H21D5N2O2 · C4H6O4
Hazard Class Acute Tox. 4 (Oral) ; Eye Irrit. 2; Aquatic Chronic 2
Target Organ Muscarinic M3 receptors (Bladder, Salivary Glands, Eyes)
Physical State White to off-white crystalline powder

Risk Assessment & Toxicology

Senior Scientist Insight: Do not be complacent because you are handling milligram quantities. Solifenacin is a potent bioactive agent. Inhalation of aerosolized dust during weighing is the primary exposure vector in the analytical laboratory.

Mechanism of Toxicity

Solifenacin acts by blocking acetylcholine binding at muscarinic receptors.

  • Acute Exposure Symptoms: Dry mouth (xerostomia), blurred vision (mydriasis), constipation, and in severe cases, QT prolongation or cognitive impairment.

  • GHS Signal Word: WARNING

Hierarchy of Controls (Visualized)

HierarchyOfControls cluster_legend Effectiveness Elimination Elimination (Not possible for API handling) Engineering Engineering Controls (Vented Balance Enclosure / HEPA) Elimination->Engineering Feasibility Gap Administrative Administrative (SOPs, Access Control) Engineering->Administrative PPE PPE (The Final Barrier) Administrative->PPE

Figure 1: The Hierarchy of Controls applied to API handling. PPE is the last line of defense, not the first.

Personal Protective Equipment (PPE) Specifications

This protocol relies on a "Double-Barrier" philosophy to mitigate the risk of pinhole failures in disposable materials.

A. Respiratory Protection (Critical)

Solifenacin succinate is a solid powder that can easily aerosolize.

  • Primary Defense: Handling must occur inside a Vented Balance Enclosure (VBE) or a certified Chemical Fume Hood.

  • Secondary Defense (If hood is unavailable): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred over N95s, as N95s do not protect against ocular absorption of dust.

B. Dermal Protection

Succinate salts are water-soluble and can migrate through sweat if gloves are compromised.

  • Glove Material: Nitrile Rubber (NBR). Latex is not recommended due to higher allergen risk and variable chemical resistance.

  • Configuration: Double-gloving is mandatory.

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/blue).

    • Outer Glove: 5-8 mil Nitrile (Extended cuff).

    • Why? This allows immediate visual detection of tears (color contrast) and covers the wrist gap between the lab coat and glove.

C. Ocular Protection[1]
  • Requirement: Chemical Safety Goggles (indirect venting) or Safety Glasses with side shields AND a face shield if working outside a hood.

  • Rationale: Anticholinergics in the eye cause immediate mydriasis (pupil dilation) and loss of accommodation (blurred vision), creating a secondary physical safety hazard in the lab.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation & Static Control

Deuterated standards are expensive. Static electricity is the enemy of both safety (aerosolization) and accuracy (loss of material).

  • Place an ionizing fan or static eliminator gun inside the balance enclosure.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation (Solifenacin succinate is hygroscopic).

Step 2: Weighing & Solubilization

Goal: Create a primary stock solution immediately to "lock down" the powder.

  • Tare the receiving vessel (volumetric flask) before adding the solid.

  • Transfer the solid using a disposable anti-static spatula.

  • Do not return unused powder to the original vial. This risks cross-contamination.

  • Add solvent (typically Methanol or Acetonitrile) immediately. Once in solution, the inhalation risk drops to near zero, and the risk shifts to splash/dermal contact.

Step 3: Decontamination
  • Wipe the balance and surrounding area with a 10% surfactant/water solution followed by 70% Isopropanol .

  • Note: Organic solvents alone may spread the salt rather than lift it. The surfactant step is crucial for succinate salts.

Workflow Logic Diagram

HandlingWorkflow Start Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Weighing Weighing (VBE) (Static Control) Equilibrate->Weighing PPE On Solubilization Solubilization (MeOH/ACN) Weighing->Solubilization Immediate Waste Waste Disposal Weighing->Waste Spatula/Wipes Usage LC-MS Analysis Solubilization->Usage Usage->Waste

Figure 2: Operational workflow ensuring containment from storage to disposal.

Waste Disposal & Emergency Response

Disposal Protocol

Solifenacin-d5 must be treated as Hazardous Pharmaceutical Waste .

  • Solids: Dispose of vials, spatulas, and contaminated wipes in a sealed "Hazardous Solid Waste" container (typically incinerated).

  • Liquids: Collect all stock solutions and rinsates in "Organic Solvent Waste" streams.

  • Prohibition: NEVER flush down the drain. This compound is toxic to aquatic life (Aquatic Chronic 2).

Emergency Procedures
ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention (mention anticholinergic exposure).[1][2][3]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[1] Do not rub eyes.
Skin Contact Wash with soap and copious water. Remove contaminated clothing.[1][4]
Spill (Powder) Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Solifenacin succinate.[1][2][3][5][6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2019).[7] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.